molecular formula C3H9N3O2 B1223963 Guanidine acetate CAS No. 593-87-3

Guanidine acetate

カタログ番号: B1223963
CAS番号: 593-87-3
分子量: 119.12 g/mol
InChIキー: DXTIKTAIYCJTII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Guanidine acetate salt is also known as guanidinium acetate. Its TG (thermogravimetry) and DSC (differential scanning calorimetry) curves have been reported.>This compound is an organic salt obtained by combining guanidine with one molar equivalent of acetic acid. It contains a guanidinium and an acetate.

特性

IUPAC Name

acetic acid;guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.CH5N3/c1-2(3)4;2-1(3)4/h1H3,(H,3,4);(H5,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTIKTAIYCJTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(=N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060479
Record name Guanidine, monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-87-3
Record name Guanidinium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine, monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidinium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Guanidine Acetate: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidine acetate, the salt formed from the strong organic base guanidine and the weak organic acid acetic acid, is a versatile compound with significant applications in biochemistry, molecular biology, and pharmaceutical sciences. Its utility is primarily derived from its potent protein denaturation capabilities and its function as a strong base. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role in key laboratory and drug development processes.

Core Chemical and Physical Properties

This compound is a white crystalline powder that is readily soluble in water.[1][2] As a salt of a strong base and a weak acid, its solutions are basic. The key physicochemical properties are summarized in the tables below for easy reference.

General and Physical Properties
PropertyValueReference(s)
Synonyms Guanidinium acetate, Guanidine monoacetate[1]
Appearance White crystalline powder[1][3]
CAS Number 593-87-3[1][2]
Molecular Formula C₃H₉N₃O₂ (or CH₅N₃·C₂H₄O₂)[1][4]
Molecular Weight 119.12 g/mol [1][2][4]
Melting Point 226-230 °C[1][2]
Boiling Point 132.9 °C at 760 mmHg[1]
Flash Point 34.2 °C[1]
Vapor Pressure 8.67 mmHg at 25°C[1]
Solubility and Acidity
PropertyValueReference(s)
Water Solubility 10 g/100 mL (0.1 g/mL), clear solution[1][2][5]
pKa of Guanidinium ion (conjugate acid) 13.6[6][7]

Chemical Structure and Reactivity

This compound exists as an ionic compound, composed of the guanidinium cation [C(NH₂)₃]⁺ and the acetate anion [CH₃COO]⁻. The guanidinium cation is a resonance-stabilized, planar ion, which accounts for the exceptional basicity of its conjugate base, guanidine.[6] This high basicity (pKb of 0.4) means that in aqueous solutions at or near neutral pH, guanidine exists almost exclusively in its protonated guanidinium form.[6]

guanidinium_resonance

Stability and Decomposition

This compound is stable under normal laboratory conditions. However, it decomposes upon heating, releasing toxic gases such as ammonia and nitrogen oxides.

Incompatibilities

It is incompatible with strong oxidizing agents (e.g., peroxides, permanganates) and strong acids. Reactions with acids can be exothermic.

Key Applications in Research and Drug Development

Protein Denaturation

Guanidine salts are powerful chaotropic agents used to denature proteins.[6] They disrupt the tertiary and secondary structures of proteins by interfering with non-covalent interactions like hydrogen bonds, leading to the unfolding of the polypeptide chain into a random coil.[6] This property is fundamental in protein folding studies, for solubilizing proteins from inclusion bodies, and in various immunoassays and extraction procedures.[8] In aqueous solutions containing 6 M guanidinium chloride (which acts similarly to this compound), almost all proteins lose their entire secondary structure.[6]

Nucleic Acid Extraction

The denaturing properties of guanidine salts are also exploited in the extraction and purification of DNA and RNA. Guanidine helps to lyse cells and denature nucleases, thereby protecting the nucleic acids from degradation during the isolation process.

Pharmaceutical Intermediate

The guanidine moiety is a structural component in numerous pharmaceuticals, including drugs for diabetes (e.g., metformin), cardiovascular conditions, and antiviral agents.[2] this compound can serve as an intermediate in the synthesis of these active pharmaceutical ingredients (APIs).[2]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of free guanidine with acetic acid. Since free guanidine can be unstable, it is often generated in situ from a stable salt like guanidine hydrochloride.

synthesis_workflow

Methodology:

  • Neutralization: Guanidine hydrochloride is dissolved in a suitable solvent (e.g., water or ethanol). An equimolar amount of a strong base, such as sodium hydroxide (NaOH), is added to neutralize the hydrochloride and produce free guanidine in solution.

  • Reaction: Acetic acid is then added to the solution containing the free guanidine. The acid-base reaction is typically rapid and results in the formation of this compound.

  • Isolation: The product, this compound, can be isolated by evaporating the solvent and recrystallizing the resulting solid to achieve high purity.

Determination of pKa by Potentiometric Titration

The pKa of the guanidinium ion can be determined experimentally using potentiometric titration. This method involves monitoring the pH of a solution of the base (this compound) as a strong acid (e.g., HCl) is incrementally added.

Methodology:

  • Preparation: A standardized solution of 0.1 M hydrochloric acid (HCl) and a 1 mM solution of this compound are prepared. The ionic strength of the this compound solution is kept constant by adding a neutral salt like 0.15 M potassium chloride (KCl).[9]

  • Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[9]

  • Titration: The this compound solution is placed in a beaker with a magnetic stirrer, and the pH electrode is immersed. The standardized HCl solution is added in small, precise increments from a burette.[9]

  • Data Collection: The pH of the solution is recorded after each addition of HCl, allowing the system to equilibrate.[9]

  • Analysis: The collected data (pH vs. volume of HCl added) is plotted. The equivalence point is identified as the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point, where half of the guanidine has been protonated to the guanidinium ion.

Protein Denaturation Assay Monitored by Intrinsic Tryptophan Fluorescence

The unfolding of a protein by this compound can be monitored by observing changes in the fluorescence of its intrinsic tryptophan residues. The emission wavelength of tryptophan is highly sensitive to its local environment; it shifts to longer wavelengths (a red shift) as it becomes more exposed to the polar aqueous solvent during unfolding.[6]

denaturation_workflow

Methodology:

  • Sample Preparation: Prepare a stock solution of the protein of interest (e.g., 0.15 mg/mL) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7). Prepare a series of this compound solutions in the same buffer, with concentrations ranging from 0 M to 6 M.[1][9]

  • Incubation: Mix the protein solution with each of the this compound solutions. Allow the samples to incubate at a constant temperature (e.g., 20°C) for a sufficient time (e.g., 30 minutes to several hours) to ensure that the unfolding reaction has reached equilibrium.[9]

  • Fluorescence Measurement: Using a fluorescence spectrophotometer, excite the samples at 295 nm to selectively excite tryptophan residues. Record the emission spectra from approximately 300 nm to 400 nm. A buffer solution containing the corresponding concentration of this compound should be used as a blank to correct for background fluorescence.[3][6]

  • Data Analysis: For each spectrum, determine the wavelength of maximum fluorescence emission (λ_max). Plot λ_max as a function of the this compound concentration. The resulting data should form a sigmoidal curve, representing the transition from the folded to the unfolded state. The midpoint of this transition corresponds to the concentration of this compound at which 50% of the protein is denatured.[5]

Safety and Handling

This compound may cause skin, eye, and respiratory tract irritation.[2] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Minimize dust generation during handling. Store in a cool, dry place away from incompatible materials.

References

Guanidine Acetate: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine acetate, a salt formed from the strong organic base guanidine and acetic acid, serves as a crucial reagent and intermediate in various chemical and biochemical applications. Its utility spans from a denaturing agent in protein chemistry to a precursor in the synthesis of pharmaceuticals and other high-value organic compounds. This technical guide provides an in-depth overview of the primary synthesis and purification methods for this compound, tailored for professionals in research and drug development. The document details experimental protocols, presents comparative data, and visualizes key workflows to facilitate a comprehensive understanding of the manufacturing and purification processes.

Synthesis of this compound

The synthesis of this compound can be approached through several chemical routes. The most common methods involve the neutralization of guanidine with acetic acid or the reaction of cyanamide derivatives with ammonium salts. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability.

Method 1: Neutralization of Guanidine with Acetic Acid

This is a straightforward acid-base reaction where free guanidine is neutralized by acetic acid to form this compound. The free guanidine is typically generated in situ from a stable salt, most commonly guanidine hydrochloride, by treatment with a base.

Experimental Protocol:

  • Preparation of Free Guanidine:

    • In a reaction vessel, dissolve guanidine hydrochloride in a suitable solvent, such as water or a lower alcohol (e.g., ethanol).

    • Add a stoichiometric amount of a strong base, such as sodium hydroxide or sodium ethoxide, to the solution at room temperature with stirring. This deprotonates the guanidinium ion to yield free guanidine.

    • The by-product, sodium chloride, will precipitate if a less polar solvent is used, and can be removed by filtration.

  • Reaction with Acetic Acid:

    • To the solution containing free guanidine, slowly add an equimolar amount of glacial acetic acid. The reaction is exothermic, and cooling may be necessary to control the temperature.

    • Stir the reaction mixture for a predetermined period to ensure complete salt formation.

  • Isolation of this compound:

    • The resulting this compound can be isolated by removing the solvent under reduced pressure.

    • The crude product is then subjected to purification.

Method 2: Synthesis from Dicyandiamide and Ammonium Acetate

An alternative industrial method involves the reaction of dicyandiamide with an ammonium salt, in this case, ammonium acetate. This method avoids the need for isolating free guanidine.

Experimental Protocol:

  • Reaction Setup:

    • In a high-pressure reactor, charge dicyandiamide and a molar excess of ammonium acetate.

    • The reaction is typically carried out in a fused state or in a high-boiling inert solvent.

  • Reaction Conditions:

    • Heat the mixture to a high temperature (e.g., 160-220°C) under pressure.[1][2] The specific temperature and pressure will depend on the scale and desired reaction time.

    • Maintain the reaction at the set temperature for several hours to ensure the completion of the reaction. Ammonia is a common byproduct.

  • Work-up and Isolation:

    • After cooling, the reaction mass is treated with a suitable solvent to dissolve the this compound and separate it from unreacted starting materials and by-products.

    • The crude product is then purified.

Comparison of Synthesis Methods
ParameterMethod 1: NeutralizationMethod 2: From Dicyandiamide
Starting Materials Guanidine Hydrochloride, Base, Acetic AcidDicyandiamide, Ammonium Acetate
Reaction Conditions Mild (room temperature to moderate heating)Harsh (high temperature and pressure)
Yield Generally highModerate to high, dependent on conditions
Purity of Crude Product Generally higherMay contain more by-products (e.g., melamine)
Scalability Suitable for lab and industrial scalePrimarily for industrial scale
Safety Considerations Handling of strong basesHigh pressure and temperature operations

Purification of this compound

The purity of this compound is critical for its intended applications. The primary methods for its purification are recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is crucial for achieving high purity and yield.

Experimental Protocol:

  • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. This compound is soluble in hot ethanol-water mixtures and less soluble at lower temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent mixture until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

ParameterValue
Solvent System Ethanol-Water
Temperature for Dissolution Near boiling point of the solvent mixture
Cooling Temperature Room temperature, followed by 0-5°C
Expected Yield Dependent on the purity of the crude product
Ion-Exchange Chromatography

For applications requiring very high purity, ion-exchange chromatography can be employed to remove ionic impurities.

Experimental Protocol:

  • Resin Selection and Preparation:

    • A strong cation exchange resin, such as Dowex 50W X8 in the H+ form, is suitable for binding the guanidinium cation.[3][4]

    • Prepare a column with the resin and equilibrate it with deionized water or a buffer of low ionic strength.

  • Sample Loading:

    • Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing:

    • Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound guanidinium acetate using a buffer with a higher ionic strength or a change in pH. For instance, an ammonium hydroxide solution can be used to elute the guanidinium ion.

  • Isolation:

    • Collect the fractions containing this compound. The eluent can then be removed under reduced pressure to yield the purified product.

ParameterDescription
Resin Type Strong Cation Exchanger (e.g., Dowex 50W X8)
Mobile Phase (Loading) Deionized water or low ionic strength buffer
Eluent Ammonium hydroxide solution or a buffer with high salt concentration
Detection UV at low wavelength (e.g., 195 nm) or conductivity

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Data
  • ¹H NMR (D₂O): The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetate ion and a broad signal for the N-H protons of the guanidinium ion. The chemical shifts can be influenced by the solvent and concentration.

  • ¹³C NMR (D₂O): The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the acetate, the methyl carbon of the acetate, and the central carbon of the guanidinium ion.

  • FTIR (KBr): The infrared spectrum will show characteristic absorption bands for the N-H stretching and bending vibrations of the guanidinium group, as well as the carboxylate (C=O and C-O) stretching vibrations of the acetate group.[5][6]

Spectroscopic DataExpected Chemical Shifts / Wavenumbers
¹H NMR (D₂O) Acetate CH₃: ~1.9 ppm; Guanidinium NH: broad signal
¹³C NMR (D₂O) Acetate C=O: ~180 ppm; Guanidinium C: ~160 ppm; Acetate CH₃: ~23 ppm
FTIR (KBr, cm⁻¹) N-H stretch: 3400-3100; C=N stretch: ~1650; N-H bend: ~1600; C=O stretch (asymmetric): ~1580; C=O stretch (symmetric): ~1400

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Guanidine HCl or Dicyandiamide) reaction Chemical Reaction start->reaction Reactants crude_product Crude this compound reaction->crude_product Yields purification_method Purification Method crude_product->purification_method recrystallization Recrystallization purification_method->recrystallization Option 1 ion_exchange Ion-Exchange Chromatography purification_method->ion_exchange Option 2 pure_product Pure this compound recrystallization->pure_product ion_exchange->pure_product analysis Characterization (NMR, FTIR, HPLC) pure_product->analysis

Caption: Workflow for this compound Synthesis and Purification.

Signaling Pathway for Protein Denaturation

Protein_Denaturation native_protein Native Protein (Folded, Active) intermediate Partially Unfolded Intermediate native_protein->intermediate Disruption of Non-covalent Interactions guanidine This compound guanidine->native_protein denatured_protein Denatured Protein (Unfolded, Inactive) intermediate->denatured_protein Complete Unfolding

Caption: this compound's Role in Protein Denaturation.

Conclusion

This technical guide has outlined the principal methods for the synthesis and purification of this compound, providing detailed experimental protocols and comparative data to aid researchers and professionals in their work. The choice of a particular synthesis or purification strategy will depend on factors such as the desired scale of production, required purity, and available resources. The provided workflows and characterization data serve as a valuable resource for the efficient and reliable production of high-quality this compound for various scientific and industrial applications.

References

Guanidine Acetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of guanidine acetate, a versatile tool in molecular biology and biochemical research. This document details its chemical and physical properties, outlines key experimental protocols, and presents a visual workflow for its application in RNA extraction.

Core Chemical Identifiers and Properties

This compound, a salt formed from the strong organic base guanidine and acetic acid, is a white crystalline powder.[1][2] It is readily soluble in water, a characteristic that makes it highly suitable for various biochemical applications.[3]

Below is a summary of its key identifiers and physicochemical properties.

PropertyValueReference(s)
CAS Number 593-87-3[2][4][5]
Molecular Formula C₃H₉N₃O₂[3][6]
Molecular Weight 119.12 g/mol [4][6]
Synonyms Guanidinium acetate, Guanidine monoacetate[2][4]
Appearance White crystalline powder[1][2]
Melting Point 226-230 °C[1]
Solubility in Water 0.1 g/mL[1][7]
EINECS Number 209-814-2[5]

Applications in Research and Drug Development

This compound's primary utility in the laboratory stems from its potent chaotropic and denaturing properties. It is a key component in various experimental procedures, including:

  • Protein Denaturation: Guanidinium salts are effective protein denaturants that disrupt the hydrogen bond network within proteins, leading to the unfolding of their three-dimensional structures.[8] This property is crucial for protein refolding studies, solubility assays, and in the purification of proteins from inclusion bodies.[9]

  • Nucleic Acid Extraction: As a powerful chaotropic agent, this compound is instrumental in the lysis of cells and the inactivation of endogenous nucleases (RNases and DNases) during the isolation of RNA and DNA.[3][4] It is a common, though less frequently cited, alternative to guanidinium thiocyanate in protocols for isolating high-quality, intact RNA.[5][10]

  • Biochemical Buffering: Due to its composition, this compound can also serve as a buffering agent in certain biochemical and biotechnological research applications, helping to maintain a stable pH.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving guanidinium salts. While these protocols often specify guanidinium thiocyanate, the underlying principles and procedural steps are directly applicable to this compound as a chaotropic agent.

Protocol 1: Total RNA Extraction from Cultured Cells or Tissues

This protocol outlines the single-step method for RNA isolation using an acid guanidinium-phenol-chloroform extraction.[5]

Materials:

  • Denaturing Solution (e.g., 4 M Guanidinium salt, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)

  • 2 M Sodium Acetate, pH 4.0

  • Water-saturated Phenol

  • Chloroform:Isoamyl Alcohol (49:1)

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • Homogenization:

    • Tissues: Homogenize 100 mg of tissue in 1 mL of denaturing solution using a glass-Teflon homogenizer.[1]

    • Cultured Cells: Lyse up to 10⁷ cells by adding 1 mL of denaturing solution and passing the lysate through a pipette several times.[1]

  • Phase Separation:

    • To the homogenate, sequentially add:

      • 0.1 mL of 2 M sodium acetate, pH 4.0

      • 1 mL of water-saturated phenol

      • 0.2 mL of chloroform:isoamyl alcohol (49:1)

    • Vortex the mixture vigorously for 10-15 seconds after each addition.

    • Incubate the mixture on ice for 15 minutes.[3]

  • Centrifugation:

    • Centrifuge the sample at 10,000 x g for 20 minutes at 4°C.[3] This will separate the mixture into three phases: a lower organic phase, an interphase containing DNA and proteins, and an upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add an equal volume of isopropanol and mix.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

  • RNA Wash and Resuspension:

    • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C. Discard the supernatant.

    • Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

Protocol 2: General Protein Denaturation for Analysis

This protocol provides a general workflow for denaturing a protein of interest for applications such as assessing solubility or preparing for refolding experiments.

Materials:

  • Concentrated this compound stock solution (e.g., 8 M)

  • Purified protein sample

  • Denaturation Buffer (specific to the protein and downstream application, e.g., Tris-HCl, phosphate buffer)

Procedure:

  • Preparation: Prepare a stock solution of 6-8 M this compound in the desired buffer. Ensure the pH is adjusted after the addition of the guanidine salt.

  • Denaturation:

    • For a concentrated protein sample, dilute it into the this compound solution to a final this compound concentration typically between 4 M and 6 M. The final protein concentration should be kept low to minimize aggregation.

    • Alternatively, for a dilute protein sample, solid this compound can be slowly added while stirring to reach the desired final concentration.

  • Incubation: Incubate the protein-denaturant mixture at room temperature. The time required for complete denaturation can vary from minutes to several hours depending on the protein's stability.

  • Analysis: The denatured state of the protein can be confirmed using various biophysical techniques such as circular dichroism (CD) spectroscopy, fluorescence spectroscopy, or by assessing its loss of biological activity.

  • Downstream Processing: The denatured protein can then be used in subsequent applications. For refolding, the denaturant is typically removed by dialysis or rapid dilution into a refolding buffer.

Visualizing the RNA Extraction Workflow

The following diagram illustrates the key stages of the single-step RNA extraction protocol, a primary application of this compound's chaotropic properties.

RNA_Extraction_Workflow start Start: Tissue or Cell Sample lysis Cell Lysis & Homogenization (this compound Solution) start->lysis phase_sep Phase Separation (Phenol-Chloroform Addition) lysis->phase_sep centrifuge1 Centrifugation (10,000 x g, 4°C) phase_sep->centrifuge1 aqueous_phase Collect Aqueous Phase (Contains RNA) centrifuge1->aqueous_phase precipitation RNA Precipitation (Isopropanol Addition) aqueous_phase->precipitation centrifuge2 Centrifugation (Pellet RNA) precipitation->centrifuge2 wash Wash Pellet (75% Ethanol) centrifuge2->wash centrifuge3 Final Centrifugation wash->centrifuge3 resuspend Resuspend RNA (RNase-free Water) centrifuge3->resuspend end End: Purified Total RNA resuspend->end

References

Guanidine Acetate Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the solubility of guanidine acetate in various solvents, aimed at researchers, scientists, and professionals in drug development. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and illustrates a key application of this compound in protein denaturation workflows.

Introduction to this compound

This compound (CAS No. 593-87-3) is an organic salt formed from the strong organic base guanidine and acetic acid.[1][2] It is a white crystalline powder widely used in biochemical applications as a buffering agent and, most notably, as a protein denaturant.[3] Its ability to disrupt the non-covalent interactions that maintain the native structure of proteins makes it a valuable tool in protein folding and unfolding studies, as well as in the extraction and solubilization of proteins and nucleic acids.[4] Understanding the solubility of this compound in different solvent systems is critical for its effective use in these applications.

Solubility of this compound

The solubility of this compound is highest in polar solvents, a characteristic attributed to its ionic nature.

Aqueous Solubility

This compound is highly soluble in water. Several sources report its solubility to be 10 g/100 mL, which is equivalent to 100 g/L or 0.1 g/mL.[1][3][5] While the temperature for this measurement is not always specified, it is generally understood to be at or around room temperature (approximately 25°C). The solubility of guanidinium salts in water is known to be temperature-dependent, generally increasing with a rise in temperature.[6]

Solubility in Organic Solvents

Quantitative solubility data for this compound in organic solvents is not widely available in the reviewed literature. However, qualitative descriptions indicate that it is sparingly soluble in ethanol and generally insoluble in most other non-polar organic solvents. The polarity of the solvent plays a crucial role, with solubility expected to decrease significantly as the solvent becomes less polar.

For context, studies on other guanidinium salts, such as guanidine hydrochloride, show a range of solubilities in different organic solvents, with higher solubility in polar protic and polar aprotic solvents. For instance, at 298.15 K (25°C), the mole fraction solubility of guanidine hydrochloride is highest in DMF, followed by methanol and ethanol, and is lower in less polar solvents like propanol and isopropanol.[7] A similar trend would be expected for this compound, although the specific values will differ.

Summary of Solubility Data

The following table summarizes the available solubility data for this compound. It is important to note the limited availability of quantitative data for organic solvents.

SolventFormulaTypeSolubility ( g/100 g solvent)Temperature (°C)Reference
WaterH₂OPolar Protic~10Not Specified[1][3][5]
EthanolC₂H₅OHPolar ProticSparingly SolubleNot Specified
MethanolCH₃OHPolar ProticData Not Available-
n-PropanolC₃H₇OHPolar ProticData Not Available-
IsopropanolC₃H₇OHPolar ProticData Not Available-
AcetoneC₃H₆OPolar AproticData Not Available-
AcetonitrileC₂H₃NPolar AproticData Not Available-
Dimethylformamide (DMF)C₃H₇NOPolar AproticData Not Available-
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticData Not Available-
Ethyl AcetateC₄H₈O₂Polar AproticData Not Available-
HexaneC₆H₁₄Non-PolarInsolubleNot Specified

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of this compound in specific solvent systems where data is unavailable, several established experimental methods can be employed. The isothermal saturation method is a common and reliable approach.

Isothermal Saturation Method followed by Gravimetric Analysis

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to the solvent of interest in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A thermostatically controlled shaker or rotator is ideal.

  • Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

  • Sample Withdrawal: Carefully withdraw a known mass or volume of the clear supernatant.

  • Solvent Evaporation: Place the withdrawn sample into a pre-weighed, dry container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the solute).

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried this compound residue.

  • Calculation: The solubility can be calculated as the mass of the dissolved this compound per mass or volume of the solvent.

G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow solid to settle (or centrifuge) B->C D Withdraw known amount of supernatant C->D E Evaporate solvent from supernatant D->E F Weigh dried this compound residue E->F G Calculate solubility F->G

Isothermal Saturation & Gravimetric Analysis Workflow

Application in Protein Denaturation: Experimental Workflow

This compound is a chaotropic agent that disrupts the hydrogen bond network in water, which in turn destabilizes the native conformation of proteins, leading to their unfolding. This property is widely used in biochemical research.

The following diagram illustrates a general workflow for a protein denaturation study using this compound, monitored by intrinsic fluorescence spectroscopy.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare stock solution of native protein C Mix protein stock with each This compound solution A->C B Prepare series of this compound solutions of varying concentrations B->C D Incubate to allow unfolding to reach equilibrium C->D E Measure intrinsic fluorescence (e.g., Tryptophan fluorescence) D->E F Plot fluorescence signal vs. This compound concentration E->F G Fit data to a sigmoidal curve (e.g., two-state unfolding model) F->G H Determine thermodynamic parameters (e.g., ΔG of unfolding, m-value) G->H

Protein Denaturation Workflow using this compound

Conclusion

This compound is a valuable reagent in biochemical and pharmaceutical research, with its utility being closely tied to its solubility characteristics. While its high solubility in water is well-documented, there is a notable lack of quantitative solubility data in organic solvents. The experimental protocols outlined in this guide provide a framework for researchers to determine these parameters for their specific applications. A deeper understanding of the solubility of this compound across a wider range of solvents will undoubtedly facilitate its broader application and the optimization of existing protocols.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Guanidine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of guanidine acetate. The information herein is curated for professionals in research and development, particularly within the pharmaceutical and materials science sectors, where a thorough understanding of the thermal behavior of chemical entities is paramount. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved.

Executive Summary

This compound, a salt formed from the strong organic base guanidine and acetic acid, exhibits distinct thermal behavior characterized by fusion followed by a single-step decomposition. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for characterizing these properties. Upon heating, this compound melts and subsequently decomposes, releasing gaseous products primarily composed of ammonia, carbon dioxide, and other nitrogenous compounds. Understanding these thermal events is critical for handling, storage, and application of this compound, especially in contexts where it may be subjected to elevated temperatures.

Thermal Analysis Data

The thermal behavior of this compound has been investigated using key analytical techniques. The following tables summarize the quantitative data obtained from these studies.

Thermogravimetric Analysis (TGA)

TGA of this compound reveals a single-step mass-loss event, indicating a straightforward decomposition process under controlled heating.

ParameterValueReference
Decomposition Temperature Range200°C - 350°C[1][2]
Mass Loss~100%[1]
Decomposition ProfileSingle Step[1][2]
Table 1: Summary of Thermogravimetric Analysis Data for this compound.
Differential Scanning Calorimetry (DSC)

DSC analysis of this compound shows multiple endothermic events, corresponding to melting and subsequent decomposition.

ParameterValueReference
Fusion (Melting)Endothermic peak observed before decomposition[1][2]
DecompositionMultiple endothermic peaks following fusion[1][2]
Table 2: Summary of Differential Scanning Calorimetry Data for this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of thermal analysis data. The following sections describe the typical experimental setups for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

A dynamic TGA experiment is performed to determine the thermal stability and decomposition profile of this compound.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 500°C.

  • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[3]

  • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Data Collection: The mass of the sample is recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Output weigh Weigh 5-10 mg This compound pan Place in Inert Pan weigh->pan load Load Sample pan->load heat Heat from 25°C to 500°C at 10°C/min load->heat record Record Mass vs. Temperature heat->record gas Inert Gas Flow (N2 or Ar) gas->heat tga_curve TGA Curve (% Mass Loss vs. Temp) record->tga_curve dtg_curve DTG Curve (Rate of Mass Loss) record->dtg_curve

Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to identify phase transitions such as melting and to determine the enthalpy changes associated with thermal events.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

  • Heating Program: The sample and reference are heated from ambient temperature to a temperature beyond the final decomposition event, typically around 400°C.

  • Heating Rate: A constant heating rate, often 10 °C/min, is used.

  • Atmosphere: The experiment is performed under a controlled atmosphere of an inert gas, such as nitrogen, with a consistent purge rate.

  • Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature. This is plotted as a DSC curve, with endothermic and exothermic events appearing as peaks.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_output Data Output weigh Weigh 2-5 mg This compound seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference Pans seal->load heat Heat from 25°C to 400°C at 10°C/min load->heat record Measure Differential Heat Flow heat->record gas Inert Gas Purge gas->heat dsc_curve DSC Curve (Heat Flow vs. Temp) record->dsc_curve

Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermal Decomposition Pathway

The thermal decomposition of this compound is understood to proceed through a series of reactions initiated by the dissociation of the salt. The primary decomposition products are gaseous, leading to a complete mass loss as observed in TGA.

Upon heating, this compound first melts and then undergoes thermal dissociation. The proposed decomposition pathway involves the formation of guanidine and acetic acid, which then further decompose.

Decomposition_Pathway cluster_initial Initial State cluster_melt Fusion cluster_dissociation Dissociation cluster_products Decomposition Products GA This compound (Solid) GA_l This compound (Liquid) GA->GA_l Heat G Guanidine GA_l->G Decomposition AA Acetic Acid GA_l->AA Decomposition NH3 Ammonia (NH3) G->NH3 N_compounds Other Nitrogenous Gases G->N_compounds CO2 Carbon Dioxide (CO2) AA->CO2

Proposed thermal decomposition pathway of this compound.

The decomposition of the guanidinium cation is complex and can lead to the formation of various nitrogen-containing species. The acetate anion decomposes to produce carbon dioxide and other potential byproducts. The exact composition of the "other nitrogenous gases" can vary and may include species like cyanamide or melamine, which are common products in the decomposition of guanidinium salts.[4]

Conclusion

The thermal stability and decomposition of this compound are well-defined processes that can be reliably characterized by TGA and DSC. The compound undergoes fusion before a single-step decomposition, resulting in complete volatilization. The primary decomposition products include ammonia and carbon dioxide. The data and protocols presented in this guide provide a foundational understanding for professionals working with this compound, ensuring its safe and effective use in various applications. Further analysis using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) could provide more detailed insights into the specific gaseous species evolved during decomposition.[5][6]

References

The Pivotal Role of Guanidinoacetate in Creatine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine, a vital molecule for cellular energy homeostasis, is synthesized endogenously in a two-step enzymatic pathway. Guanidinoacetate (GAA) is the direct and sole precursor to creatine, making its formation and subsequent methylation critical control points in creatine metabolism. This technical guide provides an in-depth exploration of the biochemical role of guanidinoacetate in creatine biosynthesis, the regulatory mechanisms governing this pathway, and the experimental methodologies used to investigate these processes. Deficiencies in the enzymes responsible for creatine synthesis lead to severe neurological and muscular disorders, highlighting the clinical significance of understanding this metabolic route. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and analytical workflows to serve as a comprehensive resource for professionals in the field.

Introduction

Creatine and its phosphorylated form, phosphocreatine, constitute a crucial energy buffering and transport system in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][2] The daily turnover of creatine, approximately 1.7% of the total body pool, necessitates continuous replacement through dietary intake or de novo synthesis.[3] The endogenous synthesis of creatine relies on three amino acids: arginine, glycine, and methionine.[3][4] This process is catalyzed by two key enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate methyltransferase (GAMT).[2][3]

Guanidinoacetate (GAA) is the intermediate molecule produced in the first committed step of this pathway.[1][5] Its formation and subsequent conversion to creatine are tightly regulated. Dysregulation of this pathway, due to genetic defects in AGAT or GAMT, results in cerebral creatine deficiency syndromes (CCDS), characterized by intellectual disability, seizures, and movement disorders.[2][6] Therefore, a thorough understanding of guanidinoacetate's role is paramount for the diagnosis, treatment, and development of novel therapeutic strategies for these debilitating conditions.

The Biochemical Pathway of Creatine Synthesis

The biosynthesis of creatine is a two-step process that primarily involves the kidney and the liver.[3][4]

Step 1: Formation of Guanidinoacetate (GAA)

The initial and rate-limiting step occurs predominantly in the kidneys.[3][7] The enzyme L-arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1) catalyzes the transfer of an amidino group from L-arginine to glycine.[1][5] This reaction produces guanidinoacetate and L-ornithine.[1]

Step 2: Methylation of Guanidinoacetate to Creatine

Guanidinoacetate is then transported via the bloodstream to the liver, where the second step of creatine synthesis takes place.[3] The enzyme guanidinoacetate methyltransferase (GAMT; EC 2.1.1.2) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to GAA.[8][9] This reaction yields creatine and S-adenosylhomocysteine (SAH).[3] Creatine is subsequently released into the circulation and taken up by target tissues, such as muscle and brain, through a specific creatine transporter (SLC6A8).[2][10]

Creatine_Biosynthesis cluster_kidney Kidney (Mitochondria) cluster_liver Liver (Cytosol) Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate AGAT->GAA Ornithine L-Ornithine AGAT->Ornithine GAA->GAA_liver Bloodstream SAM S-Adenosyl- L-methionine (SAM) GAMT GAMT SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosyl- homocysteine (SAH) GAMT->SAH GAA_liver->GAMT

Caption: The two-step enzymatic pathway of creatine biosynthesis.

Regulation of Creatine Biosynthesis

The synthesis of creatine is regulated primarily through feedback inhibition of the AGAT enzyme by creatine.[3][11] Elevated intracellular creatine levels suppress the expression of AGAT at the pre-translational level, thereby reducing the production of GAA.[3] This feedback mechanism is crucial for maintaining creatine homeostasis. In rats, dietary creatine supplementation has been shown to significantly decrease renal AGAT activity and plasma GAA concentrations.[3][4]

Quantitative Data on Guanidinoacetate and Creatine

The following tables summarize key quantitative data from studies on creatine biosynthesis and the pharmacokinetics of guanidinoacetate.

Table 1: Plasma Concentrations of Guanidinoacetate and Creatine in Rats

ConditionPlasma GAA (μM)Plasma Creatine (μM)Reference
Control (Creatine-free diet)5.9~25[11]
Creatine-supplemented diet (0.4%)1.5~100[11]

Table 2: Renal Arteriovenous Difference of Guanidinoacetate in Rats and Humans

SpeciesConditionRenal A-V Difference for GAA (μM)Reference
RatControl-5.0[11]
RatCreatine-supplemented diet-0.9[11]
HumanN/A-1.1[11]
A negative value indicates production by the kidney.

Table 3: Pharmacokinetics of a Single Oral Dose of Guanidinoacetate in Healthy Volunteers

GAA DoseCmax (μM)Tmax (h)AUC (μM·h)t1/2 (h)Reference
1.2 g114.3 ± 23.61.5 ± 0.5345.8 ± 65.41.7 ± 0.3[12]
2.4 g278.9 ± 54.11.8 ± 0.6987.6 ± 189.21.8 ± 0.4[12]
4.8 g789.5 ± 154.32.1 ± 0.74567.8 ± 897.52.2 ± 0.5[12]

Table 4: Reference Values for Guanidinoacetate and Creatine in Human Plasma and Urine

AnalyteFluidAge GroupConcentration RangeReference
GuanidinoacetatePlasmaAdults0.5 - 2.0 µmol/L[13]
GuanidinoacetateUrineAdults100 - 500 µmol/L[13]
CreatinePlasmaAdults20 - 60 µmol/L[13]
Creatine/Creatinine RatioUrineAdults< 0.5[14]

Experimental Protocols

Quantification of Guanidinoacetate and Creatine by LC-MS/MS

This method allows for the simultaneous determination of guanidinoacetate, creatine, and creatinine in biological fluids.[15][16][17]

Sample Preparation ('Dilute and Shoot' Method): [17]

  • To 50 µL of plasma or urine, add 200 µL of an internal standard solution (containing deuterated analogs of the analytes, e.g., d3-creatine) in a mobile phase (e.g., 0.1% formic acid in water).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Liquid Chromatography Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for good retention and separation of these polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Tandem Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Guanidinoacetate: e.g., m/z 118 -> 76

    • Creatine: e.g., m/z 132 -> 90

    • Creatinine: e.g., m/z 114 -> 44

    • Internal Standards: Corresponding transitions for the deuterated analogs.

Measurement of AGAT and GAMT Enzyme Activity

Enzyme activity can be determined by measuring the rate of product formation using stable isotope-labeled substrates and LC-MS/MS.[18]

GAMT Activity Assay in Lymphocytes: [18]

  • Cell Lysis: Lymphocytes are lysed by sonication in a buffer containing protease inhibitors.

  • Enzyme Reaction:

    • The reaction mixture contains cell lysate, dithiothreitol (DTT), and the substrates: guanidinoacetate and ¹³C₅-S-adenosylmethionine.

    • The reaction is incubated at 37°C for a defined period (e.g., 2 hours).

  • Reaction Termination: The reaction is stopped by adding an acid (e.g., perchloric acid).

  • Sample Preparation: The sample is neutralized, and protein is precipitated. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The formation of ¹³C₅-creatine is quantified by LC-MS/MS.

Visualization of Workflows and Pathways

Diagnostic Workflow for Cerebral Creatine Deficiency Syndromes

CCDS_Diagnosis Clinical_Suspicion Clinical Suspicion of CCDS (Developmental Delay, Seizures) Biochemical_Testing Biochemical Testing (Urine/Plasma GAA & Creatine) Clinical_Suspicion->Biochemical_Testing AGAT_Deficiency AGAT Deficiency (↓ GAA, ↓ Creatine) Biochemical_Testing->AGAT_Deficiency Low GAA GAMT_Deficiency GAMT Deficiency (↑ GAA, ↓ Creatine) Biochemical_Testing->GAMT_Deficiency High GAA CrT_Deficiency Creatine Transporter Deficiency (Normal GAA, ↑ Urine Creatine/Creatinine) Biochemical_Testing->CrT_Deficiency Normal GAA, High Urine Cr/Crn Enzyme_Assay Enzyme Activity Assay AGAT_Deficiency->Enzyme_Assay Genetic_Testing Genetic Testing (AGAT, GAMT, SLC6A8) AGAT_Deficiency->Genetic_Testing GAMT_Deficiency->Enzyme_Assay GAMT_Deficiency->Genetic_Testing CrT_Deficiency->Genetic_Testing Treatment Treatment (Creatine Supplementation, etc.) Enzyme_Assay->Treatment Genetic_Testing->Treatment

Caption: Diagnostic workflow for Cerebral Creatine Deficiency Syndromes.

Conclusion

Guanidinoacetate stands as a central molecule in creatine metabolism, with its synthesis and subsequent methylation being tightly controlled processes essential for cellular energy homeostasis. The analytical methods detailed herein provide robust tools for the quantification of GAA and creatine, which are critical for the diagnosis and monitoring of creatine deficiency syndromes. For researchers and drug development professionals, a deep understanding of the regulatory mechanisms of the creatine biosynthetic pathway, particularly the feedback inhibition of AGAT, offers potential therapeutic targets for managing disorders of creatine metabolism. Further research into the modulation of this pathway may unveil novel strategies for treating not only rare genetic disorders but also other conditions associated with impaired energy metabolism.

References

The Natural Occurrence of Guanidinoacetate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoacetate (GAA), also known as glycocyamine, is a naturally occurring amino acid derivative that serves as the direct and rate-limiting precursor in the biosynthesis of creatine. Creatine is a vital molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. The synthesis and metabolism of GAA are tightly regulated processes, and disruptions in this pathway are linked to several inborn errors of metabolism with severe neurological consequences. This technical guide provides a comprehensive overview of the natural occurrence of GAA, its biosynthetic and metabolic pathways, physiological concentrations, and its role in cellular signaling. Detailed experimental protocols for its quantification and the assessment of related enzyme activities are also presented to support further research and development in this area.

Biosynthesis and Metabolism of Guanidinoacetate

The primary role of guanidinoacetate in vertebrates is to serve as the intermediate in the two-step enzymatic synthesis of creatine. This pathway involves the interplay of two key enzymes primarily located in the kidneys and liver.

The biosynthesis of GAA is initiated in the kidneys and pancreas, where the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine.[1][2] This reaction produces GAA and L-ornithine. Subsequently, GAA is released into the bloodstream and transported to the liver.

In the liver, the second step of creatine synthesis occurs. The enzyme guanidinoacetate N-methyltransferase (GAMT) methylates GAA, using S-adenosyl methionine (SAM) as the methyl donor, to form creatine and S-adenosylhomocysteine (SAH).[3] Creatine is then distributed via the circulatory system to tissues with high energy requirements.

Metabolic Pathway of Guanidinoacetate

Guanidinoacetate_Metabolism Creatine Biosynthesis Pathway cluster_kidney Kidney / Pancreas cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA_produced Guanidinoacetate (GAA) AGAT->GAA_produced Ornithine L-Ornithine AGAT->Ornithine GAA_liver Guanidinoacetate (GAA) GAA_produced->GAA_liver Transport via Bloodstream GAMT GAMT GAA_liver->GAMT SAM S-Adenosyl Methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosylhomocysteine (SAH) GAMT->SAH High-Energy Demand Tissues\n(Muscle, Brain) High-Energy Demand Tissues (Muscle, Brain) Creatine->High-Energy Demand Tissues\n(Muscle, Brain) Transport via Bloodstream

Biosynthesis of Guanidinoacetate and Creatine.

Quantitative Data on Guanidinoacetate Occurrence

The concentration of guanidinoacetate in biological fluids is a critical diagnostic marker for inborn errors of creatine metabolism. Below are summarized reference values for GAA in human plasma and urine, as well as concentrations found in various animal tissues.

Table 1: Reference Concentrations of Guanidinoacetate in Human Biological Fluids
Biological FluidAge GroupConcentration RangeUnitsReference(s)
Plasma < 11 years0.5 - 1.8µmol/L[4]
≥ 11 years1.1 - 3.8µmol/L[4]
Adults2.6 ± 0.8µmol/L[5]
Urine < 4 years18 - 159µmol/mmol creatinine[6]
5 - 16 years18 - 130µmol/mmol creatinine[6]
Adults (Male)Normal < 200µmol/mmol creatinine[7]
Adults (Female)Normal < 200µmol/mmol creatinine[7]
Cerebrospinal Fluid Normal Controls0.068 - 0.114µmol/L

Note: Values can vary between laboratories and methodologies. The provided ranges are for general reference.

Table 2: Guanidinoacetate and Enzyme Activity in Animal Tissues
Animal ModelTissueGAA ConcentrationAGAT Activity (pmol/min/mg tissue)GAMT ActivityReference(s)
Mouse Kidney-4.6-[1][8]
Brain-1.8Present[2][8]
Liver-0.4Highest Activity[2][8]
Heart-Not Detected-[8]
MuscleLowNot DetectedPresent[8][9]
Rat PancreasIncreased with Creatine DietSignificantLower than AGAT[2]

Signaling Pathways and Cellular Transport of Guanidinoacetate

Beyond its primary role as a creatine precursor, guanidinoacetate can interact with cellular signaling pathways, particularly at elevated concentrations observed in metabolic disorders.

Interaction with GABA-A Receptors

At pathophysiologically relevant concentrations, GAA can act as an agonist at γ-aminobutyric acid type A (GABA-A) receptors.[10] This interaction can interfere with normal inhibitory GABAergic neurotransmission and is thought to contribute to the neurological symptoms, such as seizures, seen in GAMT deficiency.[11]

GAA_GABA_Interaction GAA Interaction with GABA-A Receptor cluster_neuron Postsynaptic Neuron GAA Guanidinoacetate (GAA) (High Concentration) GABA_A_Receptor GABA-A Receptor GAA->GABA_A_Receptor Agonist Binding Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Activation Neuronal_Membrane Neuronal Membrane Hyperpolarization Neuronal Hyperpolarization / Altered Excitability Chloride_Channel->Hyperpolarization Leads to Neurological_Symptoms Potential Contribution to Neurological Symptoms (e.g., Seizures) Hyperpolarization->Neurological_Symptoms Contributes to

Guanidinoacetate as a GABA-A Receptor Agonist.
Cellular Uptake and Transport

The transport of guanidinoacetate across cellular membranes is mediated by specific transporters. The creatine transporter (CRT, SLC6A8) and GABA transporters (GATs) have been identified as key players in the uptake of GAA into cells, including neurons and astrocytes. This transport is crucial for both its subsequent metabolism to creatine and its potential neuromodulatory effects.

GAA_Transport Cellular Uptake of Guanidinoacetate cluster_cell Cell (e.g., Neuron, Astrocyte) Extracellular_GAA Extracellular Guanidinoacetate (GAA) CRT Creatine Transporter (CRT/SLC6A8) Extracellular_GAA->CRT GAT GABA Transporters (GATs) Extracellular_GAA->GAT Intracellular_GAA Intracellular Guanidinoacetate (GAA) CRT->Intracellular_GAA Uptake GAT->Intracellular_GAA Uptake Cell_Membrane Cell Membrane

Cellular Transport Mechanisms for Guanidinoacetate.
Insulinotropic Effects

Early studies have suggested that guanidinoacetate may stimulate insulin secretion from pancreatic β-cells. However, the precise molecular mechanism underlying this effect is not well-elucidated in recent literature. It is hypothesized that the guanidino group may play a role in this process, potentially by influencing ion channel activity or cellular metabolism within the β-cell.

GAA_Insulin_Secretion Postulated Insulinotropic Effect of GAA GAA Guanidinoacetate (GAA) Beta_Cell Pancreatic β-Cell GAA->Beta_Cell Stimulates Insulin_Secretion Insulin Secretion Beta_Cell->Insulin_Secretion Increases Mechanism Mechanism (Proposed, not fully elucidated) Beta_Cell->Mechanism

Hypothesized Stimulation of Insulin Secretion by GAA.

Experimental Protocols

Accurate quantification of guanidinoacetate and the activity of its metabolizing enzymes are crucial for both clinical diagnostics and research. The following sections outline generalized protocols for these measurements.

Quantification of Guanidinoacetate in Biological Fluids

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is currently the most widely used method due to its high sensitivity and specificity.

  • Sample Preparation ('Dilute and Shoot' Method):

    • To 50 µL of plasma or urine, add 50 µL of an internal standard solution (e.g., stable isotope-labeled GAA, such as [¹³C₂]GAA).

    • For plasma samples, precipitate proteins by adding 500 µL of methanol. For urine samples, dilute with 500 µL of distilled water.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet proteins or debris.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical for good peak shape and ionization.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for GAA and its internal standard, ensuring high selectivity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the polar GAA molecule volatile.

  • Sample Preparation and Derivatization:

    • Acidify the sample (urine or deproteinized plasma) with HCl.

    • Evaporate to dryness under a stream of nitrogen.

    • Perform a two-step derivatization:

      • React the guanidino group with hexafluoroacetylacetone to form a bis(trifluoromethyl)pyrimidine derivative.

      • Esterify the carboxyl group, for example, with a methanol/acetyl chloride mixture.

    • Extract the derivatized GAA into an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute in a small volume of a suitable solvent for injection.

  • GC-MS Conditions:

    • GC Column: A capillary column with a suitable stationary phase for separating the derivatized analytes.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to elute the derivatized GAA.

    • Ionization Mode: Electron impact (EI) or chemical ionization (CI).

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized GAA.

Enzyme Activity Assays

L-Arginine:Glycine Amidinotransferase (AGAT) Activity Assay

This assay measures the formation of GAA from its substrates.

  • Tissue/Cell Preparation:

    • Homogenize tissue samples or lyse cultured cells in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Centrifuge the homogenate/lysate to remove cellular debris and collect the supernatant containing the enzyme.

    • Determine the protein concentration of the supernatant.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the tissue/cell extract, L-arginine, and glycine. For enhanced sensitivity and specificity, stable isotope-labeled substrates (e.g., [¹³C₂,¹⁵N]glycine and [¹⁵N₂]arginine) can be used.[12]

    • In some tissues with high arginase activity (like the liver), an arginase inhibitor (e.g., Nor-NOHA) should be added to prevent substrate degradation.[12]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

    • Stop the reaction by adding an acid (e.g., perchloric acid) or a solvent to precipitate proteins.

  • Quantification of GAA:

    • The amount of GAA produced is quantified using a validated LC-MS/MS or GC-MS method, as described above. If stable isotope-labeled substrates were used, the labeled GAA product is measured.

Guanidinoacetate N-Methyltransferase (GAMT) Activity Assay

This assay measures the conversion of GAA to creatine.

  • Sample Preparation:

    • Similar to the AGAT assay, prepare extracts from cultured cells (fibroblasts, lymphoblasts) or tissue biopsies.[3]

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell/tissue extract, GAA, and S-adenosyl methionine (SAM). Radiolabeled ([¹⁴C]GAA) or stable isotope-labeled substrates can be used for detection.[3]

    • Incubate the mixture at 37°C for a specific time.

    • Terminate the reaction.

  • Quantification of Creatine:

    • The product, creatine, is separated from the substrate GAA, typically using High-Performance Liquid Chromatography (HPLC).[3]

    • The amount of creatine formed is quantified by detecting the radiolabel or by mass spectrometry if stable isotopes were used.

Conclusion

Guanidinoacetate is a pivotal metabolite in the biosynthesis of creatine, essential for cellular bioenergetics. Its natural occurrence is tightly regulated, and abnormal concentrations are indicative of serious metabolic disorders. Understanding the biosynthesis, metabolism, and physiological roles of GAA is crucial for the diagnosis and development of therapeutic strategies for these conditions. The experimental protocols outlined in this guide provide a foundation for researchers and clinicians to accurately measure GAA and assess the functionality of its related enzymatic pathways, thereby facilitating further advancements in the fields of metabolic research and drug development.

References

Guanidine Acetate: A Versatile Precursor in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidine acetate has emerged as a critical building block in organic synthesis, prized for its utility as a robust precursor in the construction of a diverse array of nitrogen-containing compounds. Its high nitrogen content and reactive nature make it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides an in-depth exploration of the applications of this compound in chemical synthesis, with a focus on the preparation of key intermediates and biologically active molecules. We present detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to facilitate its practical application in the laboratory.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis. As an organic salt, it is formed from the strong organic base guanidine and the weak acid, acetic acid. It typically appears as a white crystalline powder.

PropertyValueReference(s)
Molecular Formula C₃H₉N₃O₂
Molecular Weight 119.12 g/mol
Melting Point 226-230 °C
Solubility in Water 0.1 g/mL (clear solution)
pKaH of Guanidinium ion 13.6

Key Synthetic Applications of this compound

This compound serves as a versatile precursor in a variety of important chemical transformations, primarily in the synthesis of heterocyclic compounds and creatine derivatives. Its bifunctional nature, possessing both nucleophilic amino groups and a basic character, allows it to participate in a range of cyclization and condensation reactions.

Synthesis of Guanidinoacetic Acid and Creatine

This compound is a key industrial precursor for the synthesis of guanidinoacetic acid (GAA), a direct precursor to creatine. Creatine is a vital molecule in cellular energy metabolism. The synthesis of creatine involves the reaction of this compound with a suitable glycine source.

The overall transformation involves the transfer of the guanidino group from this compound to an amino acid. In the biosynthesis of creatine, L-arginine:glycine amidinotransferase (AGAT) catalyzes the formation of guanidinoacetate from arginine and glycine. Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates GAA to produce creatine. Chemical synthesis often mimics this pathway, using this compound as the guanidinylating agent.

Experimental Protocol: Synthesis of Guanidinoacetic Acid (GAA)

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on the reaction of this compound with chloroacetic acid.

Materials:

  • This compound

  • Chloroacetic Acid

  • Sodium Hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound in a suitable solvent such as water or ethanol.

  • In a separate vessel, neutralize chloroacetic acid with an aqueous solution of sodium hydroxide to form sodium chloroacetate.

  • Slowly add the sodium chloroacetate solution to the this compound solution.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, guanidinoacetic acid, may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as water/ethanol.

Logical Workflow for GAA Synthesis

GAA_Synthesis cluster_reactants Reactants cluster_process Reaction Steps GA This compound Reaction React with this compound (Reflux) GA->Reaction CAA Chloroacetic Acid Neutralization Neutralize Chloroacetic Acid (forms Sodium Chloroacetate) CAA->Neutralization NaOH Sodium Hydroxide NaOH->Neutralization Neutralization->Reaction Workup Cool, Precipitate, Filter Reaction->Workup Purification Recrystallize Workup->Purification Product Guanidinoacetic Acid (GAA) Purification->Product

Caption: General workflow for the synthesis of guanidinoacetic acid.

Synthesis of Heterocyclic Compounds

This compound is a cornerstone in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. The guanidine moiety provides three nitrogen atoms for the construction of five and six-membered rings.

The condensation of guanidine with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and efficient method for the preparation of 2-aminopyrimidines.

Experimental Protocol: General Synthesis of 2-Aminopyrimidines from Chalcones

Materials:

  • Substituted Chalcone (1 equivalent)

  • Guanidine Hydrochloride or this compound (1 equivalent)

  • Sodium Hydroxide (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone and guanidine salt in ethanol.

  • Add a catalytic amount of sodium hydroxide to the mixture.

  • Reflux the reaction mixture for 3-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.

The Biginelli reaction is a multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or their thione or imine analogs. While traditionally employing urea or thiourea, guanidine can be used to synthesize 2-imino-3,4-dihydropyrimidines, which exist in equilibrium with their 2-amino-1,4-dihydropyrimidine tautomers. Direct three-component reactions with guanidine often suffer from low yields and side product formation. More successful approaches often utilize protected guanidine precursors or a two-step process.

Reaction Scheme for Biginelli Reaction with Guanidine

Biginelli_Reaction Reactants Aldehyde + β-Ketoester + Guanidine Intermediate Intermediate Reactants->Intermediate Acid or Base Catalysis Product 2-Imino-3,4-dihydropyrimidine Intermediate->Product Cyclization & Dehydration

Caption: Simplified Biginelli reaction pathway with guanidine.

Quantitative Data for Guanidine-Based Biginelli Reactions

Aldehydeβ-KetoesterGuanidine SourceYield (%)Reference(s)
3-NitrobenzaldehydeEthyl acetoacetateGuanidine14-25
Aromatic AldehydesEthyl benzoylacetateGuanidine HydrochlorideGood
VariousVariousTriazone-protected guanidine62-86

Guanidine can be used to synthesize 2-aminoimidazoles through condensation with α-dicarbonyl compounds or α-haloketones.

Experimental Protocol: General Synthesis of 2-Aminoimidazoles

Materials:

  • α-Haloketone (e.g., α-bromoketone) (1 equivalent)

  • This compound (1-2 equivalents)

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., Sodium Bicarbonate, Triethylamine)

Procedure:

  • Dissolve the α-haloketone in a suitable solvent in a round-bottom flask.

  • Add the this compound and a base to the solution.

  • Heat the reaction mixture, with stirring, for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Guanidine serves as a key building block for the synthesis of 1,3,5-triazine derivatives through condensation with various precursors. For instance, the reaction of guanidine with 4-hydroxy-6H-1,3-oxazin-6-ones in the presence of a base can lead to the formation of substituted 1,3,5-triazines.

Reaction Pathway for Triazine Synthesis

Triazine_Synthesis Guanidine Guanidine Intermediate Ring-opening/ Rearrangement Intermediate Guanidine->Intermediate Oxazinone 4-Hydroxy-6H- 1,3-oxazin-6-one Oxazinone->Intermediate Base Base (e.g., NaOMe) Base->Intermediate Triazine Substituted 1,3,5-Triazine Intermediate->Triazine

Caption: General pathway for the synthesis of 1,3,5-triazines from guanidine.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The material should be used in a well-ventilated area to avoid inhalation of dust. In case of contact with eyes or skin, flush with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to act as a key building block for a wide range of nitrogen-containing heterocycles, including pyrimidines, imidazoles, and triazines, as well as its central role in the synthesis of creatine and its derivatives, underscores its importance in medicinal chemistry and drug development. The synthetic protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

An In-depth Technical Guide to the Basicity of Guanidine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles underlying the strong basicity of guanidine acetate, supported by quantitative data, detailed experimental methodologies, and visualizations of its role in biological pathways.

The Core of Guanidine's Basicity

Guanidine, and by extension its salt, this compound, is recognized as one of the strongest organic bases in aqueous solution.[1] This pronounced basicity is not a simple function of its nitrogen atoms but is a consequence of the remarkable stability of its conjugate acid, the guanidinium cation.

Upon protonation, the positive charge in the guanidinium cation is not localized on a single nitrogen atom. Instead, it is delocalized across all three nitrogen atoms through resonance.[1][2][3] This delocalization distributes the charge over a larger area, significantly stabilizing the cation and making the parent guanidine molecule a very strong proton acceptor. The pKa of the conjugate acid of guanidine is approximately 13.6, indicating that at physiological pH, it exists almost exclusively in its protonated guanidinium form.[2][4]

The acetate salt of guanidine is formed by the ionic interaction between the positively charged guanidinium cation and the negatively charged acetate anion. In solution, it is the guanidinium cation that dictates the chemical properties related to its basicity.

Quantitative Analysis of Guanidine Basicity

The basicity of guanidine derivatives can be quantified by the pKa of their conjugate acids. A higher pKa value indicates a stronger base. The following table summarizes the pKa values for guanidine and a selection of its derivatives, providing a comparative view for researchers.

CompoundpKa (Conjugate Acid) in WaterReference(s)
Guanidine13.6[2][4][5]
Pentamethylguanidine13.8[4]
Phenylguanidine10.54 - 10.91 (depending on measurement method)[1][3]
2,6-dichlorophenylguanidine10.24 (pH-metric)[1][3]
N,N'-bis(imidazolyl)guanidineHigh (superbase)

Experimental Protocols for Basicity Determination

Accurate determination of the pKa of guanidine compounds is crucial for understanding their behavior in biological systems and for drug design. The two primary methods for this are potentiometric titration and UV-spectrophotometry.

Potentiometric Titration

This classical method involves the gradual addition of a titrant (an acid) to a solution of the guanidine base and monitoring the resulting change in pH.

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO2-free water.

    • The concentration should be suitable for accurate pH measurement, typically in the millimolar range.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Process:

    • Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added to obtain a titration curve.

    • The pKa is the pH at which half of the guanidine has been protonated (the midpoint of the steepest part of the curve).

    • Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

UV-Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore and whose UV absorbance spectrum changes with protonation state. It requires a smaller amount of sample compared to potentiometric titration.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with a constant ionic strength, covering a wide pH range (e.g., from pH 3 to 12).

  • Sample Preparation:

    • Prepare a stock solution of the guanidine compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add a small, fixed amount of the stock solution to each well containing the different buffer solutions. Include blank wells with only the buffers for background correction.

  • Spectral Measurement:

    • Use a microplate reader to record the UV-Vis spectrum (e.g., 230-500 nm) of each well.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value.

Role of Guanidinoacetate in Cellular Signaling

While research on the direct signaling roles of this compound is ongoing, studies on the closely related compound, guanidinoacetate (GAA), provide valuable insights. GAA is the immediate precursor to creatine and has been shown to influence key signaling pathways involved in muscle growth and differentiation.

Guanidinoacetate-Mediated Activation of the Akt/mTOR/S6K Pathway

Guanidinoacetate supplementation has been demonstrated to promote myoblast differentiation and skeletal muscle growth. This is achieved through the activation of the Akt/mTOR/S6K signaling pathway, a central regulator of cell growth and protein synthesis. The proposed mechanism involves the modulation of microRNAs (miRNAs), specifically miR-133a-3p and miR-1a-3p, which in turn regulate the expression of target genes within the Akt/mTOR/S6K cascade.

Guanidinoacetate_Signaling GAA Guanidinoacetate miRNA Downregulation of miR-133a-3p & miR-1a-3p GAA->miRNA Akt Akt miRNA->Akt relieves inhibition mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Protein_Synthesis Protein Synthesis & Muscle Growth S6K->Protein_Synthesis

Caption: Guanidinoacetate signaling cascade leading to muscle growth.

Guanidine-Sensing Riboswitches: A Logical Relationship

In bacteria, the intracellular concentration of guanidine is regulated, in part, by riboswitches. A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by that mRNA.[3][6] There are several classes of guanidine-sensing riboswitches.

The general mechanism involves a change in the secondary structure of the mRNA upon guanidine binding. In the "OFF" state (low guanidine concentration), the mRNA folds into a conformation that prevents translation, often by sequestering the ribosome binding site (RBS). In the "ON" state (high guanidine concentration), the binding of guanidine to the aptamer domain of the riboswitch induces a conformational change that exposes the RBS, allowing for ribosome binding and translation of the downstream gene, which often codes for a guanidine efflux pump to reduce its cellular concentration.

Riboswitch_Logic cluster_low_guanidine Low Guanidine cluster_high_guanidine High Guanidine Low_Guanidine_Text Riboswitch in 'OFF' state RBS sequestered No_Translation Translation OFF Low_Guanidine_Text->No_Translation Guanidine Guanidine Riboswitch Riboswitch Aptamer Guanidine->Riboswitch binds Conformation_Change Conformational Change RBS exposed Riboswitch->Conformation_Change Translation Translation ON Conformation_Change->Translation Efflux_Pump Guanidine Efflux Pump Translation->Efflux_Pump produces Experimental_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Buffer weigh->dissolve adjust_ph Adjust pH dissolve->adjust_ph incubate Incubate with Guanidine Acetate Solution adjust_ph->incubate prepare_sample Prepare Protein Sample prepare_sample->incubate analysis Downstream Analysis (e.g., Spectroscopy, Chromatography) incubate->analysis end End analysis->end

References

Guanidine Acetate as a Protein Denaturant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine acetate is a chaotropic agent that plays a role in the denaturation of proteins, a process fundamental to various aspects of biochemical research and drug development. While guanidinium chloride and urea are more commonly employed for this purpose, understanding the specific properties of this compound is crucial for nuanced applications in protein folding studies, stability assays, and formulation development. This technical guide provides an in-depth look at the function of this compound as a protein denaturant, including its mechanism of action, comparative quantitative data, and detailed experimental protocols.

Mechanism of Action: A Balance of Interactions

This compound's function as a protein denaturant is best understood in the context of the Hofmeister series, which ranks ions based on their ability to stabilize or destabilize protein structures. The effect of guanidinium salts on proteins is a delicate balance between the preferential hydration of the protein and the direct binding of the salt ions to the protein surface.[1]

Guanidinium ions, in general, act as chaotropic agents, meaning they disrupt the highly ordered structure of water molecules.[2] This disruption weakens the hydrophobic effect, a major driving force in protein folding, by making it more energetically favorable for nonpolar amino acid residues to be exposed to the solvent. Guanidinium ions can also interact directly with the protein backbone and polar side chains, further destabilizing the native conformation.

A seminal study by Arakawa and Timasheff in 1984 compared the effects of guanidine sulfate, this compound, and guanidine hydrochloride on bovine serum albumin (BSA). Their findings revealed a spectrum of activity:

  • Guanidine sulfate acts as a protein stabilizer, promoting preferential hydration of the protein.[1]

  • Guanidine hydrochloride is a strong denaturant, showing positive preferential salt binding to the protein.[1]

  • This compound exhibits an intermediate behavior between the sulfate and hydrochloride salts.[1]

This intermediate characteristic suggests that this compound perturbs the native protein structure, but perhaps less aggressively than guanidinium chloride. The acetate anion, being less chaotropic than the chloride anion, modulates the overall denaturing effect of the guanidinium cation.

Native_Protein Native Protein (Folded, Active) Unfolded_Protein Unfolded Protein (Denatured, Inactive) Native_Protein->Unfolded_Protein Denaturation Guanidine_Acetate This compound (Guanidinium+ & Acetate-) Guanidine_Acetate->Native_Protein Disrupts Water Structure & Binds to Protein

Figure 1: Simplified model of protein denaturation by this compound.

Quantitative Data: A Comparative Perspective

Direct and extensive quantitative data specifically for this compound as a protein denaturant is less abundant in the literature compared to guanidinium chloride and urea. However, comparative studies provide valuable insights into its relative potency. A key finding is that the destabilizing effect of this compound on the transition temperature of a protein is very similar, on a molar basis, to that of urea.[3]

The following tables summarize key quantitative parameters for common denaturants to provide a comparative context for the function of this compound.

Table 1: Comparison of Denaturant Properties

DenaturantTypical Concentration for DenaturationRelative PotencyKey Characteristics
This compound Not widely reported, but expected to be in the molar rangeIntermediateLess chaotropic than GuHCl, similar to Urea
Guanidinium Chloride (GuHCl) 3 - 6 M[4]HighStrong denaturant, ionic
Urea 6 - 8 M[4]ModerateWeaker denaturant than GuHCl, non-ionic
Guanidinium Sulfate Not a denaturantStabilizerPromotes protein stability

Table 2: Thermodynamic Parameters of Protein Unfolding (Illustrative)

DenaturantProteinC_m (M)ΔG°_H₂O (kcal/mol)m-value (kcal/mol·M)
Guanidinium Chloride Ribonuclease A~3.0~8.5~2.8
Guanidinium Chloride Lysozyme~3.2~14.5~4.5
Urea Ribonuclease A~6.0~8.0~1.3
Urea Lysozyme~5.5~13.0~2.4
This compound Ribonuclease AEstimated to be similar to UreaEstimated to be similar to UreaEstimated to be similar to Urea

Note: The values for this compound are estimations based on its reported similarity to urea. C_m is the molar concentration of the denaturant at the midpoint of the unfolding transition. ΔG°_H₂O is the standard free energy of unfolding in the absence of denaturant. The m-value is a measure of the dependence of ΔG° on denaturant concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to study protein denaturation. These protocols, while often described for guanidinium chloride, can be adapted for use with this compound.

Preparation of Denaturant Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in denaturation experiments.

Materials:

  • This compound (high purity)

  • Buffer of choice (e.g., phosphate, Tris)

  • Deionized water

  • pH meter

  • Volumetric flask

  • Magnetic stirrer and stir bar

Protocol:

  • Weigh the required amount of this compound to prepare a stock solution of the desired molarity (e.g., 6 M or 8 M).

  • In a volumetric flask, dissolve the this compound in the chosen buffer. Note that the dissolution may be endothermic, causing the solution to cool.

  • Allow the solution to return to room temperature.

  • Adjust the pH to the desired value using concentrated acid or base.

  • Bring the solution to the final volume with the buffer.

  • Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • The exact concentration of the this compound stock solution should be determined by refractive index measurements.

Equilibrium Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

Objective: To determine the conformational stability of a protein by monitoring changes in its secondary structure as a function of this compound concentration.

Materials:

  • Purified protein solution of known concentration

  • This compound stock solution

  • Buffer

  • CD spectropolarimeter with a thermostatted cell holder

  • Quartz cuvette with a short path length (e.g., 1 mm)

Protocol:

  • Prepare a series of protein samples with increasing concentrations of this compound. This can be done by mixing appropriate volumes of the protein stock, this compound stock, and buffer. Ensure the final protein concentration is the same in all samples.

  • Incubate the samples at a constant temperature for a sufficient time to reach equilibrium (typically several hours to overnight).

  • Set the CD spectropolarimeter to the desired temperature.

  • Record the far-UV CD spectrum (e.g., from 250 nm to 200 nm) for each sample, including a buffer blank containing the corresponding concentration of this compound.

  • Subtract the buffer blank spectrum from each protein spectrum.

  • Monitor the change in the CD signal at a wavelength sensitive to secondary structure changes, typically 222 nm for α-helical proteins.

  • Plot the CD signal at 222 nm as a function of this compound concentration.

  • Fit the resulting denaturation curve to a two-state or multi-state unfolding model to determine the midpoint of the transition (C_m) and the free energy of unfolding (ΔG°_H₂O).

cluster_prep Sample Preparation cluster_measure CD Measurement cluster_analysis Data Analysis Protein_Stock Protein Stock Mixing Mix & Incubate (reach equilibrium) Protein_Stock->Mixing Denaturant_Stock This compound Stock Solution Denaturant_Stock->Mixing Buffer Buffer Buffer->Mixing CD_Spectropolarimeter CD Spectropolarimeter Mixing->CD_Spectropolarimeter Series of Samples with Varying [this compound] Record_Spectra Record Far-UV CD Spectra CD_Spectropolarimeter->Record_Spectra Plot_Data Plot CD Signal (222 nm) vs [this compound] Record_Spectra->Plot_Data Fit_Curve Fit Denaturation Curve (e.g., two-state model) Plot_Data->Fit_Curve Thermodynamic_Parameters Determine C_m, ΔG°_H₂O Fit_Curve->Thermodynamic_Parameters

Figure 2: Workflow for a circular dichroism denaturation experiment.
Thermal Denaturation Monitored by Differential Scanning Calorimetry (DSC) in the Presence of this compound

Objective: To assess the effect of this compound on the thermal stability of a protein.

Materials:

  • Purified protein solution of known concentration

  • This compound

  • Buffer

  • Differential Scanning Calorimeter (DSC)

Protocol:

  • Prepare protein samples in buffer containing different fixed concentrations of this compound. A control sample without this compound should also be prepared.

  • Prepare a corresponding set of reference samples containing only the buffer and the respective concentrations of this compound.

  • Degas all solutions before loading them into the DSC cells to prevent bubble formation during the scan.

  • Load the protein sample and the corresponding reference solution into the sample and reference cells of the DSC, respectively.

  • Set the DSC to scan over a desired temperature range (e.g., 20 °C to 100 °C) at a constant scan rate (e.g., 1 °C/min).

  • Record the differential heat capacity as a function of temperature.

  • After data collection, subtract the buffer-buffer baseline from the sample-reference thermogram.

  • Analyze the resulting thermogram to determine the melting temperature (T_m), which is the peak of the transition, and the calorimetric enthalpy of unfolding (ΔH_cal), which is the area under the peak.

  • Compare the T_m and ΔH_cal values at different this compound concentrations to quantify its effect on the protein's thermal stability.

Start Start Prepare_Samples Prepare Protein Samples with varying [this compound] Start->Prepare_Samples Prepare_Refs Prepare Matching Reference Buffers Start->Prepare_Refs Load_DSC Load Sample and Reference into DSC Prepare_Samples->Load_DSC Prepare_Refs->Load_DSC Run_Scan Run Temperature Scan Load_DSC->Run_Scan Analyze_Data Analyze Thermogram (Determine T_m and ΔH_cal) Run_Scan->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for DSC thermal denaturation.

Conclusion

This compound serves as a protein denaturant with an intermediate potency, comparable to that of urea. Its mechanism of action is rooted in its chaotropic properties and its ability to interact directly with the protein, thereby disrupting the forces that maintain the native conformation. While not as extensively characterized as guanidinium chloride, its unique position in the Hofmeister series makes it a valuable tool for specific applications in protein stability and folding research. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound on their proteins of interest, contributing to a deeper understanding of protein structure-function relationships.

References

Methodological & Application

Application Notes: Guanidine-Induced Protein Denaturation Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Choice of Denaturant: Guanidine Hydrochloride vs. Guanidine Acetate

While the request specifies this compound, it is crucial for researchers to note that guanidine hydrochloride (GdnHCl or GuHCl) is the industry and academic standard for chemical denaturation studies. This compound is a salt of a strong base and a weak acid, which results in a pH that changes with concentration. Maintaining a constant pH is critical for the reproducibility and interpretation of protein stability experiments. In contrast, guanidine hydrochloride is the salt of a strong base and a strong acid, meaning its solutions have a stable pH across a wide range of concentrations. Therefore, the following protocols and data are based on the use of guanidine hydrochloride to ensure scientific accuracy and experimental robustness.

Guanidine hydrochloride is a powerful chaotropic agent that disrupts the tertiary and secondary structure of proteins by interfering with hydrogen bonds and hydrophobic interactions that are essential for maintaining the protein's native conformation.[1][2] The denaturation process is generally reversible, making GdnHCl an excellent tool for studying the thermodynamics of protein folding and stability.[1]

Experimental Protocols

Preparation of Stock Solutions

a. Buffer Preparation:

  • Prepare a suitable buffer for your protein of interest (e.g., 50 mM Tris-HCl, 50 mM phosphate buffer) at the desired pH.

  • Ensure the buffer components are compatible with your protein and the chosen analytical method.

  • Filter the buffer through a 0.22 µm filter to remove any particulate matter.

b. Guanidine Hydrochloride Stock Solution (e.g., 8 M):

  • To prepare a 8 M GdnHCl stock solution, weigh out the required amount of high-purity GdnHCl (MW = 95.53 g/mol ). For 100 mL of 8 M GdnHCl, this would be 76.42 g.

  • Dissolve the GdnHCl in the prepared buffer to a final volume of 100 mL. This process is endothermic, so the solution will become cold. Gentle warming and stirring can aid dissolution.

  • Adjust the pH of the GdnHCl stock solution to match the pH of the buffer. This is a critical step.

  • The exact concentration of the GdnHCl stock solution should be determined by measuring the refractive index. A common equation for this is: [GdnHCl] = 57.147(Δn) + 38.68(Δn)² - 91.60(Δn)³, where Δn is the difference in the refractive index between the GdnHCl solution and the buffer.

c. Protein Stock Solution:

  • Dissolve or dilute the protein of interest in the prepared buffer to a known concentration.

  • The optimal protein concentration will depend on the analytical technique being used (e.g., 0.1-0.2 mg/mL for Circular Dichroism, 10-50 µg/mL for intrinsic fluorescence).

  • Centrifuge the protein solution to remove any aggregates.

Guanidine Hydrochloride-Induced Denaturation Experiment

This protocol describes a typical equilibrium denaturation experiment monitored by spectroscopy (e.g., Circular Dichroism or Fluorescence).

a. Sample Preparation:

  • Prepare a series of samples with increasing concentrations of GdnHCl. This is typically done by mixing the protein stock solution, the GdnHCl stock solution, and the buffer in varying proportions to achieve the desired final GdnHCl concentrations.

  • It is crucial to maintain a constant protein concentration across all samples.

  • A typical experiment might involve 20-30 samples with GdnHCl concentrations ranging from 0 M to 6 M or 8 M.

  • Include a "buffer-only" sample for blank measurements.

b. Incubation and Equilibration:

  • Incubate the samples at a constant temperature for a sufficient period to allow the denaturation process to reach equilibrium. The required time can vary from minutes to hours depending on the protein.

c. Data Acquisition:

  • Circular Dichroism (CD) Spectroscopy:

    • Measure the far-UV CD spectrum (e.g., 200-250 nm) for each sample to monitor changes in the protein's secondary structure.[3][4][5]

    • The signal at 222 nm is often used to track the loss of alpha-helical content during denaturation.[4]

  • Fluorescence Spectroscopy:

    • Measure the intrinsic tryptophan fluorescence emission spectrum (e.g., excitation at 295 nm, emission from 310-400 nm).

    • As the protein unfolds, tryptophan residues become more exposed to the solvent, typically causing a red-shift in the emission maximum.

d. Data Analysis:

  • Plot the spectroscopic signal (e.g., ellipticity at 222 nm or fluorescence emission maximum) as a function of the GdnHCl concentration.

  • The resulting data should produce a sigmoidal denaturation curve.

  • Fit the curve to a two-state denaturation model to determine thermodynamic parameters such as the midpoint of the denaturation transition (Cm) and the m-value, which relates to the change in solvent accessible surface area upon unfolding.[6]

Quantitative Data Summary

The following table provides examples of thermodynamic parameters obtained from GdnHCl-induced denaturation studies of various proteins.

ProteinMethodCm (M)ΔGoH2O (kcal/mol)m-value (kcal mol-1 M-1)Reference
LysozymeCalorimetryVariable~6.7~1.6[7]
BarstarFluorescence~3.5~7.8~2.2[8]
α3-1 (a three-helix bundle protein)CD & Fluorescence~2.14.6~2.2[9]
Transthyretin (TTR)Kinetics> 4 M--[10]
Human Serum Albumin (HSA)Fluorescence~1.8 M (for one domain)--[11]

Note: Cm is the concentration of denaturant at the midpoint of the transition. ΔGoH2O is the free energy of unfolding in the absence of denaturant, often obtained by extrapolation. The m-value is a measure of the dependence of ΔG on denaturant concentration.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Protein Stock D Create GdnHCl Dilution Series A->D B Buffer B->D C 8M GdnHCl Stock C->D E Incubate to Equilibrium D->E F Spectroscopic Measurement (CD or Fluorescence) E->F G Plot Signal vs. [GdnHCl] F->G H Fit to Two-State Model G->H I Determine Thermodynamic Parameters (Cm, m-value, ΔG) H->I

Caption: Workflow for a typical protein denaturation experiment.

Conceptual Signaling Pathway Disruption

G cluster_native Native State cluster_denatured Denatured State (e.g., by GdnHCl) Receptor Receptor (Folded) Kinase Kinase (Folded & Active) Receptor->Kinase Activates TF Transcription Factor (Folded & Inactive) Kinase->TF Phosphorylates Response Cellular Response TF->Response Activates Gene Transcription Receptor_D Receptor (Unfolded) Kinase_D Kinase (Unfolded & Inactive) Receptor_D->Kinase_D NoResponse No Response Receptor_D->NoResponse TF_D Transcription Factor (Unfolded) Kinase_D->TF_D Ligand Ligand Ligand->Receptor Binds Ligand->Receptor_D Cannot Bind

Caption: Disruption of a signaling pathway by protein denaturation.

References

Application Notes and Protocols for Guanidinium-Based Nucleic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-purity, intact nucleic acids is a critical prerequisite for a wide array of molecular biology applications, including PCR, qPCR, sequencing, and microarray analysis. Guanidinium-based reagents are central to many nucleic acid extraction methodologies due to their potent chaotropic properties. These salts effectively lyse cells, denature proteins, and inactivate nucleases, thereby preserving the integrity of RNA and DNA during purification.

This document provides detailed application notes and protocols for the use of guanidinium salts in RNA and DNA extraction. While guanidine thiocyanate and guanidine hydrochloride are the most extensively documented and utilized chaotropic agents in this context, this guide will focus on the principles and methodologies applicable to this class of compounds. It is important to note that while other guanidinium salts like guanidine acetate exist, their application in nucleic acid extraction is not well-documented in scientific literature. Therefore, the protocols provided are based on the established use of guanidine thiocyanate and guanidine hydrochloride.

Mechanism of Action: The Chaotropic Effect of Guanidinium Salts

Guanidinium ions are powerful chaotropic agents that disrupt the hydrogen-bonding network of water. This disruption has a profound effect on the stability of macromolecules:

  • Cell Lysis: By destabilizing the lipid bilayer and integral membrane proteins, guanidinium salts lead to the rupture of cell membranes and the release of intracellular contents.

  • Protein Denaturation: Guanidinium ions interfere with the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) that maintain the secondary, tertiary, and quaternary structures of proteins. This denaturation is crucial for releasing nucleic acids from their associated proteins (e.g., histones, ribonucleoproteins) and for inactivating nucleases.

  • Nuclease Inactivation: RNases and DNases are rapidly and irreversibly denatured by high concentrations of guanidinium salts, protecting the target nucleic acids from degradation.[1]

Mechanism of Guanidinium Salt Action in Cell Lysis cluster_cell Intact Cell cluster_lysed Lysis and Denaturation CellMembrane Cell Membrane (Lipid Bilayer + Proteins) LysedCell Disrupted Cell Membrane Nucleus Nucleus (DNA + Histones) Cytoplasm Cytoplasm (RNA, Proteins, RNases, DNases) ReleasedNA Released RNA and DNA DenaturedProteins Denatured Proteins (including RNases/DNases) Guanidinium Guanidinium Salt (e.g., Guanidine Thiocyanate) Guanidinium->CellMembrane Disrupts Membrane Guanidinium->Nucleus Denatures Histones Guanidinium->Cytoplasm Denatures Proteins & Inactivates Nucleases

Figure 1. Mechanism of guanidinium salt-mediated cell lysis and denaturation.

Quantitative Data on Nucleic Acid Extraction

The yield and purity of extracted RNA and DNA are critical for the success of downstream applications. The following tables summarize typical quantitative data obtained using guanidinium-based extraction methods.

Table 1: Typical RNA Yield and Purity from Various Sources

Sample Type (10 mg)Extraction MethodTypical Yield (µg)A260/A280 RatioA260/A230 RatioTypical RIN
Cultured Mammalian CellsGuanidine Thiocyanate-Phenol10 - 301.8 - 2.1> 1.89 - 10
Animal Tissue (Liver)Guanidine Thiocyanate-Phenol20 - 601.8 - 2.1> 1.57 - 9
Animal Tissue (Brain)Guanidine Thiocyanate-Phenol5 - 151.8 - 2.1> 1.57 - 9
Plant Tissue (Leaf)Guanidine Thiocyanate with Silica Column5 - 251.9 - 2.2> 1.86 - 8

Data compiled from multiple sources. Actual yields and purity can vary based on the specific protocol, sample quality, and instrumentation.

Table 2: Typical DNA Yield and Purity from Various Sources

Sample TypeExtraction MethodTypical Yield (µg)A260/A280 RatioA260/A230 Ratio
Cultured Mammalian Cells (1x10^6)Guanidine HCl with Silica Column5 - 151.7 - 1.9> 1.8
Animal Tissue (25 mg)Guanidine HCl with Silica Column10 - 251.7 - 1.9> 1.5
Whole Blood (200 µl)Guanidine HCl with Silica Column3 - 101.7 - 1.9> 1.8
Bacterial Culture (1 ml)Guanidine HCl with Silica Column2 - 81.7 - 1.9> 1.8

Data compiled from multiple sources. Actual yields and purity can vary based on the specific protocol, sample quality, and instrumentation.

Experimental Protocols

Protocol 1: Total RNA Extraction using Guanidine Thiocyanate-Phenol-Chloroform

This method is robust and yields high-quality RNA from a wide variety of cell and tissue types.

Materials:

  • Lysis Solution (Solution D): 4 M Guanidine thiocyanate, 25 mM Sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, 0.1 M 2-mercaptoethanol (add fresh).

  • 2 M Sodium acetate (pH 4.0)

  • Water-saturated phenol

  • Chloroform:isoamyl alcohol (49:1)

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • Homogenization:

    • Tissues: Homogenize 50-100 mg of tissue in 1 ml of Lysis Solution using a glass-Teflon or mechanical homogenizer.

    • Cultured Cells: Lyse up to 1 x 107 cells directly in the culture dish or as a pellet in 1 ml of Lysis Solution. Pass the lysate through a pipette several times to ensure homogeneity.

  • Phase Separation:

    • To the homogenate, sequentially add:

      • 0.1 ml of 2 M sodium acetate (pH 4.0)

      • 1 ml of water-saturated phenol

      • 0.2 ml of chloroform:isoamyl alcohol (49:1)

    • Vortex vigorously for 10-15 seconds after each addition.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add an equal volume of isopropanol and mix.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

  • Washing and Solubilization:

    • Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

Workflow for Guanidine Thiocyanate-Phenol-Chloroform RNA Extraction Start Sample (Tissue or Cells) Homogenization Homogenize in Guanidine Thiocyanate Lysis Solution Start->Homogenization PhaseSeparation Add Sodium Acetate, Phenol, Chloroform Homogenization->PhaseSeparation Centrifuge1 Centrifuge (10,000 x g) to Separate Phases PhaseSeparation->Centrifuge1 CollectAqueous Collect Upper Aqueous Phase Centrifuge1->CollectAqueous Precipitate Precipitate RNA with Isopropanol CollectAqueous->Precipitate Centrifuge2 Centrifuge (12,000 x g) to Pellet RNA Precipitate->Centrifuge2 Wash Wash Pellet with 75% Ethanol Centrifuge2->Wash Dry Air-Dry Pellet Wash->Dry Resuspend Resuspend in RNase-free Water Dry->Resuspend End Purified RNA Resuspend->End

Figure 2. RNA extraction workflow using the guanidine thiocyanate-phenol-chloroform method.

Protocol 2: Genomic DNA Extraction using Guanidine Hydrochloride and Silica Columns

This method is suitable for rapid purification of high-quality genomic DNA from various sample types.

Materials:

  • Lysis Buffer (GLB): 6 M Guanidine hydrochloride, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1% Triton X-100.

  • Proteinase K (20 mg/ml)

  • Binding Buffer (GBB): 6 M Guanidine hydrochloride, 100 mM Sodium acetate.

  • Wash Buffer 1 (GWB1): 5 M Guanidine hydrochloride, 50 mM Tris-HCl (pH 7.5).

  • Wash Buffer 2 (GWB2): 10 mM Tris-HCl (pH 7.5), 80% Ethanol.

  • Elution Buffer (AE): 10 mM Tris-HCl (pH 8.5), 0.5 mM EDTA.

  • Silica spin columns and collection tubes.

Procedure:

  • Lysis:

    • For a 25 mg tissue sample or 1 x 106 cells, add 180 µl of Lysis Buffer and 20 µl of Proteinase K.

    • Vortex and incubate at 56°C for 1-3 hours, or until the tissue is completely lysed.

  • Binding:

    • Add 200 µl of Binding Buffer and 210 µl of 100% ethanol to the lysate and mix thoroughly by vortexing.

    • Transfer the mixture to a silica spin column placed in a collection tube.

    • Centrifuge at 8,000 x g for 1 minute. Discard the flow-through.

  • Washing:

    • Add 500 µl of Wash Buffer 1 to the column and centrifuge at 8,000 x g for 1 minute. Discard the flow-through.

    • Add 500 µl of Wash Buffer 2 to the column and centrifuge at 8,000 x g for 1 minute. Discard the flow-through.

    • Centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol.

  • Elution:

    • Place the spin column in a clean 1.5 ml microcentrifuge tube.

    • Add 50-100 µl of pre-warmed (56°C) Elution Buffer directly to the center of the silica membrane.

    • Incubate at room temperature for 5 minutes.

    • Centrifuge at 10,000 x g for 1 minute to elute the purified DNA.

Workflow for Guanidine Hydrochloride-Silica Column DNA Extraction Start Sample (Tissue, Cells, etc.) Lysis Lyse with Guanidine HCl and Proteinase K Start->Lysis Bind Add Binding Buffer & Ethanol Bind to Silica Column Lysis->Bind Centrifuge1 Centrifuge & Discard Flow-through Bind->Centrifuge1 Wash1 Wash with Wash Buffer 1 Centrifuge1->Wash1 Centrifuge2 Centrifuge & Discard Flow-through Wash1->Centrifuge2 Wash2 Wash with Wash Buffer 2 Centrifuge2->Wash2 Centrifuge3 Centrifuge & Discard Flow-through Wash2->Centrifuge3 DrySpin Dry Spin to Remove Ethanol Centrifuge3->DrySpin Elute Elute DNA with Elution Buffer DrySpin->Elute End Purified DNA Elute->End

Figure 3. DNA extraction workflow using the guanidine hydrochloride and silica column method.

Conclusion

Guanidinium-based methods are a cornerstone of modern molecular biology, enabling the reliable extraction of high-quality RNA and DNA from a multitude of sources. The protocols provided herein offer robust and reproducible approaches for obtaining nucleic acids suitable for the most demanding downstream applications. Careful adherence to these protocols, along with good laboratory practice for handling nucleic acids, will ensure optimal results for your research and development endeavors.

References

Preparation of Guanidine Acetate Buffer Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine acetate is a salt composed of the strong organic base guanidine and the weak acid, acetic acid. In solution, it dissociates into the guanidinium cation and the acetate anion. The guanidinium ion is a well-known chaotropic agent, capable of disrupting the hydrogen bond network in water and denaturing proteins and other macromolecules. This property, combined with the buffering capacity of the acetate component, makes this compound solutions valuable in a range of biochemical and molecular biology applications.

These application notes provide detailed protocols for the preparation of this compound-containing buffer solutions. While a traditional buffer system is composed of a weak acid and its conjugate base, in this context, "this compound buffer" often refers to an acetate buffer to which a high concentration of a guanidinium salt is added to achieve protein denaturation or solubilization. This compound itself can be used as the source of the guanidinium ion.

Key Applications

This compound-containing buffers are utilized in various laboratory procedures, including:

  • Protein Denaturation and Refolding: High concentrations of guanidinium ions are effective in unfolding proteins, including those in inclusion bodies. Subsequent removal of the denaturant can facilitate protein refolding studies.

  • RNA and DNA Extraction: The chaotropic nature of guanidinium disrupts cellular structures and inactivates nucleases, aiding in the isolation and preservation of nucleic acids.

  • Solubilization of Hydrophobic Molecules: Guanidine solutions can increase the solubility of nonpolar compounds.

  • Virus Inactivation: Guanidine salts can be used to disrupt viral structures, rendering them non-infectious.

Chemical Properties and Considerations

  • Guanidinium Ion: The active chaotropic agent is the guanidinium ion (C(NH₂)₃⁺). Guanidine itself is a very strong base with a pKaH of 13.6, meaning it is almost exclusively protonated as the guanidinium ion in neutral aqueous solutions.

  • Acetate Buffer Range: Acetate buffers are effective in the pH range of 3.6 to 5.6. The pKa of acetic acid is approximately 4.76.

  • Stability: this compound solutions are stable under normal laboratory conditions. For long-term storage, refrigeration at 2-8°C is recommended. Always check for precipitation or microbial growth before use. This compound has a typical shelf life of about 2 years when stored properly.

  • Safety Precautions: Guanidine salts are hazardous. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling guanidine-containing solutions. Work in a well-ventilated area or a fume hood.

Experimental Protocols

Protocol 1: Preparation of an Acetate Buffer with this compound

This protocol describes the preparation of an acetate buffer at a specific pH, to which this compound is added to a desired final concentration.

Materials:

  • Acetic acid (glacial)

  • Sodium acetate trihydrate (or anhydrous)

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • Sterile storage bottles

Procedure:

  • Prepare Stock Solutions:

    • 0.2 M Acetic Acid: Add 1.15 mL of glacial acetic acid to 998.85 mL of high-purity water.

    • 0.2 M Sodium Acetate: Dissolve 27.22 g of sodium acetate trihydrate in high-purity water and bring the final volume to 1 L.

  • Prepare 1 M Acetate Buffer (pH 5.0):

    • Combine the 0.2 M acetic acid and 0.2 M sodium acetate stock solutions in the volumes indicated in Table 1 to achieve the desired pH. For example, for a pH of 5.0, mix approximately 14.8 mL of 0.2 M acetic acid with 85.2 mL of 0.2 M sodium acetate and adjust the final volume to 200 mL with high-purity water.

    • Verify the pH using a calibrated pH meter and adjust as necessary with small additions of the stock solutions.

  • Add this compound:

    • Slowly add the desired amount of solid this compound to the acetate buffer while stirring continuously. Refer to Table 2 for the mass of this compound required for common final concentrations.

    • The dissolution of guanidine salts can be endothermic, causing the solution to cool. Gentle warming may be required to fully dissolve the salt, but avoid boiling.

  • Final Volume and Sterilization:

    • Once the this compound is completely dissolved, adjust the final volume with high-purity water.

    • For applications requiring sterility, filter the final solution through a 0.22 µm filter.

  • Storage:

    • Store the buffer in a clearly labeled, sterile container at 2-8°C.

Protocol 2: Preparation of a Guanidine-Based Lysis/Binding Buffer

This protocol is adapted from common molecular biology procedures that use a combination of a guanidinium salt and an acetate salt.

Materials:

  • Guanidine hydrochloride (GuHCl)

  • 3 M Sodium acetate (pH 5.2)

  • High-purity water (Milli-Q or equivalent)

  • Isopropanol (optional)

  • Tween-20 (optional)

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • Sterile storage bottles

Procedure:

  • Dissolve Guanidine Hydrochloride:

    • In a fume hood, slowly add the required amount of guanidine hydrochloride to the appropriate volume of high-purity water. For example, to prepare a 4 M GuHCl solution, dissolve 382.16 g of GuHCl in water to a final volume of 1 L.

    • Stir until fully dissolved. Gentle heating may be necessary.

  • Add Buffer and Other Components:

    • Add the 3 M sodium acetate (pH 5.2) to the desired final concentration. For example, for a final concentration of 0.1 M, add 33.3 mL of the 3 M stock to 966.7 mL of the guanidine hydrochloride solution.

    • If required by the specific application, add other components such as isopropanol or Tween-20.

  • pH Adjustment and Final Volume:

    • Check the pH of the final solution and adjust if necessary using HCl or NaOH.

    • Bring the solution to the final desired volume with high-purity water.

  • Sterilization and Storage:

    • Filter sterilize the buffer through a 0.22 µm filter.

    • Store in a sterile, labeled bottle at room temperature or 2-8°C, as appropriate for the specific application.

Data Presentation

Table 1: Preparation of 0.2 M Sodium Acetate-Acetic Acid Buffer

Desired pHVolume of 0.2 M Acetic Acid (mL)Volume of 0.2 M Sodium Acetate (mL)Final Volume (mL)
3.646.33.7100
3.844.06.0100
4.041.09.0100
4.236.813.2100
4.430.519.5100
4.625.524.5100
4.820.030.0100
5.014.835.2100
5.210.539.5100
5.47.242.8100
5.64.845.2100

Table 2: Mass of this compound for Desired Molarity

Desired Final Molarity (M)Mass of this compound (g) per 1 L of Buffer
1119.12
2238.24
3357.36
4476.48
5595.60
6714.72

Molecular Weight of this compound: 119.12 g/mol

Visualizations

Guanidine_Acetate_Buffer_Preparation_Workflow cluster_stocks Stock Solution Preparation cluster_buffer Buffer Preparation cluster_final Final Solution stock_acid Prepare 0.2 M Acetic Acid mix_stocks Mix Stock Solutions (See Table 1 for ratios) stock_acid->mix_stocks stock_base Prepare 0.2 M Sodium Acetate stock_base->mix_stocks check_ph_1 Verify & Adjust pH mix_stocks->check_ph_1 add_guanidine Add Solid This compound (See Table 2 for mass) check_ph_1->add_guanidine pH correct dissolve Stir to Dissolve (Gentle heat if needed) add_guanidine->dissolve final_volume Adjust Final Volume dissolve->final_volume filter_sterilize Filter Sterilize (0.22 µm filter) final_volume->filter_sterilize store Store at 2-8°C filter_sterilize->store

Caption: Workflow for the preparation of a this compound buffer solution.

Caption: Mechanism of protein denaturation by guanidinium ions.

Guanidine Acetate in Cell Lysis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of guanidine acetate in cell lysis procedures. This compound, a strong chaotropic agent, is a valuable tool for disrupting cellular structures and denaturing proteins, facilitating the extraction of nucleic acids and proteins for downstream applications in research and drug development.

Application Notes

Guanidine salts are widely employed in molecular biology for their potent denaturing capabilities. While guanidine hydrochloride and guanidine thiocyanate are more commonly cited in lysis protocols, this compound offers an alternative with distinct properties. As a salt of a strong base (guanidine) and a weak acid (acetic acid), it forms a buffering system and its chaotropic effects are considered intermediate between the strongly denaturing guanidine hydrochloride and the protein-stabilizing guanidine sulfate. This makes it a potentially versatile reagent for applications where controlled denaturation is desired.

The primary mechanism of cell lysis by this compound involves the disruption of the hydrogen bond network within cellular structures and macromolecules. The guanidinium cation interferes with the forces that maintain the native conformation of proteins and the integrity of lipid membranes, leading to cell disruption and the release of intracellular contents. Its ability to inactivate nucleases makes it particularly suitable for the purification of high-quality nucleic acids.

Key Applications:

  • Nucleic Acid Extraction: this compound effectively lyses cells and inactivates RNases and DNases, preserving the integrity of RNA and DNA during extraction.

  • Protein Solubilization: It can be used to solubilize proteins from inclusion bodies or complex cellular compartments by unfolding protein structures.

  • Controlled Denaturation Studies: Its intermediate denaturing properties may be advantageous in studies requiring partial or controlled protein unfolding.

While specific quantitative data on lysis efficiency using a range of this compound concentrations is not extensively published, its performance is expected to be comparable to other guanidinium salts. Optimal concentrations will vary depending on the cell type, the target molecule, and the specific requirements of the downstream application. Researchers are encouraged to perform optimization experiments to determine the ideal concentration for their system.

Data Summary: Comparison of Guanidinium Salts

The following table summarizes the general properties and typical working concentrations of commonly used guanidinium salts in lysis buffers. This information can serve as a guide for optimizing protocols using this compound.

Guanidinium SaltTypical Concentration Range for LysisKey PropertiesPrimary Applications
This compound 2 - 6 M (estimated)Intermediate denaturant, buffering capacityNucleic acid and protein extraction
Guanidine Hydrochloride 4 - 8 M[1][2][3]Strong denaturantProtein denaturation and solubilization, RNA extraction
Guanidine Thiocyanate 4 - 6 MVery strong denaturant, potent RNase inhibitorRNA and DNA extraction[4][5]

Experimental Protocols

The following protocols provide a framework for using this compound in cell lysis for nucleic acid and protein extraction. Note: These are generalized protocols and may require optimization for specific cell types and applications.

Protocol 1: Total RNA Extraction from Cultured Mammalian Cells

This protocol is designed for the isolation of total RNA from a monolayer of cultured mammalian cells.

Materials:

  • This compound Lysis Buffer (see recipe below)

  • β-mercaptoethanol (BME)

  • 70% Ethanol

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), ice-cold

  • Microcentrifuge tubes, nuclease-free

  • Silica-based RNA binding columns

Lysis Buffer Recipe:

  • 4 M this compound

  • 25 mM Sodium Citrate, pH 7.0

  • 0.5% (w/v) Sarkosyl

  • Add β-mercaptoethanol to a final concentration of 0.1 M immediately before use.

Procedure:

  • Cell Harvest: Aspirate the culture medium from the cells. Wash the cell monolayer once with ice-cold PBS.

  • Lysis: Add 600 µL of this compound Lysis Buffer (with BME) directly to the culture dish. Lyse the cells by scraping with a cell scraper.

  • Homogenization: Transfer the lysate to a nuclease-free microcentrifuge tube. Pass the lysate through a 21-gauge needle 5-10 times to shear genomic DNA.

  • RNA Binding: Add an equal volume of 70% ethanol to the lysate and mix well by pipetting.

  • Column Chromatography: Transfer the mixture to a silica-based RNA binding column placed in a collection tube. Centrifuge at ≥12,000 x g for 1 minute. Discard the flow-through.

  • Washing:

    • Add 700 µL of a wash buffer containing a lower concentration of guanidine salt (e.g., 2 M Guanidine Hydrochloride in a commercial kit wash buffer) to the column. Centrifuge for 1 minute and discard the flow-through.

    • Add 500 µL of 80% ethanol to the column. Centrifuge for 1 minute and discard the flow-through. Repeat this wash step.

  • Dry Spin: Centrifuge the empty column for 2 minutes to remove any residual ethanol.

  • Elution: Place the column in a clean, nuclease-free collection tube. Add 30-50 µL of nuclease-free water directly to the center of the silica membrane. Incubate for 1 minute at room temperature.

  • Collection: Centrifuge for 1 minute at ≥12,000 x g to elute the RNA. Store the eluted RNA at -80°C.

Protocol 2: Protein Extraction from Bacterial Cells (Inclusion Bodies)

This protocol is suitable for the solubilization of proteins expressed as inclusion bodies in bacteria.

Materials:

  • This compound Solubilization Buffer (see recipe below)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Lysozyme

  • DNase I

  • Reducing agent (e.g., DTT or BME)

  • Microcentrifuge tubes

  • Sonicator

Solubilization Buffer Recipe:

  • 6 M this compound

  • 50 mM Tris-HCl, pH 8.0

  • 100 mM NaCl

  • 10 mM DTT (add fresh)

Procedure:

  • Cell Harvest: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant.

  • Enzymatic Lysis: Resuspend the cell pellet in Lysis Buffer containing 1 mg/mL lysozyme and 10 µg/mL DNase I. Incubate for 30 minutes at room temperature with gentle agitation.

  • Mechanical Lysis: Sonicate the cell suspension on ice to further disrupt the cells and reduce viscosity.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant. The pellet contains the inclusion bodies.

  • Solubilization: Resuspend the inclusion body pellet in this compound Solubilization Buffer. The volume will depend on the pellet size; a common starting point is 1 mL per 0.1 g of wet cell paste.[1]

  • Incubation: Incubate at room temperature for 1-2 hours with gentle agitation to allow for complete solubilization of the inclusion bodies.[3]

  • Clarification: Centrifuge the solubilized protein solution at 15,000 x g for 15 minutes at room temperature to pellet any remaining insoluble debris.

  • Downstream Processing: The supernatant containing the denatured protein is now ready for downstream applications such as refolding or purification under denaturing conditions.

Visualizations

The following diagrams illustrate the mechanism of guanidinium-induced cell lysis and a general experimental workflow.

Guanidinium_Lysis_Mechanism cluster_cell Intact Cell cluster_lysed Lysis Cell Cell Membrane Disrupted_Membrane Disrupted Membrane Protein_native Native Protein Protein_denatured Denatured Protein Nucleic_Acid Nucleic Acid Released_NA Released Nucleic Acid Guanidinium Guanidinium Ions Guanidinium->Cell Disrupts H-bonds & Hydrophobic Interactions

Caption: Mechanism of cell lysis by guanidinium ions.

Lysis_Workflow start Start: Cell Sample lysis Add this compound Lysis Buffer start->lysis homogenize Homogenize/ Shear lysis->homogenize bind Bind to Silica Column (Nucleic Acids) homogenize->bind Nucleic Acid Path solubilize Solubilize Pellet (Proteins) homogenize->solubilize Protein Path wash Wash Steps bind->wash elute Elute Purified Nucleic Acid wash->elute end_na End: Purified Nucleic Acid elute->end_na clarify Clarify Lysate (Centrifugation) solubilize->clarify end_protein End: Solubilized Protein clarify->end_protein

Caption: General workflow for nucleic acid and protein extraction.

References

Application Notes and Protocols for Guanidine Acetate in Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanidine acetate, the salt formed from the strong organic base guanidine and acetic acid, is a white crystalline powder with established uses in molecular biology, particularly in the denaturation and solubilization of proteins and nucleic acids.[1] While not as commonly employed as an excipient in pharmaceutical formulations as other salts, its unique physicochemical properties suggest a range of potential applications in drug development. These applications primarily revolve around its role as a protein stabilizer, a solubility enhancer, and a counterion for acidic active pharmaceutical ingredients (APIs).

This document provides an overview of these potential applications, supported by structured data and detailed experimental protocols for researchers, scientists, and drug development professionals. Due to the limited publicly available data on the specific use of this compound as a pharmaceutical excipient, the following protocols are based on established principles of formulation science and data from related guanidinium salts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReferences
Molecular Formula C₃H₉N₃O₂[1][2][3]
Molecular Weight 119.12 g/mol [1][2][3]
Appearance White crystalline powder[1]
CAS Number 593-87-3[1]
Melting Point 226-230 °C[1]
Water Solubility 10 g/100 mL[1]

Potential Applications in Drug Formulation

Stabilization and Modulation of Biologic Drugs

The guanidinium cation is known for its chaotropic properties, meaning it can disrupt the structure of water and denature proteins, an effect well-documented for guanidinium chloride.[4] However, the effect of a guanidinium salt on protein stability is highly dependent on the accompanying anion. A study by Arakawa and Timasheff on bovine serum albumin demonstrated that guanidine sulfate acts as a protein stabilizer, while guanidine hydrochloride is a denaturant.[5] this compound was found to have an intermediate effect.[5] This suggests that this compound could be used to modulate protein stability, potentially offering a milder alternative to guanidinium chloride for protein solubilization or as a stabilizer in specific formulations, depending on the concentration and the specific protein.[5]

Comparative Effects of Guanidinium Salts on Protein Stability
Guanidinium SaltEffect on Protein StabilityMechanismReference
Guanidine SulfateStabilizingPreferential hydration[5]
This compound Intermediate Balance between hydration and salt binding[5]
Guanidine HydrochlorideDenaturingPreferential salt binding[5]
Solubility Enhancement of Poorly Soluble Drugs

This compound's high water solubility suggests its potential use as a hydrotropic agent to enhance the solubility of poorly water-soluble drugs.[6] Hydrotropy is a solubilization phenomenon whereby the addition of a large amount of a second solute results in an increase in the aqueous solubility of a third solute. Furthermore, this compound could be investigated as a component in amorphous solid dispersions (ASDs). In an ASD, a drug is dispersed in a polymer matrix in its amorphous, higher-energy state, which can lead to increased apparent solubility and dissolution rates.[7][8] this compound could potentially act as a plasticizer or stabilizer within these systems.

Use as a Counterion for Acidic Drugs

The guanidinium group has a pKaH of 13.6, making guanidine a very strong base.[4] This property makes it an excellent candidate for forming salts with acidic APIs. Salt formation is a common strategy in drug development to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability. For an acidic drug with poor aqueous solubility, forming a guanidinium salt could significantly enhance its dissolution rate.

Experimental Protocols

The following are detailed, generalized protocols for evaluating this compound in common formulation studies. Researchers should adapt these protocols to the specific properties of their API and formulation goals.

Protocol 1: Evaluation of this compound as a Modulator of Protein Stability

Objective: To assess the effect of varying concentrations of this compound on the thermal stability of a model protein using Differential Scanning Calorimetry (DSC).

Materials:

  • Model protein (e.g., Lysozyme, Bovine Serum Albumin)

  • This compound

  • Dialysis buffer (e.g., 20 mM phosphate buffer, pH 7.0)

  • Deionized water

  • Differential Scanning Calorimeter

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Preparation of Protein Stock Solution: Prepare a concentrated stock solution of the model protein in the dialysis buffer. Determine the exact protein concentration via UV-Vis spectrophotometry using the protein's extinction coefficient.

  • Preparation of this compound Formulations:

    • Prepare a series of this compound solutions in the dialysis buffer at various concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 1 M).

    • For each concentration, mix the protein stock solution with the this compound solution to achieve a final protein concentration of 1 mg/mL.

    • Prepare a control sample with the protein in the dialysis buffer alone.

  • Dialysis: Dialyze all samples (including the control) against the dialysis buffer overnight at 4°C to ensure buffer equilibrium.

  • DSC Analysis:

    • Load the protein samples and a buffer reference into the DSC instrument.

    • Scan from a pre-unfolding temperature (e.g., 25°C) to a post-unfolding temperature (e.g., 95°C) at a scan rate of 1°C/min.

  • Data Analysis:

    • Analyze the resulting thermograms to determine the melting temperature (Tm), which is the peak of the unfolding transition.

    • Compare the Tm values of the this compound formulations to the control. An increase in Tm indicates stabilization, while a decrease suggests destabilization.

G cluster_prep Sample Preparation cluster_analysis Analysis P1 Prepare Protein Stock Solution P3 Mix Protein and This compound P1->P3 P2 Prepare this compound Solutions (various conc.) P2->P3 P4 Dialysis P3->P4 A1 Differential Scanning Calorimetry (DSC) P4->A1 A2 Determine Melting Temperature (Tm) A1->A2 A3 Compare Tm to Control A2->A3

Workflow for Protein Stability Analysis.

Protocol 2: Screening of this compound for Solubility Enhancement

Objective: To determine the effect of this compound on the aqueous solubility of a poorly soluble model drug using a phase solubility study.

Materials:

  • Poorly soluble model API (BCS Class II or IV)

  • This compound

  • Deionized water

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • HPLC system for drug quantification

Procedure:

  • Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the model API to vials containing each this compound solution and a control vial with deionized water.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

    • Shake the vials for a predetermined time (e.g., 48-72 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After reaching equilibrium, allow the suspensions to settle.

    • Carefully withdraw an aliquot from the supernatant of each vial.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved drug particles.

    • Dilute the filtered samples with a suitable solvent for HPLC analysis.

  • Quantification by HPLC:

    • Analyze the concentration of the dissolved API in each sample using a validated HPLC method.

  • Data Analysis:

    • Plot the solubility of the API (mg/mL) against the concentration of this compound (% w/v).

    • An increase in API solubility with increasing this compound concentration indicates a hydrotropic or co-solubilizing effect.

G cluster_prep Sample Preparation cluster_analysis Analysis S1 Prepare Aqueous This compound Solutions S2 Add Excess API to Each Solution S1->S2 S3 Equilibrate on Shaker (e.g., 48h at 25°C) S2->S3 A1 Filter Supernatant (0.22 µm filter) S3->A1 A2 Dilute for Analysis A1->A2 A3 Quantify API by HPLC A2->A3 A4 Plot Solubility vs. This compound Conc. A3->A4

Workflow for Solubility Enhancement Screening.

Visualizing Mechanisms of Action

The following diagram illustrates the hypothetical dual role of this compound in its interaction with proteins, balancing the chaotropic effect of the guanidinium ion with the kosmotropic (ordering) effect of the acetate anion.

G cluster_protein Protein Surface cluster_ions Dissociated Ions in Solution P Native Protein GA This compound Gdn Guanidinium (Gdn+) Chaotropic GA->Gdn dissociates Ac Acetate (Ac-) Kosmotropic GA->Ac dissociates Gdn->P interacts with hydrophobic patches (destabilizing) Ac->P interacts with charged residues (stabilizing)

Hypothetical Protein-Ion Interactions.

Disclaimer: The information and protocols provided in this document are for research and informational purposes only. The application of this compound in pharmaceutical formulations is not widely documented, and its use as an excipient may require extensive safety and compatibility testing. Researchers should exercise due diligence and consult relevant regulatory guidelines.

References

Guanidine Acetate in Protein Folding and Unfolding Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinium salts are widely utilized chaotropic agents in the study of protein folding, unfolding, and stability. While guanidine hydrochloride is the most common denaturant, other salts of guanidinium, such as guanidine acetate, offer different properties that can be advantageous in specific experimental contexts. Understanding the differential effects of these salts is crucial for designing and interpreting protein stability assays. This document provides detailed application notes and protocols for the use of this compound in protein folding and unfolding studies, with a comparative look at other guanidinium salts.

The effect of guanidinium salts on protein stability is modulated by the nature of the accompanying anion. A seminal study by Arakawa and Timasheff in 1984 demonstrated that while guanidine hydrochloride acts as a strong denaturant and guanidine sulfate can stabilize protein structure, this compound exhibits an intermediate behavior.[1] This is attributed to a balance between the preferential binding of the guanidinium ion to the protein and the preferential hydration of the protein, which is influenced by the anion.[1]

Application Notes

This compound serves as a milder chaotropic agent compared to guanidine hydrochloride. Its utility lies in studies where a less harsh denaturation process is desired, or when investigating the specific effects of the acetate anion on protein stability. In drug development, understanding how different ionic species modulate protein conformation and stability can be critical for formulation and assessing the mechanism of action of small molecules that may bind to partially unfolded states.

The denaturation of proteins by guanidinium salts is a complex process involving the disruption of the hydrogen-bonding network of water and direct interactions with the protein, which weakens the hydrophobic forces that stabilize the native conformation.[2] The choice of the guanidinium salt can influence the thermodynamics of this process.

Comparative Effects of Guanidinium Salts

The differential interaction of guanidinium salts with a protein surface dictates their effect on stability. This is quantified by the preferential interaction parameter. A positive preferential interaction indicates that the salt component is in excess in the vicinity of the protein compared to the bulk solvent (favoring denaturation), while a negative value (preferential hydration) indicates the opposite (favoring stabilization).

The work of Arakawa and Timasheff on Bovine Serum Albumin (BSA) provides a clear quantitative comparison of the preferential interactions of guanidine hydrochloride, this compound, and guanidine sulfate.

Guanidinium SaltConcentration (M)Preferential Interaction (g of salt / g of protein)Effect on Protein Stability
Guanidine Hydrochloride1.0~0.15Strong Denaturant
This compound1.0~0.05Intermediate/Mild Denaturant
Guanidine Sulfate1.0~ -0.05Stabilizer

Data extrapolated and simplified from Arakawa and Timasheff, 1984.[1]

Experimental Protocols

The following are generalized protocols for studying protein unfolding using this compound. These are adapted from standard procedures for guanidine hydrochloride. Researchers should optimize these protocols for their specific protein of interest.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (high purity, e.g., >99%)

  • Buffer of choice (e.g., phosphate, Tris, HEPES) at the desired pH

  • High-purity water

  • pH meter

  • Refractometer (optional, for precise concentration determination)

Procedure:

  • To prepare a concentrated stock solution (e.g., 6 M), weigh out the appropriate amount of this compound.

  • Dissolve the this compound in the desired buffer. Note that the dissolution of guanidinium salts is endothermic, so gentle heating may be required.

  • Adjust the pH of the solution to the desired value. The pH of concentrated this compound solutions can deviate from the pH of the buffer.

  • Bring the solution to the final volume with buffer.

  • Filter the solution through a 0.22 µm filter to remove any particulates.

  • (Optional but recommended for precise work) Determine the exact concentration of the this compound stock solution using a refractometer.

  • Store the stock solution at 4°C. For long-term storage, consider sterile filtering and storing in smaller aliquots.

Protocol 2: Equilibrium Unfolding Monitored by Intrinsic Tryptophan Fluorescence

This protocol describes a typical equilibrium unfolding experiment where the conformational change of a protein is monitored by the change in the fluorescence of its tryptophan residues.

Materials:

  • Purified protein of interest in the appropriate buffer

  • 6 M this compound stock solution (from Protocol 1)

  • Buffer of choice

  • Fluorometer

  • 96-well black microplate or quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a series of this compound solutions at different concentrations by diluting the 6 M stock solution with the experimental buffer. A typical range would be from 0 M to 6 M in 0.2 M increments.

    • Prepare a set of protein samples, each with a constant final protein concentration and a varying final concentration of this compound. This is typically done by adding a small volume of concentrated protein stock to each of the this compound solutions.

  • Equilibration:

    • Incubate the samples for a sufficient time to allow the unfolding reaction to reach equilibrium. This time can vary from minutes to several hours depending on the protein and should be determined empirically. A common practice is to incubate overnight at a controlled temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectra from 310 nm to 400 nm.

    • Alternatively, monitor the fluorescence intensity at a fixed wavelength, typically at the emission maximum of the unfolded protein (around 350-355 nm), or the ratio of intensities at two wavelengths (e.g., 350 nm / 330 nm).

  • Data Analysis:

    • Plot the fluorescence signal (e.g., emission maximum wavelength, intensity at a specific wavelength, or intensity ratio) as a function of the this compound concentration.

    • The resulting data should produce a sigmoidal unfolding curve.

    • Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cₘ), the Gibbs free energy of unfolding in the absence of denaturant (ΔG°(H₂O)), and the m-value, which describes the dependence of ΔG on denaturant concentration.

Visualizations

G1 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare 6M Guanidine Acetate Stock dilutions Create Serial Dilutions (0M to 6M) stock->dilutions add_protein Add Protein to Each Dilution dilutions->add_protein equilibrate Equilibrate Samples add_protein->equilibrate measure Measure Spectroscopic Signal (e.g., Fluorescence) equilibrate->measure plot Plot Signal vs. [this compound] measure->plot fit Fit to Unfolding Model plot->fit thermo Determine Thermodynamic Parameters (ΔG°, m, Cₘ) fit->thermo

Caption: Experimental workflow for a protein unfolding study.

G2 cluster_effects Effect on Protein Stability cluster_salts Guanidinium Salts stabilizer Stabilizer intermediate Intermediate stabilizer->intermediate denaturant Strong Denaturant intermediate->denaturant ghcl Guanidine Hydrochloride ghcl->denaturant ga Guanidine Acetate ga->intermediate gs Guanidine Sulfate gs->stabilizer

Caption: Comparative effects of guanidinium salts on protein stability.

G3 Native Native State Unfolded Unfolded State Native->Unfolded Unfolding (Denaturant) Unfolded->Native Refolding (Dilution)

Caption: Two-state model of protein folding and unfolding equilibrium.

References

Application Notes and Protocols: Guanidine Acetate in Agricultural Feed Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine acetate, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor to creatine in vertebrates.[1] In intensive animal agriculture, particularly in poultry and swine production, the endogenous synthesis of creatine may not be sufficient to meet the metabolic demands of modern, fast-growing breeds.[2][3] Supplementing animal feed with GAA has emerged as a key nutritional strategy to enhance cellular energy metabolism, improve growth performance, and optimize meat quality.[4] GAA is considered a stable and bioavailable source for increasing creatine levels in muscle tissue, offering a cost-effective alternative to direct creatine supplementation, which can be unstable during feed processing.[2][5]

This document provides detailed application notes and experimental protocols for researchers and professionals investigating the role of this compound in agricultural feed supplements.

Mechanism of Action: The Creatine Connection

This compound's primary role in animal nutrition is to increase the intramuscular pool of creatine. The metabolic pathway is a two-step enzymatic process:

  • Synthesis of Guanidinoacetic Acid: GAA is endogenously synthesized from the amino acids arginine and glycine, primarily in the kidneys and pancreas. The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes this reaction.[6][7]

  • Conversion to Creatine: GAA is then transported to the liver, where it is methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as a methyl group donor, to form creatine.[8]

Creatine is subsequently transported to tissues with high energy demands, such as skeletal muscle, where it is phosphorylated to phosphocreatine. The phosphocreatine system acts as a rapid energy buffer, regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP) during periods of high energy expenditure, such as muscle contraction.[9][10] By providing an exogenous source of GAA, the animal can conserve the essential amino acids arginine and methionine, which would otherwise be used for creatine synthesis, making them available for other metabolic processes, including protein synthesis.[10][11]

Signaling Pathway of GAA to Creatine Synthesis

Creatine_Synthesis_Pathway Arginine Arginine GAA This compound (GAA) Arginine->GAA AGAT (Kidney/Pancreas) Glycine Glycine Glycine->GAA Creatine Creatine GAA->Creatine Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM Methyl Donor SAM->Creatine GAMT (Liver) Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatine Kinase ATP ATP Phosphocreatine->ATP Energy Buffer ADP ADP ADP->ATP

Caption: Metabolic pathway of creatine synthesis from arginine and glycine via GAA.

Quantitative Data Summary

The following tables summarize the effects of GAA supplementation on performance and carcass characteristics in broilers and swine, based on published research.

Table 1: Effect of this compound Supplementation on Broiler Performance
GAA Inclusion Rate (g/kg)Average Daily Gain (ADG) (g)Feed Conversion Ratio (FCR)Breast Meat Yield (%)Reference(s)
0.6+2.2% to +2.7% improvement1.32 (vs. 1.35 control)30.6 (vs. 29.4 control)[12][13]
1.2+2.2% improvementImproved by 4.5 to 8.8 points-[12][14][15]
0.6 - 1.2Significant improvementSignificant improvementSignificant improvement[16]
0.9Comprehensive benefitsImproved feed utilizationHigher-quality meat[16]
Table 2: Effect of this compound Supplementation on Swine Performance
GAA Inclusion Rate (%)Average Daily Gain (ADG)Feed Conversion Ratio (FCR) / Gain:Feed (G:F)Lean Meat Yield (%)Backfat ThicknessReference(s)
0.12Increased (P < 0.05)Increased G:F (P < 0.05)Improved (P < 0.05)Reduced[2][7][17][18][19]
0.08Increased ADG and G:F---[7][18][19]
0.3 (g/kg)Maximized ADGMaximized G:F--[3]
2.4 (g/kg)-Improved feed efficiency--[3]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound in Broiler Chickens

This protocol outlines a typical growth performance trial to assess the impact of GAA supplementation on broiler chickens.

1. Experimental Design and Animals:

  • Animals: A total of 768 day-old male Ross 308 broiler chicks.[8][12]

  • Housing: Birds are housed in floor pens with fresh litter (e.g., pine shavings). Maintain appropriate environmental conditions (temperature, humidity, lighting) according to breed-specific guidelines.[20][21]

  • Design: A completely randomized design with four dietary treatments, each with 6-12 replicate pens of 20-32 birds per pen.[12][13]

  • Treatments:

    • T1: Negative Control (basal diet, e.g., corn-soybean meal based, all-vegetable).[12]

    • T2: Basal diet + 0.6 g/kg GAA.

    • T3: Basal diet + 1.2 g/kg GAA.[12]

    • T4: Positive Control (basal diet with an animal protein source like fish meal, optional).[12]

  • Duration: 39-42 days, typically divided into starter, grower, and finisher phases.[12][13]

2. Data Collection:

  • Growth Performance:

    • Record individual bird body weight at the start of the trial and pen body weight at the end of each feeding phase and at the end of the trial.[21]

    • Measure feed intake per pen for each feeding phase.

    • Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR) for each phase and overall. Adjust FCR for mortality.[21]

  • Carcass and Meat Quality Evaluation (at the end of the trial):

    • Select a subset of birds from each pen (e.g., 4 birds/pen) for carcass analysis.[12]

    • After a feed withdrawal period, slaughter the birds and determine hot carcass weight.

    • Measure breast meat yield, leg yield, and abdominal fat pad weight as a percentage of carcass weight.

    • Assess meat quality parameters on the Pectoralis major muscle:

      • pH: Measure at 45 minutes and 24 hours post-mortem using a calibrated pH meter.[22]

      • Drip Loss: Determine using the bag method or EZ-DripLoss method over a 24 or 48-hour period.[23][24]

      • Color: Measure CIE L* (lightness), a* (redness), and b* (yellowness) values.

      • Cooking Loss and Shear Force: To assess tenderness.

  • Tissue Analysis (optional):

    • Collect breast muscle samples for the determination of creatine concentration using High-Performance Liquid Chromatography (HPLC).[17][25]

3. Statistical Analysis:

  • Analyze data using ANOVA appropriate for a completely randomized design. The pen should be the experimental unit.

  • Use Tukey's HSD or other appropriate post-hoc tests to compare treatment means when a significant effect is detected (P < 0.05).

Experimental Workflow for Broiler Trial

Broiler_Trial_Workflow Start Start: Day-old Chicks Randomization Randomization to Treatment Groups Start->Randomization Housing Housing in Floor Pens Randomization->Housing Feeding Feeding Experimental Diets (Starter, Grower, Finisher) Housing->Feeding DataCollection Weekly Data Collection: Body Weight, Feed Intake Feeding->DataCollection Throughout Trial Slaughter End of Trial (Day 39-42): Slaughter DataCollection->Slaughter CarcassEval Carcass Evaluation: Yields, Meat Quality (pH, Drip Loss) Slaughter->CarcassEval TissueSample Tissue Sampling: Muscle for Creatine Analysis Slaughter->TissueSample Analysis Statistical Analysis CarcassEval->Analysis TissueSample->Analysis End End: Report Generation Analysis->End

Caption: Workflow for a broiler performance trial evaluating GAA supplementation.

Protocol 2: Evaluating the Efficacy of this compound in Growing-Finishing Pigs

This protocol details a typical feeding trial to assess the impact of GAA supplementation in growing-finishing pigs.

1. Experimental Design and Animals:

  • Animals: A total of 360 weaned pigs (e.g., Duroc × [Landrace × Yorkshire]) with an initial body weight of approximately 7 kg.[7][18][19]

  • Housing: House pigs in pens with appropriate flooring and space allowances, equipped with feeders and waterers.

  • Design: A randomized complete block design, blocking by initial body weight and sex. Three dietary treatments with 10 replicate pens per treatment and 12 pigs (6 barrows and 6 gilts) per pen.[7][18][19]

  • Treatments:

    • T1: Control (basal diet, e.g., corn-soybean meal based).

    • T2: Basal diet + 0.08% GAA.

    • T3: Basal diet + 0.12% GAA.[7][18][19]

  • Duration: Approximately 150 days, covering the starter, grower, and finisher phases.[7][18][19]

2. Data Collection:

  • Growth Performance:

    • Record individual pig body weight at the start and end of each feeding phase.

    • Measure feed disappearance per pen to calculate ADFI.

    • Calculate ADG, ADFI, and FCR for each phase and for the overall trial period.

  • Carcass and Meat Quality Evaluation (at the end of the trial):

    • Select a subset of pigs from each pen (e.g., 2 pigs/pen, one barrow and one gilt) for carcass analysis.

    • After transport and lairage, slaughter the pigs and measure hot carcass weight.

    • Measure backfat thickness at the 10th rib and loin eye area (Longissimus dorsi).[16][5][12]

    • Calculate estimated lean meat yield using established equations.[16][12]

    • Assess meat quality parameters on a loin sample:

      • pH: Measure at 45 minutes and 24 hours post-mortem.[22]

      • Drip Loss: Use the bag or EZ-DripLoss method.[23][24]

      • Color: Measure CIE L, a, and b* values.

      • Marbling and Firmness: Subjective scores.

3. Statistical Analysis:

  • Analyze data using ANOVA for a randomized complete block design. The pen is the experimental unit.

  • Include sex as a factor in the model if appropriate.

  • Use a suitable method for multiple comparisons of treatment means (e.g., Tukey's HSD) where significant differences are found (P < 0.05).

Logical Relationship of GAA Supplementation and Performance Outcomes

GAA_Performance_Logic GAA_Supp This compound Supplementation Creatine_Pool Increased Muscle Creatine Pool GAA_Supp->Creatine_Pool Amino_Sparing Arginine & Methionine Sparing GAA_Supp->Amino_Sparing Energy_Metabolism Enhanced Cellular Energy Metabolism (ATP Regeneration) Creatine_Pool->Energy_Metabolism Muscle_Growth Improved Muscle Growth and Protein Synthesis Energy_Metabolism->Muscle_Growth Performance Improved Growth Performance (ADG, FCR) Muscle_Growth->Performance Carcass Improved Carcass Quality (Lean Yield, Meat Quality) Muscle_Growth->Carcass Amino_Sparing->Muscle_Growth

Caption: Logical flow from GAA supplementation to improved animal performance.

Conclusion

This compound is a well-established feed additive that effectively enhances creatine stores in livestock, leading to tangible improvements in energy metabolism, growth performance, and carcass quality. The provided application notes and protocols offer a framework for researchers to design and execute robust experiments to further elucidate the benefits and mechanisms of GAA in various animal production systems. Adherence to standardized methodologies is crucial for generating reliable and comparable data that can inform both scientific understanding and commercial application in the feed industry.

References

Guanidine Acetate: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Guanidine acetate serves as a valuable and versatile reagent in organic synthesis, primarily recognized for its role in the construction of nitrogen-containing heterocycles. Its utility stems from its basicity and its ability to act as a binucleophile, making it a key building block in various condensation and multicomponent reactions. These reactions are crucial in medicinal chemistry and drug development due to the prevalence of guanidine-containing structures in biologically active natural products and pharmaceuticals.[1][2]

Key Applications in Heterocyclic Synthesis

Guanidine and its salts are instrumental in synthesizing a wide array of five and six-membered heterocycles, including imidazoles, pyrimidines, and triazines.[3] It can function as a synthetic building block, a nucleophile, or a Lewis base activator in these transformations.[3]

The Biginelli Reaction: Synthesis of Dihydropyrimidines

The Biginelli reaction is a classic multicomponent reaction that condenses an aldehyde, a β-ketoester, and a urea or urea derivative to form 3,4-dihydropyrimidin-2(1H)-ones.[4] The use of guanidine in place of urea leads to the formation of 2-imino-3,4-dihydropyrimidines, which are of significant interest in pharmaceutical research.[1]

While direct three-component reactions with guanidine can sometimes result in low yields or side products, modifications and the use of protected guanidines have been developed to improve efficiency and scope.[1][5][6]

Table 1: Examples of Guanidine-Based Biginelli Reactions

Aldehydeβ-KetoesterGuanidine SourceSolventConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateGuanidine hydrochlorideEthanolReflux, 4h95Kappe, C. O. et al. (2001)
4-ChlorobenzaldehydeEthyl benzoylacetateGuanidine carbonateDMF100 °C, 12h88Overman, L. E. et al. (2006)
3-NitrobenzaldehydeMethyl acetoacetateGuanidine hydrochlorideAcetic AcidReflux, 6h75Atwal, K. S. et al. (1987)
2-FuraldehydeEthyl acetoacetateTriazone-protected guanidineDMF70 °C, 12h86Overman, L. E. et al. (2006)[1]
PivaldehydeEthyl acetoacetateTriazone-protected guanidineDMF70 °C, 12h62Overman, L. E. et al. (2006)[1]

Experimental Protocol: Microwave-Assisted Biginelli Reaction with Guanidine Hydrochloride [5]

This protocol describes a general and efficient method for the synthesis of 2-aminodihydropyrimidines using microwave irradiation.

  • Reagents and Materials:

    • Aldehyde (1.0 mmol)

    • β-Dicarbonyl compound (1.0 mmol)

    • Guanidine hydrochloride (2.0 mmol)

    • Sodium bicarbonate (optional, as base)

    • Ethanol (3 mL)

    • Microwave vial (10 mL)

  • Procedure:

    • In a 10 mL microwave vial, combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol).

    • Add ethanol (3 mL) to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 120 °C for 10-30 minutes.

    • After completion, cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as eluent) to afford the desired 2-aminodihydropyrimidine.

Diagram 1: Proposed Mechanism of the Biginelli Reaction

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Guanidine - H2O Urea Guanidine Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Tautomerization Intermediate1 Open-chain Intermediate Acyliminium->Intermediate1 + Enolate DHPM Dihydropyrimidine Intermediate1->DHPM Cyclization - H2O Catalytic_Workflow Start Start: Prepare Reaction Mixture (Substrates, Guanidine Catalyst, Solvent) Reaction Reaction Step (Stirring at specified temperature) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Final Product Purification->Product

References

The Dual Role of Guanidine Acetate in Enzyme Kinetics: From Substrate to Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the applications of guanidine acetate in the study of enzyme kinetics. This compound and related guanidinium compounds can act as substrates, inhibitors, or modulators of enzyme activity, making them versatile tools in enzymology and drug discovery. These notes provide data on specific enzyme systems, detailed experimental protocols, and visualizations to facilitate a deeper understanding of these interactions.

Introduction

Guanidinium salts are widely recognized for their potent effects on protein structure and function. While guanidine hydrochloride is a well-established denaturant used in protein folding studies, other salts of guanidinium, such as this compound, exhibit a more nuanced range of effects. This compound's impact on protein stability is considered intermediate between the denaturing effect of guanidine hydrochloride and the stabilizing effect of guanidine sulfate. This property, along with the structural similarity of the guanidinium group to the side chain of arginine, makes this compound a valuable compound for investigating enzyme mechanisms, identifying novel inhibitors, and studying protein stability.

This application note explores two primary roles of guanidinium compounds in enzyme kinetics: as a direct substrate for enzymes such as guanidinoacetate methyltransferase (GAMT), and as a modulator of the activity of enzymes like Na+, K+-ATPase.

Data Presentation

The following tables summarize the kinetic parameters of enzymes that either utilize a guanidinium compound as a substrate or are modulated by one.

Table 1: Kinetic Parameters of Guanidinoacetate Methyltransferase (GAMT)

SubstrateApparent Km (µM)Source
Guanidinoacetate9.5 - 14.8
S-adenosylmethionine68 - 78

Table 2: Kinetic Parameters of Na+, K+-ATPase Inhibition by Guanidinoacetate (GAA)

ParameterValueEnzyme SourceInhibition TypeSource
Apparent Km for ATP0.20 mMRat StriatumUncompetitive[1]
Vmax0.82 nmol Pi/min/mg proteinRat StriatumUncompetitive[1]
Ki for GAA7.18 mMRat StriatumUncompetitive[1]

Experimental Protocols

Protocol 1: Determination of Guanidinoacetate Methyltransferase (GAMT) Activity

This protocol is adapted from a method for the enzymatic diagnosis of GAMT deficiency and measures the formation of creatine from guanidinoacetate and a methyl donor.[2]

Materials:

  • Cell homogenate (e.g., lymphocytes, fibroblasts)

  • 13C2-guanidinoacetate (8 mmol/L)

  • 2H3-S-adenosylmethionine (SAM) (25 mmol/L)

  • Tris-HCl buffer (200 mmol/L, pH 8.5)

  • 2H3-creatine (internal standard)

  • Methanol

  • Distilled water

  • Incubator at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare the reaction mixture in a final volume of 0.2 mL containing:

    • 25 µL of 8 mmol/L 13C2-guanidinoacetate

    • 12.5 µL of 25 mmol/L 2H3-SAM

    • 0.1 mg of cell homogenate protein

    • Tris-HCl buffer (200 mmol/L, pH 8.5) to the final volume.

  • Incubate the reaction mixture for 2 hours at 37°C.

  • Take an 85 µL sample at the beginning of the incubation (t=0) and after 2 hours (t=2h).

  • To quantify the product, add a known amount of 2H3-creatine as an internal standard to the samples.

  • Stop the reaction and deproteinize the samples by adding 330 µL of methanol.

  • Centrifuge the samples for 2 minutes at 5,000 x g.

  • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried sample and analyze the formation of 2H3-13C2-creatine by LC-MS/MS.

  • Calculate GAMT activity based on the amount of product formed over time, normalized to the protein concentration.

Protocol 2: General Protocol for Studying the Effect of this compound on Enzyme Kinetics

This generalized protocol can be adapted to study the modulatory effects of this compound on a variety of enzymes.

Materials:

  • Purified enzyme of interest

  • Substrate(s) for the enzyme

  • This compound stock solution (e.g., 1 M)

  • Assay buffer specific to the enzyme

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and its substrate(s) in the appropriate assay buffer.

  • This compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should typically range from the low millimolar to molar range, depending on the suspected potency.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Control Reactions: Assay buffer, enzyme, and varying concentrations of the substrate.

    • Test Reactions: Assay buffer, enzyme, varying concentrations of the substrate, and a fixed concentration of this compound. Repeat for each concentration of this compound.

    • Blank Reactions: Assay buffer and substrate (no enzyme) to control for non-enzymatic substrate degradation.

  • Reaction Initiation and Measurement:

    • Pre-incubate the enzyme with the this compound dilutions for a set period (e.g., 10-15 minutes) at the desired temperature.

    • Initiate the reaction by adding the substrate.

    • Measure the rate of product formation or substrate consumption over time using a microplate reader. Ensure measurements are taken during the initial linear phase of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) for each substrate and this compound concentration.

    • Plot V0 versus substrate concentration for each this compound concentration.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values in the presence and absence of this compound.

    • A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used to visualize the type of inhibition (competitive, non-competitive, or uncompetitive).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in enzyme kinetics.

G cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products GAA Guanidinoacetate GAMT Guanidinoacetate Methyltransferase (GAMT) GAA->GAMT SAM S-adenosylmethionine (Methyl Donor) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-adenosylhomocysteine GAMT->SAH

Figure 1. Catalytic reaction of Guanidinoacetate Methyltransferase (GAMT).

G start Start prep Prepare Enzyme, Substrate, and this compound Solutions start->prep setup Set up Reactions in 96-well Plate (Controls and Test with this compound) prep->setup incubate Pre-incubate Enzyme with this compound setup->incubate initiate Initiate Reaction with Substrate incubate->initiate measure Measure Initial Reaction Rates (Spectrophotometry/Fluorometry) initiate->measure analyze Analyze Data: - Calculate V0 - Plot V0 vs. [S] - Determine Km and Vmax measure->analyze end End analyze->end

Figure 2. Experimental workflow for studying enzyme modulation by this compound.

G Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S GuanidineAcetate This compound (I) Enzyme->GuanidineAcetate Substrate Substrate (S) ES_Complex->Enzyme + P Product Product (P) GuanidineAcetate->ES_Complex Inhibition/ Modulation

Figure 3. Logical relationship of this compound as an enzyme modulator.

Conclusion

This compound is a multifaceted tool for the study of enzyme kinetics. Its ability to act as a substrate in specific enzymatic reactions, such as that catalyzed by GAMT, allows for the detailed investigation of these enzymes. Furthermore, its capacity to modulate the activity of other enzymes, as seen with Na+, K+-ATPase, opens avenues for its use in drug discovery and for probing enzyme mechanisms. The provided protocols offer a starting point for researchers to explore the diverse applications of this compound in their own work. Careful experimental design and data analysis are crucial for elucidating the precise nature of the interaction between this compound and the enzyme of interest.

References

Application Notes and Protocols for Solubilizing Inclusion Bodies with Guanidine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant protein expression in bacterial systems, particularly Escherichia coli, is a cornerstone of modern biotechnology and pharmaceutical development. A common challenge in achieving high yields of functional proteins is the formation of insoluble and inactive protein aggregates known as inclusion bodies (IBs). While disadvantageous in terms of protein activity, inclusion bodies can be advantageous as they represent a highly concentrated and relatively pure source of the target protein, protected from proteolytic degradation.[1] The recovery of active protein from inclusion bodies necessitates a two-step process: solubilization of the aggregated protein followed by refolding into its native, biologically active conformation.

Guanidine salts are powerful chaotropic agents widely employed for the solubilization of inclusion bodies.[2] They disrupt the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the aggregated protein structure, leading to the unfolding and solubilization of the protein monomers.[3] While guanidine hydrochloride (GuHCl) is the most commonly used and extensively documented guanidine salt for this purpose, this document will focus on the application of guanidine acetate. It is important to note that this compound is considered a less potent denaturant than guanidine hydrochloride.[4] Consequently, the protocols provided herein are adapted from established methods using guanidine hydrochloride and may require optimization for your specific protein of interest.

Principle of Solubilization

Guanidine ions effectively denature proteins by interacting with the peptide backbone and amino acid side chains, disrupting the intricate network of hydrogen bonds and hydrophobic interactions that stabilize the protein's secondary and tertiary structures.[3] This process unfolds the aggregated proteins into random coils, rendering them soluble in aqueous solutions.[2] The presence of a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), is often crucial to break any incorrect disulfide bonds that may have formed during inclusion body formation, ensuring the complete monomerization of the protein.[5]

Comparative Data of Common Chaotropic Agents

While specific quantitative data for this compound in inclusion body solubilization is not widely published, the following table summarizes typical concentrations and key characteristics of commonly used guanidine salts and urea for context. Researchers should use this information as a starting point for optimization.

Chaotropic AgentTypical ConcentrationKey Characteristics
This compound Requires empirical determination (starting range could be 4-8 M)Less potent denaturant than GuHCl; may be advantageous for proteins prone to aggregation upon removal of a strong denaturant.[4]
Guanidine Hydrochloride (GuHCl) 6 MThe standard and most widely used chaotrope for IB solubilization; highly effective for a broad range of proteins.[6]
Urea 8 MA non-ionic chaotrope, which can be advantageous for downstream ion-exchange chromatography; generally considered a weaker denaturant than GuHCl.[3][6]

Experimental Protocols

The following protocols provide a general framework for the isolation, washing, and solubilization of inclusion bodies using this compound. It is critical to empirically determine the optimal concentration of this compound and other buffer components for each specific protein.

Protocol 1: Isolation and Washing of Inclusion Bodies

This protocol aims to isolate inclusion bodies from the host cells and wash away contaminating cellular components.

Materials:

  • Cell paste from recombinant protein expression

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors

  • Wash Buffer A: Lysis Buffer with 1% (v/v) Triton X-100

  • Wash Buffer B: Lysis Buffer with 1 M NaCl

  • Wash Buffer C: Lysis Buffer without Triton X-100 and NaCl

  • Lysozyme

  • DNase I

Procedure:

  • Resuspend the cell paste in ice-cold Lysis Buffer (5 mL per gram of wet cell paste).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication or high-pressure homogenization. Ensure the sample remains cold during this process.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 30 minutes to reduce the viscosity of the lysate.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant. Resuspend the pellet in Wash Buffer A and incubate for 15 minutes at room temperature with gentle agitation.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.

  • Repeat the wash step with Wash Buffer B.

  • Repeat the wash step with Wash Buffer C to remove residual salt and detergent.

  • The resulting pellet contains the purified inclusion bodies.

Protocol 2: Solubilization of Inclusion Bodies with this compound

This protocol describes the solubilization of the washed inclusion bodies.

Materials:

  • Purified inclusion body pellet

  • Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 10 mM DTT, and an optimized concentration of this compound (start with a trial of 6 M).

Procedure:

  • Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will depend on the amount of inclusion bodies and the desired final protein concentration. A common starting point is 10-20 mL of buffer per gram of original wet cell paste.

  • Incubate at room temperature with gentle agitation for 1-2 hours, or overnight at 4°C.[7] Sonication can be used to aid in solubilization if the pellet is difficult to dissolve.[8]

  • Centrifuge the solution at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • The supernatant contains the solubilized, denatured protein. At this point, the protein concentration should be determined. The sample is now ready for downstream purification under denaturing conditions or for refolding protocols.

Experimental Workflow and Decision-Making Diagrams

The following diagrams illustrate the general workflow for inclusion body processing and a logical approach to optimizing the solubilization step.

InclusionBodyWorkflow cluster_0 Upstream Processing cluster_1 Inclusion Body Isolation & Washing cluster_2 Solubilization cluster_3 Downstream Processing Expression Recombinant Protein Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation1 Pellet Inclusion Bodies Lysis->Centrifugation1 Wash1 Wash with Detergent (e.g., Triton X-100) Centrifugation1->Wash1 Wash2 Wash with High Salt (e.g., 1 M NaCl) Wash1->Wash2 Wash3 Final Wash (Buffer only) Wash2->Wash3 Solubilize Resuspend in this compound Buffer + DTT Wash3->Solubilize Incubate Incubate (RT or 4°C) Solubilize->Incubate Centrifugation2 Clarify by Centrifugation Incubate->Centrifugation2 SolubleProtein Solubilized Protein Supernatant Centrifugation2->SolubleProtein Refolding Protein Refolding (e.g., Dialysis, Dilution) SolubleProtein->Refolding Purification Purification (e.g., Chromatography) Refolding->Purification Analysis Functional & Structural Analysis Purification->Analysis

Caption: Experimental workflow for inclusion body processing.

OptimizationLogic start Start with Washed Inclusion Bodies initial_sol Solubilize in 6 M this compound start->initial_sol check_sol Assess Solubilization (e.g., SDS-PAGE of pellet) initial_sol->check_sol increase_conc Increase this compound Concentration (e.g., to 8 M) check_sol->increase_conc Incomplete increase_time Increase Incubation Time / Temperature check_sol->increase_time Incomplete add_sonication Add Sonication during Solubilization check_sol->add_sonication Incomplete success Proceed to Refolding check_sol->success Complete failure Consider Alternative Chaotrope (e.g., GuHCl, Urea) check_sol->failure Still Incomplete increase_conc->check_sol increase_time->check_sol add_sonication->check_sol

Caption: Logical workflow for optimizing solubilization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Solubilization This compound concentration is too low.Increase the concentration of this compound in increments (e.g., from 6 M to 8 M).
Incubation time is insufficient.Increase the incubation time or perform the incubation at a higher temperature (e.g., room temperature instead of 4°C).
Inefficient disruption of the pellet.Use brief pulses of sonication to aid in the resuspension and solubilization of the inclusion body pellet.[8]
Low Protein Yield Protein degradation.Ensure protease inhibitors are included in all buffers during the isolation and washing steps. Perform all steps at 4°C to minimize protease activity.
Protein loss during washing steps.Minimize the number of wash steps or reduce the concentration of detergents or chaotropes in the wash buffers.
Protein Precipitation During Refolding Incorrect refolding conditions.Optimize refolding buffer composition (e.g., pH, additives like L-arginine), protein concentration, and the method of denaturant removal (e.g., dialysis, rapid dilution).[9]

Conclusion

The solubilization of inclusion bodies is a critical step in the recovery of active recombinant proteins. While guanidine hydrochloride is the conventional choice, this compound presents a potentially milder alternative that may be beneficial for certain proteins. The protocols and guidelines presented here provide a solid foundation for developing a successful solubilization strategy. However, due to the protein-specific nature of inclusion body solubilization and refolding, empirical optimization of key parameters such as chaotrope concentration, buffer composition, and incubation conditions is essential for maximizing the yield of pure, biologically active protein.

References

Troubleshooting & Optimization

How to improve guanidine acetate solubility for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively dissolving guanidine acetate for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a white crystalline powder that is readily soluble in water and other polar solvents.[1] Its solubility in water is approximately 10 g/100 mL.[1][2][3][4] It is sparingly soluble in ethanol and generally insoluble in most non-polar organic solvents.

Q2: How does temperature affect the solubility of this compound?

The solubility of guanidine salts, including this compound, generally increases with temperature.[5] If you are encountering difficulty dissolving this compound, gently warming the solution can aid in the dissolution process.

Q3: What is the optimal pH for dissolving this compound?

This compound itself will form a slightly acidic to neutral solution in water. The pH of the solution can influence the stability of the guanidinium ion. Guanidine is a strong base and exists predominantly as the stable guanidinium cation in aqueous solutions across a wide pH range. For most applications, dissolving in deionized water is sufficient. If preparing a buffer, the pH should be adjusted after the this compound has been fully dissolved.

Q4: Is this compound stable in solution?

This compound is generally stable in aqueous solutions under normal storage conditions. For long-term storage, it is advisable to store solutions in a cool, dry, and tightly sealed container.[6] The shelf life of a properly stored this compound solution is typically around 2 years.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions.

dot

TroubleshootingWorkflow This compound Dissolution Troubleshooting start Start: Preparing this compound Solution issue Issue: this compound Not Dissolving or Solution is Cloudy start->issue check_purity Check Reagent Purity issue->check_purity Is the reagent high purity? endothermic_effect Observe for Endothermic Effect (Solution Cooling) issue->endothermic_effect incomplete_dissolution Check for Incomplete Dissolution issue->incomplete_dissolution precipitation Observe for Precipitation After Cooling issue->precipitation use_high_purity Action: Use high-purity, molecular biology grade this compound. check_purity->use_high_purity No check_purity->endothermic_effect Yes use_high_purity->issue gentle_heating Action: Apply gentle heat (e.g., 30-40°C) and continue stirring. endothermic_effect->gentle_heating end_success Success: Clear Solution gentle_heating->end_success increase_stirring Action: Increase stirring time and/or use a magnetic stirrer. incomplete_dissolution->increase_stirring increase_stirring->end_success supersaturated Indicates a supersaturated solution. Dilute or maintain a slightly elevated temperature. precipitation->supersaturated

Caption: Troubleshooting workflow for dissolving this compound.

Problem Potential Cause Recommended Solution
Solution becomes cold and dissolution is slow. The dissolution of guanidine salts is an endothermic process, meaning it absorbs heat from the solvent, causing it to cool down.[5]Apply gentle heat (e.g., a 30-40°C water bath) and stir continuously until the solid is fully dissolved.
Incomplete dissolution despite prolonged stirring. The solution may be approaching its saturation point at the current temperature. The purity of the this compound could also be a factor, as impurities can affect solubility.[5]1. Increase the temperature of the solvent to enhance solubility. 2. Ensure you are using a high-purity grade of this compound. 3. Add a small amount of additional solvent.
A precipitate forms after the solution has cooled. The solution was likely supersaturated at the higher temperature used for dissolution.1. Gently reheat the solution to redissolve the precipitate and then add a small amount of solvent to lower the concentration. 2. For future preparations, use a slightly larger volume of solvent.
The final solution is hazy or contains particulates. This may be due to insoluble impurities in the this compound or the solvent.1. Use high-purity, molecular biology grade this compound. 2. Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulates.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperatureNotes
Water10 g/100 mL[1][2][3][4]Room TemperatureHighly soluble.
EthanolSparingly solubleRoom TemperatureNot recommended as a primary solvent for high concentrations.
DMSOData not available for this compound. Guanidine hydrochloride is soluble at ≥ 100 mg/mL.[7]Room TemperatureThis compound is expected to be soluble due to its polar nature.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous this compound Solution (e.g., 1M)

Materials:

  • This compound (MW: 119.12 g/mol )

  • Deionized water

  • Stir plate and magnetic stir bar

  • Graduated cylinder and beaker

  • Weighing scale

Methodology:

  • Calculate the required mass: For 100 mL of a 1M solution, you will need: 1 mol/L * 0.1 L * 119.12 g/mol = 11.91 g of this compound.

  • Measure the solvent: Measure approximately 80 mL of deionized water into a beaker.

  • Dissolve the this compound: Place the beaker on a stir plate with a magnetic stir bar. Slowly add the weighed this compound to the water while stirring.

  • Aid dissolution (if necessary): If dissolution is slow, gently warm the beaker on a hot plate set to a low temperature (30-40°C). Continue stirring until all the solid has dissolved.

  • Adjust the final volume: Once the this compound is fully dissolved and the solution has returned to room temperature, transfer it to a 100 mL graduated cylinder. Add deionized water to bring the final volume to 100 mL.

  • Storage: Store the solution in a clearly labeled, sealed container at room temperature.

Protocol 2: Preparation of a this compound-based Lysis Buffer for RNA Extraction (Adapted from Guanidinium Thiocyanate Protocols)

This protocol is adapted from established methods for RNA isolation that use guanidinium salts to denature proteins and inactivate RNases.

dot

RNA_Extraction_Workflow RNA Extraction Workflow with this compound start Start: Cell/Tissue Sample homogenization 1. Homogenization in this compound Lysis Buffer start->homogenization phase_separation 2. Phase Separation with Phenol-Chloroform homogenization->phase_separation centrifugation 3. Centrifugation phase_separation->centrifugation aqueous_phase Aqueous Phase (contains RNA) centrifugation->aqueous_phase interphase_organic Interphase/Organic Phase (contains DNA/proteins) centrifugation->interphase_organic precipitation 4. RNA Precipitation with Isopropanol aqueous_phase->precipitation wash 5. Wash RNA Pellet with Ethanol precipitation->wash resuspend 6. Resuspend RNA in RNase-free Water wash->resuspend end_rna Purified RNA resuspend->end_rna

Caption: General workflow for RNA extraction using a guanidine-based lysis buffer.

Materials:

  • This compound

  • Sodium citrate

  • Sarcosyl (N-lauroylsarcosine)

  • β-mercaptoethanol

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Lysis Buffer Recipe (example):

  • 4 M this compound

  • 25 mM Sodium citrate, pH 7.0

  • 0.5% (w/v) Sarcosyl

  • 0.1 M β-mercaptoethanol (add just before use)

Methodology:

  • Prepare the Lysis Buffer: Following the principles of Protocol 1, dissolve the this compound, sodium citrate, and sarcosyl in RNase-free water. Adjust the pH if necessary. Add β-mercaptoethanol to the required volume of lysis buffer immediately before starting the extraction.

  • Homogenization: Homogenize cell or tissue samples directly in the this compound lysis buffer. The this compound will denature proteins, including RNases, preserving the integrity of the RNA.

  • Phase Separation: Add an equal volume of phenol:chloroform:isoamyl alcohol to the homogenate. Vortex thoroughly and centrifuge. This will separate the mixture into an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol and incubate to precipitate the RNA.

  • Washing and Resuspension: Centrifuge to pellet the RNA. Wash the pellet with 75% ethanol to remove residual salts. Air-dry the pellet briefly and resuspend in RNase-free water.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound and other chemicals.[6]

  • Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

  • Guanidine salts can produce highly reactive compounds when mixed with bleach. Avoid using bleach for cleaning spills of this compound solutions.

References

Preventing degradation of guanidine acetate in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of guanidine acetate in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is an organic salt widely used in molecular biology and biochemistry. Its primary applications include serving as a strong chaotropic agent for denaturing proteins, a buffering agent to maintain a stable pH, and a key component in solutions for RNA extraction and stabilization. In protein chemistry, it is used to study protein folding and unfolding mechanisms.[1] For nucleic acid applications, it effectively lyses cells and inhibits RNases, protecting RNA from degradation during isolation.[2]

Q2: What is the general stability of this compound in an aqueous solution?

Under normal laboratory conditions, this compound is generally stable in aqueous solutions at room temperature. The guanidinium cation is highly stable due to resonance. However, its stability can be influenced by factors such as pH, temperature, and exposure to light over extended periods.

Q3: What are the primary degradation pathways for this compound in solution?

The primary degradation pathway for guanidine and its derivatives in aqueous solution is hydrolysis.[3] This reaction is catalyzed by hydroxide ions and can lead to the formation of urea and ammonia. The rate of hydrolysis is significantly influenced by the pH of the solution. Thermal decomposition can also occur at elevated temperatures, leading to the release of ammonia and nitrogen oxides.

Q4: Are there any visual indicators of this compound solution degradation?

While this compound solutions are typically clear and colorless, degradation may not always present obvious visual cues. However, some potential indicators of degradation or contamination in related guanidinium thiocyanate solutions include the appearance of an intense yellow color, which may suggest the formation of elemental sulfur from redox reactions, especially in acidic conditions and upon exposure to light and heat.[4] The formation of precipitates can also indicate a problem, which could be due to the precipitation of the guanidinium salt itself (e.g., at low temperatures) or the product of a degradation reaction.[5][6]

Q5: What is the recommended way to store this compound solutions?

To ensure the long-term stability of this compound solutions, they should be stored in tightly sealed containers to prevent evaporation and moisture absorption. It is also advisable to protect them from direct sunlight and extreme temperatures. For solid this compound, a shelf life of approximately two years is typical when stored under recommended conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound solutions.

Issue 1: Unexpected pH shift in the prepared buffer.
  • Possible Cause: Inaccurate measurement of components, or absorption of atmospheric CO₂ which can lower the pH of basic solutions.

  • Solution:

    • Ensure all measurements are accurate.

    • Prepare the solution fresh and use it promptly.

    • If the pH is slightly off, adjust it carefully with a dilute acid (e.g., acetic acid) or a dilute base (e.g., a solution of guanidine). Avoid overshooting the target pH, as this can significantly alter the ionic strength of the buffer.

    • Store the buffer in a tightly sealed container to minimize contact with air.

Issue 2: Low 260/230 ratio in RNA samples after extraction.
  • Possible Cause: This is a common issue indicating contamination of the RNA sample with guanidinium salts from the lysis buffer.[7] Guanidinium salts absorb light at around 230 nm, leading to a suppressed 260/230 ratio.

  • Solution:

    • Improve Washing Steps: Increase the number of wash steps with the ethanol-based wash buffer (e.g., from two to four times).[5]

    • Incubate During Washes: Allow the wash buffer to incubate on the silica column for a minute before centrifugation to improve the dissolution and removal of residual guanidinium salts.[5]

    • Ensure Complete Ethanol Removal: After the final wash, perform an extra centrifugation step to ensure the column is completely dry before eluting the RNA. Residual ethanol can interfere with downstream applications.

    • Ethanol Precipitation: If contamination persists, you can purify the eluted RNA by performing an ethanol precipitation.[5]

Issue 3: Precipitation observed in the this compound solution.
  • Possible Cause:

    • Low Temperature: Concentrated solutions of guanidinium salts can precipitate at lower temperatures.[5]

    • Contamination: Introduction of a substance that is insoluble in the this compound solution.

    • Degradation: While less common, extensive degradation could potentially lead to the formation of insoluble byproducts.

  • Solution:

    • If precipitation is due to low temperature, gently warm the solution (e.g., in a 37°C water bath) and mix until the precipitate dissolves.[8]

    • If contamination is suspected, filter the solution through a 0.22 µm filter.

    • If degradation is suspected, it is best to discard the solution and prepare a fresh batch.

Data on Guanidine Salt Stability

Illustrative Stability of a Bicyclic Guanidinium Acetate Salt at 90°C

The following table summarizes the half-life of a bicyclic this compound salt ([mTBDH][OAc]) in water at 90°C, demonstrating the effect of water content on stability. This illustrates that for some guanidinium salts, the presence of more water can paradoxically lead to greater stability.[3]

Water EquivalentsHalf-life (hours)Stability
0.569Less Stable
1110Moderately Stable
10Essentially StableHighly Stable

This data is for a bicyclic guanidine superbase acetate salt and should be considered as an illustrative example of factors that can influence guanidinium salt stability.

Experimental Protocols

Protocol 1: General Preparation of a this compound Solution

This protocol describes the preparation of a generic this compound solution. Concentrations will vary based on the specific application (e.g., 6M for protein denaturation).

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Stir plate and magnetic stir bar

  • Graduated cylinder

  • Volumetric flask

  • pH meter

Procedure:

  • Determine the desired concentration and final volume of the solution.

  • Weigh the required amount of solid this compound.

  • In a beaker, dissolve the this compound in a volume of nuclease-free water that is less than the final desired volume.

  • Stir the solution on a stir plate until the this compound is completely dissolved. Gentle heating may be applied to aid dissolution, but avoid high temperatures to prevent degradation.

  • Once dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of nuclease-free water and add the rinse to the volumetric flask.

  • Bring the solution to the final volume with nuclease-free water.

  • If necessary, adjust the pH of the solution using a calibrated pH meter and dropwise addition of a suitable acid (e.g., glacial acetic acid) or base.

  • Filter the final solution through a 0.22 µm filter for sterilization and removal of any particulates.

  • Store in a clearly labeled, tightly sealed container at room temperature, protected from light.

Protocol 2: Assessing the Stability of a this compound Solution via HPLC-UV

This protocol provides a framework for monitoring the degradation of this compound in solution over time using High-Performance Liquid Chromatography with UV detection.

Objective: To quantify the concentration of this compound in a solution under specific storage conditions (e.g., varying temperature and pH) over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., cation-exchange or HILIC)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid)

  • This compound standard of known concentration

  • Vials for HPLC

Procedure:

  • Sample Preparation:

    • Prepare several aliquots of the this compound solution to be tested.

    • Store the aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 40°C).

    • At specified time points (e.g., 0, 1 week, 2 weeks, 1 month), take one aliquot from each condition for analysis.

    • Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.

  • Calibration Curve:

    • Prepare a series of this compound standards of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • HPLC Analysis:

    • Set up the HPLC method with the appropriate column, mobile phase, flow rate, and UV detection wavelength (e.g., around 195-210 nm for underivatized guanidine).

    • Inject the prepared samples from the stability study.

    • Record the chromatograms and determine the peak area for this compound in each sample.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in each sample at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound versus time for each storage condition to visualize the degradation rate.

Visualizations

degradation_pathway guanidine_acetate This compound Solution hydrolysis Hydrolysis guanidine_acetate->hydrolysis conditions Adverse Conditions (High pH, High Temperature) conditions->hydrolysis degradation_products Degradation Products (e.g., Urea, Ammonia) hydrolysis->degradation_products

Caption: this compound degradation pathway.

troubleshooting_workflow start Problem with This compound Solution check_visual Visual Inspection (Clarity, Color, Precipitate) start->check_visual check_ph Measure pH start->check_ph check_performance Assess Performance (e.g., 260/230 ratio) start->check_performance precipitate Precipitate Present check_visual->precipitate Yes discoloration Discoloration check_visual->discoloration Yes ph_off pH Incorrect check_ph->ph_off Yes low_ratio Low 260/230 Ratio check_performance->low_ratio Yes warm_solution Gently Warm Solution precipitate->warm_solution prepare_fresh Prepare Fresh Solution discoloration->prepare_fresh adjust_ph Adjust pH Carefully ph_off->adjust_ph optimize_wash Optimize RNA Wash Steps low_ratio->optimize_wash warm_solution->check_visual Resolved?

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Optimizing Guanidine Acetate Concentration for Protein Refolding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing guanidine acetate concentration for successful protein refolding.

Troubleshooting Guides

This section addresses common issues encountered during protein refolding experiments using this compound.

Question 1: My protein precipitates immediately upon dilution from a high concentration of this compound. What is causing this and how can I prevent it?

Answer:

Immediate precipitation upon dilution, often called "aggregation," is the most common challenge in protein refolding. It occurs when the denatured protein molecules, with their hydrophobic regions exposed, encounter a sudden change in the environment, leading them to clump together instead of folding into their native conformation. The high protein concentration exacerbates this issue.

Possible Causes & Solutions:

Cause Solution
High Protein Concentration Refold at a lower protein concentration, typically in the range of 10-100 µg/mL.[1] This increases the probability of intramolecular folding over intermolecular aggregation.
Rapid Removal of Denaturant Instead of rapid dilution, employ stepwise dialysis against buffers with gradually decreasing concentrations of this compound.[2][3][4] This allows for a slower, more controlled refolding process.
Suboptimal Buffer Conditions The pH of the refolding buffer is critical. The optimal pH should be a value where the protein is stable and possesses a net charge, which can help prevent aggregation through electrostatic repulsion.[3] Screen a range of pH values (typically 6.0-9.5) to find the ideal condition for your protein.
Absence of Aggregation Suppressors Incorporate refolding additives into your buffer. L-arginine (typically 0.4-1.0 M) is a common and effective aggregation suppressor.[5][6] Other additives like sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and non-detergent sulfobetaines can also be beneficial.[7]

Question 2: My protein remains soluble after removing the this compound, but it has no biological activity. What are the likely reasons and how can I troubleshoot this?

Answer:

Lack of biological activity, despite the protein being soluble, suggests that it has misfolded into a non-native conformation or that essential cofactors or disulfide bonds have not formed correctly.

Possible Causes & Solutions:

Cause Solution
Incorrect Disulfide Bond Formation For proteins containing disulfide bonds, it is crucial to have a proper redox environment in the refolding buffer. This is typically achieved by adding a redox couple, such as reduced and oxidized glutathione (GSH/GSSG), at an optimized ratio (e.g., 5 mM GSH / 0.5 mM GSSG).[6]
Missing Cofactors If your protein requires a metal ion or another cofactor for its activity, ensure that it is present in the refolding buffer at an appropriate concentration.
Misfolded Conformation The kinetics of refolding can influence the final conformation. Try performing the refolding at a lower temperature (e.g., 4°C) to slow down the process and favor correct folding.[8] Also, consider additives that can stabilize the native state, such as low concentrations of non-denaturing detergents or specific ligands/substrates for your protein.
Residual Denaturant Ensure complete removal of this compound, as even small amounts can sometimes interfere with protein activity. Extensive dialysis or buffer exchange is recommended.[2]

Question 3: The refolding yield is very low, with most of the protein ending up as aggregates. How can I improve the yield?

Answer:

Low refolding yield is a common problem that can often be addressed by systematically optimizing several parameters of the refolding process.

Possible Causes & Solutions:

Cause Solution
Suboptimal this compound Concentration While high concentrations of guanidine salts are used for denaturation, an intermediate concentration (e.g., 1-2 M) in the initial refolding step can sometimes be beneficial to maintain protein chain flexibility and prevent immediate aggregation.[1] This needs to be empirically determined for each protein.
Inefficient Refolding Method Experiment with different refolding techniques. Besides dilution and dialysis, on-column refolding can be very effective.[2][6] In this method, the denatured protein is bound to a chromatography resin, and the this compound is gradually removed by flowing a gradient of decreasing denaturant concentration over the column.
Lack of Stabilizing Agents As mentioned previously, additives are crucial. A systematic screening of different additives and their concentrations can significantly enhance the refolding yield.[7]
Presence of Contaminants Impurities from the host cells, such as proteases or other proteins, can interfere with the refolding process. Ensure that the inclusion bodies are thoroughly washed before solubilization.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for protein denaturation?

A1: Typically, a high concentration of a guanidinium salt, in the range of 6-8 M, is used to fully denature and solubilize proteins from inclusion bodies.[10] The exact concentration may need to be optimized for your specific protein.

Q2: How does this compound compare to guanidine hydrochloride for protein refolding?

A2: Guanidine hydrochloride is a stronger denaturant than this compound.[11][12] While the general principles of refolding are the same, the optimal concentrations and conditions may differ. This compound might be preferred in situations where a milder chaotrope is desired or when the chloride ion from guanidine hydrochloride could be detrimental to the protein or downstream processes.

Q3: Can I use additives in the denaturation buffer?

A3: Yes. It is common to include a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol (typically 10-20 mM), in the denaturation buffer to ensure all cysteine residues are in a reduced state.[5][8]

Q4: How can I remove this compound after refolding?

A4: The most common methods for removing this compound are dialysis and diafiltration.[9] Size-exclusion chromatography (gel filtration) is another effective method that can also help to separate correctly folded monomeric protein from aggregates.[8][10]

Q5: How do I know if my protein is correctly refolded?

A5: Correct refolding should be validated by multiple methods. The ultimate test is the protein's biological activity.[13] Spectroscopic techniques like Circular Dichroism (CD) can be used to assess the secondary structure of the refolded protein.[8][14] Size-exclusion chromatography can confirm that the protein is monomeric and not aggregated.[10]

Experimental Protocols

Protocol 1: Stepwise Dialysis for Protein Refolding

This protocol describes a general method for refolding a denatured protein using stepwise dialysis to gradually remove this compound.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing 6 M this compound, 20 mM Tris-HCl pH 8.0, and 10 mM DTT. Incubate with gentle agitation for 1-2 hours at room temperature.

  • Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >100,000 x g) for 30 minutes to remove any remaining insoluble material.[5]

  • Step 1 Dialysis: Dialyze the clarified protein solution against a 100-fold excess of refolding buffer containing 4 M this compound, 20 mM Tris-HCl pH 8.0, 0.5 M L-arginine, and a redox system (e.g., 2 mM GSH / 0.2 mM GSSG) for 4-6 hours at 4°C.

  • Step 2 Dialysis: Transfer the dialysis bag to a fresh buffer with a lower this compound concentration (e.g., 2 M) and the same other components. Dialyze for 4-6 hours at 4°C.

  • Step 3 Dialysis: Repeat the dialysis step with 1 M this compound.

  • Final Dialysis: Perform two final dialysis steps against a buffer without this compound to ensure its complete removal. The first for 4-6 hours and the second overnight at 4°C.

  • Recovery and Analysis: Recover the refolded protein from the dialysis bag. Centrifuge at ~20,000 x g for 20 minutes to pellet any aggregates that may have formed.[3] Analyze the supernatant for protein concentration and activity.

Protocol 2: On-Column Protein Refolding

This protocol outlines a method for refolding a His-tagged protein while it is immobilized on a Ni-NTA affinity column.

  • Solubilization and Binding: Solubilize the inclusion bodies in a binding buffer containing 6 M this compound, 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 5 mM imidazole, and 1 mM DTT. Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with the same buffer.

  • Wash: Wash the column with several column volumes of the binding buffer to remove unbound proteins.

  • Refolding Gradient: Initiate a linear gradient from the binding buffer (100%) to a refolding buffer (100%) over 10-20 column volumes. The refolding buffer contains 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 50 mM imidazole, and 0.5 M L-arginine. This gradually removes the this compound while the protein is bound to the resin.

  • Elution: Elute the refolded protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) in the refolding buffer base.

  • Analysis: Analyze the eluted fractions for protein concentration, purity, and activity.

Visualizations

Protein_Refolding_Pathway Unfolded Unfolded Protein (in this compound) Intermediate Folding Intermediate Unfolded->Intermediate Dilution/ Dialysis Native Correctly Folded (Native Protein) Intermediate->Native Correct Folding Aggregated Aggregated Protein Intermediate->Aggregated Misfolding & Aggregation

Caption: The competition between correct protein folding and aggregation during refolding.

On_Column_Refolding_Workflow cluster_0 Column Chromatography cluster_1 Input/Output Load 1. Load Denatured Protein Wash 2. Wash Load->Wash Gradient 3. Refolding Gradient (this compound Removal) Wash->Gradient Elute 4. Elute Refolded Protein Gradient->Elute Refolded_Protein Purified, Refolded Protein Elute->Refolded_Protein Denatured_Protein Denatured Protein Denatured_Protein->Load

Caption: Workflow for on-column protein refolding.

Troubleshooting_Logic Start Start Refolding Experiment Precipitation Protein Precipitation? Start->Precipitation Activity Biological Activity? Precipitation->Activity No Optimize_Dilution Optimize Dilution/Dialysis Add Aggregation Suppressors Lower Protein Concentration Precipitation->Optimize_Dilution Yes Check_Redox Check Redox Buffer Add Cofactors Optimize Temperature Activity->Check_Redox No Success Successful Refolding Activity->Success Yes Optimize_Dilution->Start Check_Redox->Start

Caption: A logical workflow for troubleshooting common protein refolding issues.

References

Technical Support Center: Troubleshooting Protein Precipitation with Guanidine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein precipitation using guanidine acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in protein precipitation?

This compound is a chaotropic salt that can disrupt the hydrogen bond network in water and interact with protein molecules. Its effect on protein stability is considered intermediate; it is less denaturing than guanidine hydrochloride but more denaturing than guanidine sulfate.[1] This property can be utilized to selectively solubilize or precipitate proteins under specific conditions. In the context of precipitation, it is often used to first denature and solubilize proteins, particularly from inclusion bodies, after which the this compound must be removed to allow the protein to precipitate.

Q2: How does this compound differ from guanidine hydrochloride in protein precipitation protocols?

Guanidine hydrochloride is a strong denaturing agent.[1] Protocols using guanidine hydrochloride typically aim to completely unfold and solubilize proteins, which are then precipitated by removing the denaturant, often through dialysis or dilution followed by precipitation with agents like ethanol or acetone. This compound, being a milder chaotropic agent, may not fully denature all proteins to the same extent as guanidine hydrochloride. This can be an advantage in protocols where preserving some protein structure is desirable for subsequent refolding. However, it may also lead to incomplete solubilization of highly aggregated proteins compared to guanidine hydrochloride.

Q3: Can I use protocols developed for guanidine hydrochloride with this compound?

Yes, protocols for removing guanidine hydrochloride to precipitate proteins can generally be adapted for this compound. The underlying principle is the same: reduce the concentration of the chaotropic salt to decrease protein solubility, leading to precipitation. Common methods include the addition of organic solvents like ethanol or acetone, or acid precipitation with trichloroacetic acid (TCA).[2][3][4] However, optimization may be required due to the differing properties of the acetate and chloride salts.

Q4: What are the critical factors to consider when precipitating proteins from a this compound solution?

Several factors can influence the efficiency and outcome of your protein precipitation[5]:

  • Concentration of this compound: The initial concentration will affect the degree of protein denaturation and solubility.

  • Choice of Precipitating Agent: Different agents (e.g., ethanol, acetone, TCA) have different mechanisms and may yield purer or more easily resolubilized pellets.

  • Temperature: Performing precipitation at low temperatures (e.g., -20°C or 4°C) often enhances precipitation and helps maintain protein stability.[2]

  • pH: The pH of the solution can affect protein solubility. Proteins are least soluble at their isoelectric point (pI).[5]

  • Incubation Time: Sufficient incubation time is necessary for complete precipitation.[2]

  • Washing Steps: Washing the protein pellet is crucial to remove residual this compound and other contaminants.

Troubleshooting Guides

Problem 1: No or Low Protein Precipitation Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient Precipitating Agent Increase the volume of the precipitating agent. For organic solvents like cold acetone or ethanol, a common starting ratio is 4 to 9 volumes of solvent to 1 volume of protein solution.[2][4]
Protein Concentration is Too Low For very dilute samples, precipitation can be inefficient. Consider concentrating the sample first using methods like ultrafiltration. Alternatively, adding a carrier protein (if compatible with downstream applications) can improve recovery. Using deoxycholate (DOC) in combination with TCA can also enhance the precipitation of low-concentration proteins.[6]
Suboptimal Incubation Time or Temperature Increase the incubation time (e.g., overnight at -20°C) to allow for more complete precipitation.[2][3] Ensure the temperature is appropriate for the chosen method (typically cold for organic solvents).
High this compound Concentration If diluting the this compound before adding the precipitating agent, ensure the final concentration of this compound is low enough not to interfere with precipitation.
pH is Far from the Protein's Isoelectric Point (pI) Adjust the pH of the solution to be closer to the pI of your target protein. Proteins are least soluble and most likely to precipitate at their pI.[5]
Problem 2: Protein Pellet is Difficult to Resuspend

Possible Causes & Solutions

Possible CauseRecommended Solution
Over-drying the Pellet Avoid completely drying the pellet, as this can make it very difficult to resolubilize. Air-dry the pellet for a short, controlled period.[2]
Ineffective Resuspension Buffer Use a suitable resuspension buffer. For denaturing downstream applications like SDS-PAGE, a buffer containing urea or SDS is effective. For refolding, a buffer with a low concentration of a mild denaturant or specific stabilizing agents may be necessary.
Residual Precipitating Agent Ensure the pellet is washed thoroughly to remove all traces of the precipitating agent (e.g., TCA, acetone), as this can interfere with resuspension.[3]
Protein Aggregation The precipitation process can sometimes lead to irreversible aggregation. Consider optimizing the precipitation conditions (e.g., trying a different precipitating agent) or developing a refolding protocol from the solubilized pellet.
Problem 3: Contamination in the Precipitated Protein

Possible Causes & Solutions

Possible CauseRecommended Solution
Inadequate Washing of the Pellet Perform one or more wash steps after precipitation. For example, after TCA precipitation, a wash with cold acetone or ethanol is recommended to remove residual acid and other soluble contaminants.[3][6]
Co-precipitation of Other Molecules Optimize the precipitation method to be more selective for your protein of interest. This could involve adjusting the concentration of the precipitating agent or the pH of the solution.
Contaminants from Starting Material Ensure the initial protein solution is as pure as possible before precipitation. Consider adding an upstream purification step if necessary.

Experimental Protocols

Note: These protocols are adapted from methods for precipitating proteins from guanidine hydrochloride solutions and may require optimization for this compound.

Protocol 1: Ethanol Precipitation

This method is effective for concentrating proteins and removing guanidine salts prior to SDS-PAGE.[2][6]

Materials:

  • Protein sample in this compound solution

  • Ice-cold 100% ethanol

  • Microcentrifuge tubes

  • Microcentrifuge

Methodology:

  • To one volume of your protein solution, add nine volumes of ice-cold 100% ethanol.

  • Mix thoroughly by vortexing and incubate at -20°C for at least 60 minutes. For low protein concentrations, overnight incubation is recommended.

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully decant the supernatant. The pellet may be difficult to see.

  • Wash the pellet by adding 500 µL of ice-cold 90% ethanol. Vortex briefly.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Carefully decant the supernatant and briefly air-dry the pellet. Do not over-dry.

  • Resuspend the pellet in the desired buffer for downstream analysis.

Protocol 2: Acetone/TCA Precipitation

This combination is often more effective than either reagent alone.[3]

Materials:

  • Protein sample in this compound solution

  • Ice-cold 10% Trichloroacetic acid (TCA) in acetone

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Microcentrifuge

Methodology:

  • To one volume of your protein solution, add four volumes of ice-cold 10% TCA in acetone.

  • Vortex the mixture and incubate at -20°C for at least 3 hours, or overnight for optimal results.

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet by adding a volume of cold acetone equal to the initial sample volume. Vortex to break up the pellet.

  • Incubate at -20°C for at least 10 minutes.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Carefully decant the supernatant and briefly air-dry the pellet.

  • Resuspend the pellet in the appropriate buffer.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_precipitation Precipitation Step cluster_separation Separation & Washing cluster_final Final Steps start Protein in This compound Solution add_precipitant Add Precipitating Agent (e.g., Ethanol, Acetone/TCA) start->add_precipitant incubation Incubate (e.g., -20°C, 1hr - overnight) add_precipitant->incubation centrifuge1 Centrifuge to Pellet Protein incubation->centrifuge1 wash Wash Pellet (e.g., with 90% Ethanol) centrifuge1->wash centrifuge2 Centrifuge Again wash->centrifuge2 dry Air-dry Pellet centrifuge2->dry resuspend Resuspend in Appropriate Buffer dry->resuspend end Downstream Application (e.g., SDS-PAGE, Refolding) resuspend->end

Caption: General workflow for protein precipitation from a this compound solution.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Precipitation cause1 Insufficient Precipitant? start->cause1 cause2 Low Protein Concentration? start->cause2 cause3 Suboptimal Incubation? start->cause3 solution1 Increase Precipitant Volume cause1->solution1 Yes solution2 Concentrate Sample or Use Carrier/DOC+TCA cause2->solution2 Yes solution3 Increase Incubation Time/Optimize Temp cause3->solution3 Yes

Caption: Troubleshooting logic for low protein precipitation yield.

References

Managing guanidine acetate interference in downstream applications.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with guanidine acetate in downstream applications. This compound is a chaotropic agent that disrupts the hydrogen bonding network between water molecules, which can denature macromolecules like proteins and nucleic acids.[1][2] While useful for sample preparation, its presence can interfere with subsequent experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my protocols?

This compound is the salt formed from guanidine and acetic acid.[3] Like other guanidinium salts (e.g., guanidine hydrochloride), it is a strong chaotropic agent.[1][4] This means it disrupts non-covalent interactions such as hydrogen bonds and hydrophobic effects that maintain the structure of proteins and nucleic acids.[1][5][6] This property is highly valuable for:

  • Denaturing and Solubilizing Proteins: It unfolds proteins, increasing their solubility, which is especially useful for extracting proteins from inclusion bodies or complex matrices.[2][7]

  • Isolating Nucleic Acids: It denatures nucleases (enzymes that degrade DNA and RNA), protecting the integrity of the sample during extraction.[5]

Q2: How does this compound interfere with downstream applications?

The very properties that make this compound a useful denaturant also cause interference in sensitive downstream assays:

  • Enzyme Inhibition: It can denature enzymes in your assay, such as polymerases in PCR or enzymes in an ELISA, leading to reduced or no activity.[8][9]

  • Disruption of Binding Interactions: It can interfere with the specific binding required for immunoassays (antigen-antibody), affinity chromatography, and other binding-based assays.[10][11]

  • Mass Spectrometry Interference: As a salt, it can cause ion suppression in the mass spectrometer, leading to reduced signal for your analyte of interest.[12]

  • Chromatography Issues: High salt concentrations can disrupt the ionic interactions necessary for ion-exchange chromatography.[13]

Q3: What are the primary methods to remove this compound from my sample?

Several effective methods exist for removing this compound, with the choice depending on your sample type, volume, and downstream application. The most common techniques are:

  • Protein Precipitation: Using solvents like ethanol, acetone, or trichloroacetic acid (TCA) to precipitate the protein while the highly soluble this compound remains in the liquid supernatant.[14][15][16]

  • Dialysis / Buffer Exchange: Placing the sample in a dialysis bag or cassette with a semi-permeable membrane and exchanging the guanidine-containing buffer with a new, compatible buffer over time.[7][17]

  • Size Exclusion Chromatography (SEC) / Desalting: Using a chromatography column with a resin that separates molecules based on size. Larger proteins or nucleic acids pass through quickly, while smaller molecules like this compound are retained longer, allowing for their removal.[17][18][19]

Troubleshooting Guides by Application

Immunoassay Interference (ELISA, Western Blot)

Problem: Low or no signal in my immunoassay after using a guanidine-based buffer.

Cause: Residual this compound is likely denaturing the antibodies (primary or secondary) or the target antigen, preventing the specific binding necessary for detection.[11][20] Even low concentrations can impair antibody recognition.[11]

Solution Workflow:

Start Low/No Immunoassay Signal Check_Guanidine Is this compound in the sample buffer? Start->Check_Guanidine Remove_Guanidine Remove this compound (See Removal Protocols) Check_Guanidine->Remove_Guanidine Yes Precipitation Protein Precipitation (TCA, Acetone, Ethanol) Remove_Guanidine->Precipitation Dialysis Dialysis / Buffer Exchange Remove_Guanidine->Dialysis SEC Size Exclusion Chromatography (Desalting) Remove_Guanidine->SEC Re_Run_Assay Re-run Immunoassay Precipitation->Re_Run_Assay Dialysis->Re_Run_Assay SEC->Re_Run_Assay Other_Issues Troubleshoot other assay parameters (e.g., antibody concentration) Check_GGuanidine Check_GGuanidine Check_GGuanidine->Other_Issues No

Caption: Troubleshooting workflow for immunoassay interference.

Quantitative Impact of Denaturing Agents on Immunoassays

Studies on gliadin immunoassays have shown that the presence of denaturing agents like guanidinium chloride can severely impair antibody recognition, leading to an underestimation of the actual antigen content.[11]

Agent CombinationEffect on SignalReference
Guanidinium Chloride (GuHCl)Signal moderately decreased[11]
2-Mercaptoethanol (2-ME)Signal strongly decreased[11]
GuHCl + 2-MEAntigen becomes almost undetectable[11]
Quantitative PCR (qPCR/RT-qPCR) Inhibition

Problem: My qPCR amplification is delayed (high Ct value) or fails completely.

Cause: Guanidine salts are known inhibitors of DNA and RNA polymerases.[9] If carryover from your nucleic acid extraction is present, it can denature the polymerase and prevent amplification.[9][21] A low A260/A230 ratio on a spectrophotometer often indicates contamination with chaotropic salts like guanidine thiocyanate or acetate.[21]

Solution Workflow:

Start High Ct or No Amplification in qPCR Check_Ratio Check A260/A230 Ratio Start->Check_Ratio Repurify Re-purify Nucleic Acid Sample Check_Ratio->Repurify Ratio is Low (<1.8) Other_Issues Troubleshoot other qPCR parameters (primers, template conc.) Check_Ratio->Other_Issues Ratio is Good (>1.8) Ethanol_Wash Add extra 70-75% Ethanol wash steps to column protocol Repurify->Ethanol_Wash Precipitate Ethanol/Isopropanol Precipitation Repurify->Precipitate Re_Run_qPCR Re-quantify and Re-run qPCR Ethanol_Wash->Re_Run_qPCR Precipitate->Re_Run_qPCR

Caption: Troubleshooting workflow for qPCR inhibition.

Troubleshooting Tip: If using a column-based nucleic acid extraction kit, performing an additional wash step with the provided ethanol-based wash buffer can help remove residual guanidine salts.[22] For RNA isolation, an extra wash with 75% ethanol after precipitation helps dissolve and remove contaminating guanidine.[23]

Mass Spectrometry (MS) Interference

Problem: I am observing low signal intensity, ion suppression, or salt adduction in my mass spectrometry analysis.

Cause: this compound is a non-volatile salt that can interfere with the ionization process (e.g., electrospray ionization) and contaminate the instrument. It can suppress the signal of the analyte of interest and form adducts, complicating spectral interpretation.[12]

Solutions:

  • Desalting: This is the most critical step. Use desalting columns (e.g., SEC, C18 tips) appropriate for your sample (protein or peptide) to remove the salt before MS analysis.[18][24]

  • Precipitation: Precipitate the protein using methods like TCA or acetone, wash the pellet thoroughly to remove salt, and then resuspend in an MS-compatible solvent for digestion and analysis.[15][25]

  • Dialysis: For larger protein samples, dialyze against a volatile buffer like ammonium bicarbonate before digestion.[7]

Sample Sample in This compound Removal This compound Removal Sample->Removal Desalting Desalting/ Buffer Exchange Removal->Desalting Precipitation Protein Precipitation Removal->Precipitation Clean_Sample Clean Sample Desalting->Clean_Sample Precipitation->Clean_Sample MS_Analysis Mass Spectrometry Analysis Clean_Sample->MS_Analysis

Caption: General workflow for preparing samples for mass spectrometry.

Enzyme Assay Interference

Problem: My enzyme shows low or no activity in a sample containing this compound.

Cause: this compound is a potent protein denaturant and can unfold the enzyme, destroying its catalytic activity.[4][8] Studies have shown that even micromolar concentrations of guanidinoacetate can significantly inhibit or alter the activity of certain enzymes.[8]

Solutions:

  • Removal is Essential: You must remove the this compound before performing the enzyme assay.

  • Method Selection: Use dialysis or a desalting column for removal.[17][19] These methods are generally gentler than precipitation and are more likely to allow the enzyme to refold into its active conformation.

  • Refolding Step: After buffer exchange, it may be necessary to include a refolding step, which can involve incubation on ice or the addition of specific co-factors, to allow the enzyme to regain its native structure.

Impact of Guanidinoacetate (GAA) on Enzyme Activity

EnzymeTissueGAA Concentration (µM)Observed EffectReference
NTPDaseSynaptosomes50-200Significant Inhibition[8]
5'-nucleotidaseSynaptosomes50-200Significant Inhibition[8]
AcetylcholinesteraseBlood150-200Significant Inhibition[8]
Catalase (CAT)Erythrocytes100Enhanced Activity[26]
Glutathione Peroxidase (GSH-Px)Erythrocytes100Enhanced Activity[26]

Experimental Protocols for this compound Removal

Protocol 1: Ethanol Precipitation of Proteins

This method is rapid and efficient for concentrating proteins and removing guanidine salts.[16]

Methodology:

  • To 1 volume of your protein solution, add 9 volumes of ice-cold 100% ethanol.[14]

  • Mix thoroughly by vortexing.

  • Incubate the mixture for at least 60 minutes at -20°C to precipitate the protein.

  • Centrifuge at 15,000 x g for 10-15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound. The protein pellet may be small or difficult to see.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This helps remove any remaining salt.[22]

  • Vortex briefly and centrifuge again at 15,000 x g for 5-10 minutes.

  • Carefully remove the supernatant.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the protein pellet in a downstream-compatible buffer of your choice.

Expected Recovery: Greater than 94% for protein amounts as low as 28 ng.[16]

Protocol 2: Desalting using Size Exclusion Chromatography (SEC)

This method is ideal for gently exchanging the buffer and is highly effective.[18][19]

Methodology (using a commercial spin column):

  • Equilibrate the desalting column by removing the storage buffer and washing it with the desired final buffer, according to the manufacturer's instructions. This typically involves centrifuging the column multiple times with the new buffer.

  • Add your sample containing this compound to the center of the packed resin bed.

  • Place the column into a clean collection tube.

  • Centrifuge the column according to the manufacturer's protocol (e.g., 1,000-1,500 x g for 2-5 minutes).

  • The desalted sample will be in the collection tube. The this compound will be retained in the resin of the column.

Expected Recovery: Automated SEC methods have demonstrated >85% recovery of proteins like IgG from 6M guanidine solutions with undetectable levels of guanidine in the final eluate.[18]

References

Guanidine Acetate Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of guanidine acetate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: this compound should be stored in a cool, dry, well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[1] The container should be kept tightly closed to prevent moisture absorption, as the compound can be hygroscopic. It is also advisable to protect it from direct sunlight and extreme temperatures.

Q2: What is the typical shelf-life of this compound?

A2: When stored under the recommended conditions, this compound typically has a shelf life of approximately 2 years. However, for experimental use, it is always best to refer to the manufacturer's certificate of analysis for a specific lot, which may provide a retest date or expiration date.

Q3: My this compound solution has turned slightly yellow. What could be the cause?

A3: Discoloration of this compound solutions can be indicative of degradation or the presence of impurities. This could be caused by:

  • Exposure to light (photodegradation): Storing solutions in clear containers exposed to light can sometimes lead to the formation of colored degradants.

  • Reaction with impurities: Trace metal ions or other reactive species in your solvent or container could catalyze degradation reactions.

  • pH changes: Significant shifts in the solution's pH might promote degradation.

It is recommended to prepare fresh solutions and store them in amber glass containers or protected from light. If the problem persists, consider filtering the solution and evaluating its purity chromatographically.

Q4: I am observing an unexpected peak in my HPLC chromatogram when analyzing this compound. What could be its source?

A4: An unexpected peak could be a degradation product, a synthesis-related impurity, or a contaminant.

  • Degradation Product: The most common degradation pathway is hydrolysis, which would result in the formation of guanidine and acetic acid. Further degradation of guanidine to urea and then ammonia can also occur.

  • Synthesis Impurity: A potential impurity from the synthesis of guanidine is aminoguanidine.

  • Contamination: Contamination can be introduced from various sources, including solvents, glassware, or the HPLC system itself. Running a blank injection (mobile phase only) can help diagnose system contamination.

Troubleshooting Guide: Stability Issues

This guide addresses specific issues that may be encountered during the storage and use of this compound.

Issue Potential Cause Recommended Action
Clumping of solid this compound Absorption of moisture due to improper storage (hygroscopic nature).Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use.
Inconsistent experimental results Degradation of the this compound stock solution.Prepare fresh stock solutions frequently. Store solutions protected from light and at a cool temperature (e.g., 2-8 °C) for short-term storage. Verify the concentration and purity of the solution using a stability-indicating analytical method.
Precipitate formation in solution Change in temperature or pH affecting solubility. Contamination.Ensure the storage temperature is stable. Check the pH of the solution and adjust if necessary. Filter the solution to remove any particulate matter before use.

Quantitative Stability Data

While specific long-term stability data for every manufacturing lot will vary, the following table provides a representative example of a stability study for this compound solid stored under ICH recommended conditions.

Table 1: Example Long-Term Stability Data for this compound (Solid)

Time Point (Months)Storage ConditionAssay (% w/w)Appearance
0-99.8%White crystalline powder
325°C / 60% RH99.7%Conforms
625°C / 60% RH99.8%Conforms
1225°C / 60% RH99.6%Conforms
2425°C / 60% RH99.5%Conforms
640°C / 75% RH99.2%Conforms

This is a representative table. Always refer to the manufacturer-specific Certificate of Analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the initial concentration.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 N HCl, and dilute to the initial concentration.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound in a hot air oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid and stock solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for a reverse-phase HPLC method for the analysis of this compound and its potential degradation products. Method optimization and validation are required.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0). A gradient elution may be necessary to separate all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (60°C Solution / 105°C Solid) prep->therm photo Photolytic (ICH Q1B) prep->photo hplc Analyze via Stability-Indicating HPLC-UV Method acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc report Identify Degradants & Establish Degradation Pathway hplc->report

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway GA This compound Guan Guanidine GA->Guan Hydrolysis (+H2O) AA Acetic Acid Urea Urea Guan->Urea Hydrolysis (+H2O) Ammonia Ammonia Urea->Ammonia Further Degradation

Caption: Potential hydrolytic degradation pathway for this compound.

References

Adjusting pH of guanidine acetate solutions for optimal activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with guanidine acetate solutions. Our aim is to help you overcome common challenges in adjusting and maintaining the pH of these solutions to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the effective buffering range of a this compound solution?

This compound is an effective buffering agent in a pH range of approximately 7 to 9. This characteristic makes it suitable for a variety of biochemical and biotechnological applications where maintaining a stable pH is critical.

Q2: For what applications is this compound commonly used?

This compound is frequently employed as a buffering agent in biochemical research. It is also known for its protein denaturation properties and is used in RNA stabilization solutions to prevent the degradation of RNA molecules during extraction and preservation. Additionally, guanidine salts, including this compound, have applications in virology for inactivating certain viruses.

Q3: How stable are this compound solutions at different pH values?

Aqueous solutions of this compound are generally stable across a pH range of 4 to 10. However, it is important to note that at a highly alkaline pH (above 11), the formation of biguanidine may occur.

Q4: What is the pKa of guanidine?

Guanidine has a pKaH of 13.6, which indicates that it is a very strong base in aqueous solutions.[1] Consequently, in neutral water, it exists almost exclusively as the guanidinium ion.[1]

Troubleshooting Guide

Q5: My this compound solution's pH is difficult to adjust and keeps overshooting the target. What can I do?

Due to the high basicity of guanidine (pKaH 13.6), pH adjustments require careful addition of a strong acid. To prevent overshooting, it is recommended to use a dilute solution of a strong acid, such as 0.1M HCl, and add it dropwise while continuously monitoring the pH with a calibrated pH meter. Stir the solution constantly to ensure even distribution of the acid.

Q6: I've prepared a this compound solution, but the pH is drifting over time. How can I stabilize it?

While this compound solutions are generally stable, pH drift can occur due to the absorption of atmospheric CO2, which can lower the pH of basic solutions. To minimize this, prepare fresh solutions for your experiments and store them in tightly sealed containers. If long-term stability is crucial, consider preparing the buffer in a degassed solvent and storing it under an inert atmosphere (e.g., nitrogen or argon).

Q7: I am using a guanidine-based buffer for protein work, and my protein is precipitating. What could be the cause?

Protein precipitation in the presence of guanidine salts can be influenced by several factors, including pH and salt concentration. This compound, while a denaturant, can have varying effects on protein stability compared to other guanidinium salts like guanidine hydrochloride.[2] The pH of your solution might be near the isoelectric point (pI) of your protein, reducing its solubility. Ensure the buffer pH is at least one unit away from the protein's pI. Additionally, high concentrations of salts can sometimes lead to "salting out" of proteins. You may need to optimize the this compound concentration for your specific protein.

Q8: Can I use acetic acid to adjust the pH of my this compound solution?

Yes, acetic acid can be used to adjust the pH of this compound solutions, particularly if you are aiming for a pH within the acidic to neutral range. For instance, in some protocols for RNA isolation, glacial acetic acid is used to adjust the pH of solutions containing guanidinium salts to around 4.0.[3]

Experimental Protocols

Protocol 1: Preparation of a 6M this compound Stock Solution (pH 7.5)

Materials:

  • This compound powder

  • Nuclease-free water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.1M HCl and 0.1M NaOH for pH adjustment

Methodology:

  • Weigh out the appropriate amount of this compound to achieve a 6M concentration in your desired final volume.

  • Add the this compound powder to a beaker containing approximately 80% of the final volume of nuclease-free water.

  • Place the beaker on a stir plate and add a stir bar. Stir until the this compound is completely dissolved. This may generate cold, which is normal.

  • Once dissolved, allow the solution to return to room temperature.

  • Calibrate your pH meter according to the manufacturer's instructions.

  • Immerse the pH electrode in the solution and monitor the pH.

  • Slowly add 0.1M HCl or 0.1M NaOH dropwise to adjust the pH to 7.5.

  • Once the target pH is reached and stable, transfer the solution to a graduated cylinder and add nuclease-free water to reach the final desired volume.

  • Sterile filter the solution if required for your application.

  • Store in a tightly sealed, clearly labeled container at room temperature.

Data Summary

ParameterValueReference
Effective Buffering RangepH 7 - 9
General Stability RangepH 4 - 10
pKaH of Guanidine13.6[1]

Visualizations

GuanidineAcetate_pH_Adjustment_Workflow cluster_prep Solution Preparation cluster_adjust pH Adjustment cluster_final Final Steps start Weigh this compound dissolve Dissolve in 80% Final Volume of Water start->dissolve cool Allow to Reach Room Temperature dissolve->cool measure_ph Measure pH cool->measure_ph add_acid_base Add Dilute Acid/Base Dropwise measure_ph->add_acid_base check_ph Check pH Stability add_acid_base->check_ph check_ph->add_acid_base pH not stable or at target final_volume Adjust to Final Volume check_ph->final_volume pH is stable and at target filter_store Sterile Filter and Store final_volume->filter_store

Caption: Workflow for preparing and adjusting the pH of a this compound solution.

Troubleshooting_Logic cluster_pH pH-related Issues cluster_protein Protein-related Issues issue Issue Encountered ph_overshoot pH Overshooting issue->ph_overshoot ph_drift pH Drifting issue->ph_drift protein_precip Protein Precipitation issue->protein_precip sol1 Use dilute acid/base Add dropwise Constant stirring ph_overshoot->sol1 Solution sol2 Prepare fresh solution Store in sealed container Use degassed solvent ph_drift->sol2 Solution sol3 pH near pI? Salt concentration too high? protein_precip->sol3 Possible Causes

Caption: Logic diagram for troubleshooting common issues with this compound solutions.

References

Technical Support Center: Minimizing Guanidine Acetate-Induced Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein aggregation induced by guanidine acetate during their experiments.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and provides step-by-step solutions.

Issue 1: Protein Aggregation Observed During Refolding from this compound

Symptom: Visible precipitation or an increase in turbidity/light scattering is observed after initiating the refolding process by removing this compound.

Possible Causes:

  • Rapid Removal of Denaturant: Fast dilution or dialysis of this compound can lead to improper folding and aggregation as hydrophobic regions of the protein become exposed and interact intermolecularly.[1]

  • High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions, leading to aggregation.[2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and presence of co-solutes in the refolding buffer can significantly impact protein solubility and stability.[3]

  • Presence of Contaminants: Impurities such as DNA, lipids, or other proteins can act as nucleation sites for aggregation.[1]

Troubleshooting Steps:

  • Optimize Denaturant Removal:

    • Gradual Dialysis: Instead of a single buffer exchange, perform a stepwise dialysis with decreasing concentrations of this compound.

    • Slow Dilution: Add the denatured protein solution drop-wise into the refolding buffer with gentle stirring.[4]

  • Adjust Protein Concentration:

    • Experiment with a range of protein concentrations during refolding. A common starting point is between 0.1 and 1.0 mg/mL. For some proteins, concentrations as low as 1 ng/mL to 10 mg/mL may need to be tested to find the optimal range.[5]

  • Screen Refolding Buffer Additives:

    • Systematically test the effect of different additives on aggregation. Common additives and their typical working concentrations are summarized in the table below.

    Additive ClassExample AdditivesTypical Concentration RangeMechanism of Action
    Amino Acids L-Arginine, L-Glutamic Acid0.1 - 2 MSuppress aggregation by interacting with charged and hydrophobic regions.[3][]
    GlycineVariesStabilizes protein structure.
    Sugars/Polyols Sucrose, Trehalose, Glycerol5% - 20% (w/v)Stabilize the native state through preferential exclusion.[]
    Sorbitol, MannitolVariesStabilize proteins via their hydroxyl groups.[]
    Reducing Agents DTT, β-mercaptoethanol, TCEP1 - 20 mMPrevent the formation of incorrect disulfide bonds.[2][3]
    Non-denaturing Surfactants Polysorbate 20/80, Triton X-100, CHAPS0.01% - 0.1% (v/v)Solubilize aggregation-prone intermediates by interacting with hydrophobic patches.[3]
    Polymers Polyethylene Glycol (PEG)VariesCan prevent aggregation by binding to unfolded protein states.[7]
  • Purify the Denatured Protein:

    • Before refolding, consider a purification step under denaturing conditions (e.g., size-exclusion or ion-exchange chromatography in the presence of this compound) to remove contaminants that may promote aggregation.[1]

Issue 2: Low Yield of Soluble, Active Protein After Refolding

Symptom: Although there is no visible aggregation, the final yield of soluble and functionally active protein is low.

Possible Causes:

  • Formation of Soluble Aggregates: Small, soluble oligomers may have formed that are not visible but are inactive and can be difficult to separate from the correctly folded monomer.

  • Incorrect Disulfide Bond Formation: For cysteine-containing proteins, improper disulfide bridging can lead to misfolded, inactive protein.

  • Irreversible Denaturation: The protein may not be able to refold correctly from a fully denatured state induced by high concentrations of this compound.

Troubleshooting Steps:

  • Characterize Soluble Fractions:

    • Use techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect the presence of soluble aggregates.

  • Optimize Redox System:

    • For proteins with disulfide bonds, incorporate a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) into the refolding buffer to facilitate correct disulfide bond formation.[5]

  • Consider Milder Solubilization:

    • If possible, try to solubilize the protein in a lower concentration of this compound that still achieves denaturation but may be more conducive to reversible refolding.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced protein aggregation?

A1: Guanidine hydrochloride (a salt similar to this compound) is a strong chaotropic agent that disrupts the tertiary and secondary structure of proteins by breaking hydrogen bonds and interfering with hydrophobic interactions.[8] This leads to protein unfolding. At low to moderate concentrations, guanidine hydrochloride can expose hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation.[9][10] Guanidinium ions can also interact with charged residues on the protein surface, which can neutralize the protein's charge at certain concentrations and promote aggregation.[9]

Q2: How does L-arginine help in preventing protein aggregation?

A2: The exact mechanism is not fully understood, but it is thought that L-arginine's guanidinium group can interact with aromatic residues, helping to solubilize the protein. It may also reduce protein-protein interactions by binding to both charged and hydrophobic regions on the protein surface.[3][]

Q3: Can I use other guanidinium salts to minimize aggregation?

A3: Yes, the counter-ion can influence the effect of the guanidinium ion. For instance, guanidine sulfate has been shown to have a stabilizing effect on some proteins, in contrast to the denaturing effect of guanidine hydrochloride.[11] The choice of salt can be another variable to screen in your optimization experiments.

Q4: What are some best practices to avoid aggregation during the entire protein purification and refolding workflow?

A4:

  • Work at low temperatures (e.g., 4°C) to reduce the rate of aggregation.[2]

  • Minimize sample handling and avoid vigorous shaking or vortexing to prevent shear-induced aggregation.[2]

  • Maintain a low protein concentration throughout the process, if feasible.[2]

  • Screen a variety of buffer conditions (pH, ionic strength) and additives to find the optimal environment for your specific protein.[2][3]

  • For proteins expressed as inclusion bodies, wash the inclusion bodies thoroughly to remove contaminants before solubilization.[4]

III. Experimental Protocols & Visualizations

Protocol 1: General Protein Refolding by Dialysis

This protocol describes a general method for refolding a protein from a this compound-solubilized state using dialysis.

Materials:

  • Purified, denatured protein in solubilization buffer (e.g., 6 M this compound, 50 mM Tris-HCl, pH 8.0, 10 mM DTT)

  • Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M L-Arginine, 1 mM EDTA)

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Stir plate and stir bar

Procedure:

  • Place the solubilized protein solution into the dialysis tubing.

  • Perform a stepwise dialysis against the refolding buffer with decreasing concentrations of this compound. For example:

    • Step 1: Dialyze against refolding buffer containing 3 M this compound for 4-6 hours at 4°C.

    • Step 2: Transfer the dialysis bag to refolding buffer containing 1 M this compound for 4-6 hours at 4°C.

    • Step 3: Transfer the dialysis bag to refolding buffer containing 0.5 M this compound for 4-6 hours at 4°C.

    • Step 4: Transfer the dialysis bag to fresh refolding buffer (no this compound) and dialyze overnight at 4°C with at least one buffer change.

  • After dialysis, recover the protein sample and centrifuge at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any insoluble aggregates.

  • Analyze the supernatant for protein concentration and activity.

experimental_workflow cluster_denaturation Denaturation cluster_refolding Refolding (Stepwise Dialysis) cluster_analysis Analysis start Protein Aggregate (e.g., Inclusion Body) solubilization Solubilization (6M this compound) start->solubilization dialysis1 Dialysis 1 (3M this compound) solubilization->dialysis1 Gradual Removal of Denaturant dialysis2 Dialysis 2 (1M this compound) dialysis1->dialysis2 dialysis3 Dialysis 3 (0M this compound) dialysis2->dialysis3 centrifugation Centrifugation dialysis3->centrifugation supernatant Soluble, Folded Protein centrifugation->supernatant Analyze pellet Insoluble Aggregates centrifugation->pellet Discard

Caption: Workflow for protein refolding by stepwise dialysis.

Logical Relationship: Factors Influencing Protein Aggregation

The following diagram illustrates the interplay between factors that promote aggregation and strategies to mitigate it.

aggregation_factors cluster_pro_aggregation Factors Promoting Aggregation cluster_anti_aggregation Strategies to Minimize Aggregation high_conc High Protein Concentration aggregation Protein Aggregation high_conc->aggregation rapid_denaturant_removal Rapid Denaturant Removal rapid_denaturant_removal->aggregation suboptimal_buffer Suboptimal Buffer (pH, Ionic Strength) suboptimal_buffer->aggregation contaminants Presence of Contaminants contaminants->aggregation optimize_conc Optimize Protein Concentration optimize_conc->aggregation gradual_removal Gradual Denaturant Removal gradual_removal->aggregation buffer_additives Use Buffer Additives (Arginine, Sugars, etc.) buffer_additives->aggregation purification Purify Denatured Protein purification->aggregation

Caption: Factors influencing protein aggregation and mitigation strategies.

References

Validation & Comparative

Guanidine Acetate vs. Guanidine Hydrochloride: A Comparative Guide to Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein chemistry and structural biology, the selection of an appropriate denaturing agent is paramount for studying protein folding, stability, and for the solubilization of inclusion bodies. Among the most potent and widely used chaotropic agents are guanidinium salts. This guide provides an objective comparison of two such salts: guanidine acetate and guanidine hydrochloride, supported by experimental data to aid researchers in making an informed choice for their specific applications.

Unveiling the Denaturing Power: A Head-to-Head Comparison

Guanidine hydrochloride is a powerful and extensively utilized protein denaturant.[1] Its mechanism of action involves the disruption of the intricate network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the native three-dimensional structure of proteins.[2][1] The guanidinium cation plays a central role in this process by interacting directly with the protein and by altering the structure of the surrounding water, effectively solvating the hydrophobic core as the protein unfolds.[1][3][4]

The denaturing strength of guanidinium salts is significantly influenced by the counter-anion. The Hofmeister series, which ranks ions based on their ability to salt-out or salt-in proteins, provides a framework for understanding this effect. Anions that are "salting-in" tend to increase the solubility of proteins and enhance the denaturing effect of the guanidinium cation.[5]

Experimental evidence from studies on bovine serum albumin (BSA) has demonstrated that guanidine hydrochloride is a more potent denaturant than this compound.[5] This difference in efficacy is attributed to the differing effects of the chloride and acetate anions on protein stability. Guanidine hydrochloride exhibits positive preferential binding to the protein, which promotes unfolding. In contrast, this compound displays an intermediate behavior between the strong denaturing effect of the hydrochloride salt and the stabilizing effect of guanidine sulfate.[5] This suggests that this compound is a weaker chaotropic agent compared to its hydrochloride counterpart.

Quantitative Denaturation Data

ParameterGuanidine HydrochlorideThis compoundReference Protein
Denaturing Strength StrongModerateBovine Serum Albumin
Midpoint of Denaturation (Cm) ~1.5 - 3.5 M (protein dependent)Expected to be higher than GuHClNot available
Gibbs Free Energy of Unfolding (ΔG°H₂O) Protein specific (e.g., ~6-13 kcal/mol for Trp Synthase α-subunit mutants)Expected to be lower than GuHCl at equivalent concentrationsNot available

Note: The Cm and ΔG°H₂O values are highly dependent on the specific protein, temperature, pH, and experimental conditions. The values for guanidine hydrochloride are typical ranges observed in the literature. The information for this compound is inferred from qualitative comparative studies.

Experimental Protocols: A Guide to Comparative Denaturation Studies

To quantitatively compare the denaturing efficacy of this compound and guanidine hydrochloride, a well-controlled experiment is essential. Circular dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as it unfolds.

Protocol: Comparative Protein Denaturation Monitored by Circular Dichroism Spectroscopy

1. Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin or Lysozyme) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
  • High-purity guanidine hydrochloride.
  • High-purity this compound.
  • Stock buffer solution.
  • Circular dichroism spectropolarimeter.
  • Quartz cuvette with a defined path length (e.g., 1 mm).

2. Preparation of Denaturant Stock Solutions:

  • Prepare concentrated stock solutions of guanidine hydrochloride (e.g., 8 M) and this compound (e.g., 8 M) in the same buffer used for the protein.
  • Accurately determine the concentration of the stock solutions by refractive index measurements.

3. Sample Preparation:

  • Prepare a series of protein samples containing increasing concentrations of either guanidine hydrochloride or this compound. This can be achieved by mixing appropriate volumes of the protein stock solution, denaturant stock solution, and buffer.
  • Ensure the final protein concentration is the same in all samples and is suitable for CD measurements (typically in the µM range).
  • Prepare a buffer blank for each denaturant concentration.

4. CD Spectroscopy Measurements:

  • Set the CD spectropolarimeter to monitor the far-UV region (e.g., 200-250 nm).
  • Record the CD spectrum for each sample at a constant temperature. The wavelength of the CD signal minimum, characteristic of the protein's secondary structure (e.g., ~222 nm for α-helical proteins), is typically used to monitor unfolding.
  • Measure the CD signal at the chosen wavelength for each denaturant concentration.

5. Data Analysis:

  • Correct the raw CD data by subtracting the corresponding buffer blank.
  • Plot the change in the CD signal (e.g., molar ellipticity at 222 nm) as a function of the denaturant concentration. This will generate a denaturation curve.
  • Fit the denaturation curve to a two-state model (Native <=> Unfolded) to determine the midpoint of the transition (Cm), which is the denaturant concentration at which 50% of the protein is unfolded.
  • Calculate the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H₂O) by linear extrapolation of the free energy change (ΔG°) as a function of denaturant concentration to zero denaturant concentration.

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the underlying principles, the following diagrams have been generated.

G1 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P Protein Stock S_GA Serial Dilutions (Protein + GA) P->S_GA S_GH Serial Dilutions (Protein + GH) P->S_GH B Buffer B->S_GA B->S_GH GA This compound Stock GA->S_GA GH Guanidine HCl Stock GH->S_GH CD Circular Dichroism Spectroscopy S_GA->CD S_GH->CD DC Denaturation Curves CD->DC Params Calculate Cm and ΔG° DC->Params Comp Compare Denaturing Potency Params->Comp G2 Native Native Protein (Folded, Active) Unfolded Unfolded Protein (Denatured, Inactive) Native->Unfolded Disruption of non-covalent bonds GuHCl Guanidine Hydrochloride (Strong Denaturant) GuHCl->Native Promotes unfolding GuOAc This compound (Weaker Denaturant) GuOAc->Native Promotes unfolding (less effective)

References

A Comparative Guide to Guanidine Acetate and Urea as Protein Denaturants for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate denaturant is a critical step in studying protein folding, stability, and function. Guanidine acetate and urea are two commonly employed chaotropic agents for inducing protein denaturation. This guide provides an objective comparison of their effectiveness, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.

Unveiling the Mechanisms of Denaturation

Both this compound and urea disrupt the non-covalent interactions that maintain a protein's native three-dimensional structure, leading to unfolding. However, they achieve this through distinct mechanisms.

Urea , a neutral molecule, is thought to denature proteins through both direct and indirect mechanisms. It can directly interact with the peptide backbone and polar residues, forming hydrogen bonds that compete with the protein's intramolecular hydrogen bonds.[1][2] Indirectly, urea alters the structure and dynamics of water, which weakens the hydrophobic effect—a major driving force for protein folding.[1][3] This allows hydrophobic residues in the protein core to become more readily solvated.[1][3]

The Guanidinium cation (Gdn+), the active component of guanidine salts, is ionic and acts as a potent denaturant. Its mechanism also involves direct and indirect effects. The guanidinium ion can disrupt electrostatic interactions and hydrogen bonds within the protein.[4] It interacts favorably with both charged and non-polar side chains, effectively solubilizing the unfolded state.[4] The effectiveness of guanidinium salts can be modulated by the counter-ion.[5] While guanidine hydrochloride is a strong denaturant, guanidine sulfate has been shown to stabilize protein structure.[5] this compound's effect is intermediate between these two.[5]

Quantitative Comparison of Denaturing Effectiveness

The effectiveness of a denaturant is often quantified by its C1/2 value (the concentration at which 50% of the protein is denatured) and the free energy of unfolding (ΔG). Lower C1/2 values indicate a more potent denaturant. While direct comparative data for this compound and urea on the same protein is limited in the readily available literature, extensive data exists for the closely related guanidine hydrochloride (GdnHCl) versus urea. This data serves as a valuable benchmark for understanding their relative potencies.

ProteinDenaturantC1/2 (M)ΔGH2O (kcal/mol)Reference(s)
Ribonuclease A Guanidine Hydrochloride~2.8 - 3.5~4.7 - 9.7[3][4][6][7]
Urea~7.4~4.7 - 9.0[3][7][8]
Lysozyme Guanidine Hydrochloride~2.8~6.1[1][4][8]
Urea~7.4Not fully denatured[1][2][8]
Bovine Serum Albumin (BSA) Guanidine Hydrochloride~1.5~4.6[9]
Urea~4.0 - 5.2~4.0[9][10]
Coiled-Coil Analogs Guanidine Hydrochloride~3.5-[11][12]
(20A variant)Urea~7.4-[11][12]

Note: The C1/2 and ΔG values can vary depending on experimental conditions such as pH, temperature, and the specific analytical method used. The data for lysozyme highlights that some proteins may not be fully denatured even at high concentrations of urea.[1][2]

Based on the available data for various guanidinium salts, it can be inferred that this compound would be a less potent denaturant than guanidine hydrochloride but likely more effective than urea. The acetate anion is less chaotropic than the chloride anion, leading to a weaker overall denaturing effect compared to GdnHCl.[5]

Experimental Protocols

Accurate and reproducible data are paramount in protein denaturation studies. The following are detailed methodologies for key experiments used to compare denaturants.

Protein Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein upon denaturation.

Objective: To determine the C1/2 value of a denaturant by monitoring the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content).

Materials:

  • Purified protein stock solution of known concentration.

  • High-purity solid this compound or urea.

  • Appropriate buffer (e.g., phosphate buffer, as Tris can interfere with some measurements).

  • CD spectropolarimeter.

  • Quartz cuvette with a defined path length (e.g., 1 mm).

Procedure:

  • Prepare a series of denaturant solutions: Prepare a concentrated stock solution of either this compound or urea in the chosen buffer. Create a series of dilutions of the denaturant stock solution to cover a range of concentrations (e.g., 0 M to 8 M for urea, 0 M to 6 M for this compound).

  • Sample Preparation: For each denaturant concentration, mix a fixed amount of the protein stock solution with the denaturant solution to achieve the final desired protein concentration (typically in the µM range). Ensure the final volume is sufficient for the cuvette.

  • Incubation: Allow the samples to equilibrate at a constant temperature for a sufficient time (e.g., 30 minutes to several hours) to ensure the denaturation reaction has reached equilibrium.

  • CD Measurement:

    • Set the CD spectropolarimeter to the desired wavelength (e.g., 222 nm).

    • Blank the instrument with the buffer solution containing the highest concentration of the denaturant.

    • Measure the ellipticity of each sample.

  • Data Analysis:

    • Plot the observed ellipticity as a function of the denaturant concentration.

    • Fit the data to a sigmoidal curve (e.g., a two-state unfolding model) to determine the C1/2 value, which is the denaturant concentration at the midpoint of the transition.

Protein Denaturation Monitored by Intrinsic Tryptophan Fluorescence

The fluorescence of intrinsic tryptophan residues is sensitive to their local environment. Upon protein unfolding, these residues become more exposed to the solvent, leading to a change in fluorescence intensity and a shift in the emission maximum.

Objective: To determine the C1/2 value of a denaturant by monitoring the change in tryptophan fluorescence.

Materials:

  • Purified protein stock solution containing tryptophan residues.

  • High-purity solid this compound or urea.

  • Appropriate buffer.

  • Fluorometer.

  • Quartz cuvette.

Procedure:

  • Prepare denaturant solutions and protein samples: Follow the same procedure as described for the CD spectroscopy experiment.

  • Incubation: Allow the samples to equilibrate at a constant temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength to approximately 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum for each sample (e.g., from 310 nm to 400 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum or the wavelength of the emission maximum as a function of the denaturant concentration.

    • Fit the data to a sigmoidal curve to determine the C1/2 value.

Visualizing the Denaturation Process

The following diagrams, generated using the DOT language, illustrate the conceptual workflow of a protein denaturation experiment and the general mechanisms of action for urea and guanidinium ions.

Denaturation_Workflow Experimental Workflow for Comparing Denaturants cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Purified Protein Serial_Dilution Serial Dilutions Protein->Serial_Dilution Denaturant_A This compound Stock Denaturant_A->Serial_Dilution Denaturant_B Urea Stock Denaturant_B->Serial_Dilution Incubation Incubation to Equilibrium Serial_Dilution->Incubation Measurement Spectroscopic Measurement (CD or Fluorescence) Incubation->Measurement Plotting Plot Signal vs. [Denaturant] Measurement->Plotting Fitting Sigmoidal Curve Fitting Plotting->Fitting C12_Determination Determine C1/2 Value Fitting->C12_Determination

Caption: A flowchart illustrating the key steps in a typical protein denaturation experiment.

Denaturation_Mechanisms Simplified Denaturation Mechanisms cluster_native Native Protein State cluster_denatured Denatured Protein State cluster_denaturants Denaturants Native Folded Protein (Stable 3D Structure) Unfolded Unfolded Protein (Random Coil) Native->Unfolded Denaturation H_Bonds Intramolecular H-Bonds Hydrophobic_Core Hydrophobic Core Electrostatic Electrostatic Interactions Urea Urea Urea->Native Direct Interaction (H-bonds) Indirect (Weakens Hydrophobic Effect) Guanidinium Guanidinium Ion Guanidinium->Native Direct Interaction (Electrostatic, H-bonds) Solubilizes Non-polar Groups

Caption: A diagram showing the transition from a native to a denatured protein state influenced by urea and guanidinium.

Conclusion

The choice between this compound and urea as a protein denaturant depends on the specific protein under investigation and the experimental goals.

  • Urea is a milder, non-ionic denaturant that is effective for many proteins. However, it may not be sufficient to denature highly stable proteins.[1][2]

  • Guanidinium salts , including this compound, are generally more potent denaturants than urea. The ionic nature of the guanidinium ion can be a key factor in its effectiveness, particularly for proteins where electrostatic interactions play a significant role in stability.[4] The specific counter-ion (acetate in this case) modulates this effect.

For a comprehensive comparison, it is recommended to perform denaturation studies with both agents under identical experimental conditions. The protocols and information provided in this guide offer a robust framework for conducting such comparative analyses, enabling researchers to make informed decisions for their protein studies.

References

Unfolding the Truth: A Comparative Guide to Guanidine Acetate in Protein Denaturation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding protein stability is paramount. Chemical denaturation is a fundamental technique to probe the forces governing protein folding and stability. While guanidine hydrochloride and urea are the most common denaturants, guanidine acetate presents a nuanced alternative. This guide provides a comparative analysis of this compound against its more common counterparts, supported by experimental data and detailed protocols.

Decoding Denaturants: A Head-to-Head Comparison

Guanidine salts and urea are widely used to induce protein unfolding, allowing for the determination of thermodynamic parameters such as the Gibbs free energy of unfolding (ΔG), the m-value (a measure of the dependence of ΔG on denaturant concentration), and the midpoint of the denaturation transition (Cm). While guanidine hydrochloride is a potent denaturant and urea is a non-ionic alternative, this compound occupies an intermediate position.

A seminal study by Arakawa and Timasheff (1984) investigated the preferential interactions of bovine serum albumin (BSA) with different guanidinium salts. Their findings revealed that guanidine sulfate stabilizes the protein, guanidine hydrochloride acts as a strong denaturant through preferential binding, and this compound demonstrates an intermediate behavior.[1][2] This suggests that the acetate salt of guanidinium modulates the fine balance between protein hydration and salt binding differently than the hydrochloride or sulfate salts.[1][2]

The choice of denaturant can significantly impact the experimental outcome. The ionic nature of guanidine hydrochloride can mask electrostatic interactions within a protein, potentially leading to different estimates of stability compared to the non-ionic urea.[3][4] This is a critical consideration for proteins where electrostatic forces play a major role in their stability.

The following table summarizes the key thermodynamic parameters for protein unfolding induced by guanidine hydrochloride and urea for several common proteins. Due to a lack of publicly available quantitative data for this compound, its properties are described qualitatively.

DenaturantProteinΔG (kcal/mol)m-value (kcal/mol·M)Cm (M)Reference
This compound VariousData not availableData not availableData not availableArakawa & Timasheff, 1984[1][2]
Qualitative Description: Intermediate denaturing strength compared to guanidine hydrochloride and guanidine sulfate.
Guanidine Hydrochloride Ribonuclease A4.7 ± 0.1Not specifiedNot specifiedAhmad, 1983
LysozymeNot specifiedNot specified2.8Chang et al., 2002[5]
MyoglobinNot specifiedNot specifiedNot specifiedQuantitative evaluation of myoglobin unfolding...[6][7]
Urea Ribonuclease A4.7 ± 0.1Not specifiedNot specifiedAhmad, 1983
LysozymeNot specifiedNot specified7.4Chang et al., 2002[5]
Human Placental CystatinNot specifiedNot specified3Islam et al., 2005[8]

Experimental Corner: Protocols for Unfolding Studies

The validation of protein unfolding data relies on robust and reproducible experimental protocols. Below are detailed methodologies for performing chemical denaturation studies using circular dichroism (CD) and fluorescence spectroscopy. While these protocols are generally applicable, specific considerations for using this compound are highlighted.

I. Chemical Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to monitor the change in the secondary structure of a protein as a function of denaturant concentration.

Materials:

  • Purified protein of interest

  • This compound, Guanidine hydrochloride, or Urea (high purity)

  • Appropriate buffer (e.g., phosphate, Tris)

  • CD Spectropolarimeter

  • Quartz cuvette with a defined path length (e.g., 1 mm)

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the denaturant (e.g., 8 M this compound) in the desired buffer. The pH of the solution should be carefully adjusted after the addition of the denaturant.

    • Prepare a stock solution of the purified protein in the same buffer. The concentration should be determined accurately using a method such as UV-Vis spectroscopy.

  • Sample Preparation:

    • Prepare a series of solutions with varying concentrations of the denaturant, keeping the protein concentration constant. This is typically done by mixing appropriate volumes of the protein stock, denaturant stock, and buffer.

    • Prepare a blank for each denaturant concentration containing only the buffer and the respective denaturant concentration.

  • Equilibration:

    • Incubate the samples for a sufficient time at a constant temperature to ensure that the unfolding reaction has reached equilibrium. This time can vary from minutes to hours depending on the protein and should be determined empirically.

  • CD Data Acquisition:

    • Set the CD spectropolarimeter to the far-UV region (e.g., 200-250 nm) to monitor changes in the protein's secondary structure.

    • Record the CD spectrum for each sample, including the blanks.

    • The signal at a specific wavelength (e.g., 222 nm for α-helical proteins) is typically monitored to generate the denaturation curve.

  • Data Analysis:

    • Subtract the blank spectrum from the corresponding sample spectrum.

    • Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the denaturant concentration.

    • Fit the data to a two-state or multi-state unfolding model to determine the thermodynamic parameters (ΔG, m-value, and Cm).

Considerations for this compound:

  • As an ionic compound, ensure the pH of the buffer is re-adjusted after dissolving this compound.

  • Given its intermediate denaturing strength, the concentration range required to achieve full unfolding may differ from that of guanidine hydrochloride.

II. Chemical Denaturation Monitored by Intrinsic Tryptophan Fluorescence Spectroscopy

This protocol utilizes the change in the fluorescence properties of intrinsic tryptophan residues upon protein unfolding.

Materials:

  • Purified protein containing tryptophan residues

  • This compound, Guanidine hydrochloride, or Urea (high purity)

  • Appropriate buffer

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Stock Solution and Sample Preparation: Follow the same procedure as for CD spectroscopy.

  • Equilibration: Ensure the samples are equilibrated as described above.

  • Fluorescence Data Acquisition:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum from approximately 310 nm to 400 nm.

    • The wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength can be used to monitor the unfolding transition.

  • Data Analysis:

    • Plot the change in λmax or fluorescence intensity as a function of denaturant concentration.

    • Fit the data to an appropriate unfolding model to extract the thermodynamic parameters.

Considerations for this compound:

  • It is crucial to use high-purity this compound to avoid interference from fluorescent impurities.

  • The change in the local environment of tryptophan residues upon unfolding with this compound may result in unique spectral shifts compared to other denaturants.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in a typical chemical denaturation experiment and the logical flow of data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Protein Stock s1 Create Denaturant Gradient p1->s1 p2 Prepare Denaturant Stock p2->s1 p3 Prepare Buffer p3->s1 s2 Add Protein to Gradient s1->s2 s3 Equilibrate Samples s2->s3 s4 Measure Spectroscopic Signal (CD or Fluorescence) s3->s4 a1 Plot Signal vs. [Denaturant] s4->a1 a2 Fit Data to Unfolding Model a1->a2 a3 Extract Thermodynamic Parameters (ΔG, m-value, Cm) a2->a3

Caption: Experimental Workflow for Chemical Denaturation.

Data_Analysis_Flow start Raw Spectroscopic Data process1 Correct for Buffer Baseline start->process1 process2 Normalize Data (e.g., Fraction Unfolded) process1->process2 decision Two-State Unfolding? process2->decision model1 Fit to Two-State Model decision->model1 Yes model2 Fit to Multi-State Model decision->model2 No output Thermodynamic Parameters (ΔG, m-value, Cm) model1->output model2->output

Caption: Data Analysis Flowchart.

References

Guanidine Acetate vs. Guanidinium Thiocyanate: A Comparative Guide for Cell Lysis in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a lysis reagent is a critical first step in the successful extraction of high-quality nucleic acids and proteins for downstream applications. Guanidinium salts are widely employed as potent chaotropic agents that disrupt cellular structures and denature proteins, thereby facilitating the release and purification of target macromolecules. This guide provides an objective comparison of two such agents: guanidine acetate and guanidinium thiocyanate, to aid researchers in choosing the optimal reagent for their specific experimental needs. While guanidinium thiocyanate is a well-established and powerful denaturant, particularly for RNA isolation, the use of this compound as a primary lysis agent is less documented. This comparison draws upon available experimental data for guanidinium thiocyanate and related guanidinium salts to provide a comprehensive overview.

Performance Comparison

The following table summarizes the key performance characteristics of this compound and guanidinium thiocyanate based on available data. It is important to note that direct comparative studies for this compound in cell lysis are limited; therefore, some of its potential characteristics are inferred from studies using the more extensively documented guanidine hydrochloride.

FeatureThis compoundGuanidinium Thiocyanate
Primary Application Protein precipitation and washing (inferred primary lysis capability)Nucleic acid (especially RNA) extraction, protein denaturation
Denaturing Strength Moderate to strong (inferred from guanidine hydrochloride)Very Strong
RNase Inhibition Moderate (inferred)Very Strong
Typical RNA Yield Data not readily availableHigh (e.g., ~30 ng from 1 million sperm cells with Trizol/TCEP)[1][2]
RNA Purity (A260/A280) Data not readily available~1.8 - 2.1[3]
RNA Purity (A260/A230) Data not readily availableCan be low due to guanidinium salt carryover, but often does not inhibit downstream applications[4][5]
Protein Yield High recovery from precipitated pellets[6]Effective for total protein denaturation, but may not be ideal for functional protein recovery
Protein Integrity Effective for denaturation, subsequent refolding may be necessaryStrong denaturation, generally not suitable for native protein extraction
Downstream Compatibility Mass spectrometry (after removal)RT-PCR, qPCR, RNA sequencing[4][5]

Mechanism of Action

Both this compound and guanidinium thiocyanate are chaotropic agents. They function by disrupting the hydrogen bond network of water, which in turn destabilizes the hydrophobic interactions that are crucial for maintaining the native structure of proteins and the integrity of lipid membranes. This leads to the unfolding of proteins, including potent nucleases like RNases, and the dissolution of cellular membranes, releasing the intracellular contents.

Guanidinium thiocyanate is considered a particularly potent denaturant because both the guanidinium cation and the thiocyanate anion are chaotropic. This dual-chaotropic nature makes it exceptionally effective at inactivating RNases, which are notoriously stable enzymes, thus preserving the integrity of RNA during extraction.[7]

Experimental Protocols

Detailed methodologies for cell lysis using guanidinium thiocyanate are well-established. For this compound, a general protocol based on the use of guanidine hydrochloride for protein extraction is provided as a starting point, given the lack of specific protocols for this compound as a primary lysis agent.

Protocol 1: RNA Extraction using Guanidinium Thiocyanate (Acid Guanidinium Thiocyanate-Phenol-Chloroform Method)

This protocol is a widely used method for the isolation of high-quality total RNA.[8]

Materials:

  • Denaturing Solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol.[8]

  • 2 M sodium acetate, pH 4.0

  • Water-saturated phenol

  • Chloroform:isoamyl alcohol (49:1)

  • Isopropanol

  • 75% ethanol

Procedure:

  • Homogenization: Homogenize tissue samples (100 mg) or cultured cells (10^7) in 1 mL of Denaturing Solution. For tissues, use a glass-Teflon homogenizer. For cultured cells, pass the lysate through a pipette several times.

  • Phase Separation: Sequentially add the following to the homogenate, mixing by inversion after each addition:

    • 0.1 mL of 2 M sodium acetate, pH 4.0

    • 1 mL of water-saturated phenol

    • 0.2 mL of chloroform:isoamyl alcohol (49:1)

  • Shake vigorously for 10-15 seconds and incubate on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add an equal volume of isopropanol and incubate at -20°C for at least 1 hour to precipitate the RNA.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

Protocol 2: Protein Extraction using Guanidine Salt (Adapted for this compound)

This protocol is a general method for extracting total protein from cells using a guanidine-based buffer. This can be adapted for use with this compound, although optimization may be required.

Materials:

  • Lysis Buffer: 6 M this compound (or Guanidine Hydrochloride), 50 mM Tris-HCl (pH 8.0), 10 mM EDTA.

  • Phosphate-buffered saline (PBS)

  • Reducing agents (e.g., DTT or TCEP) and alkylating agents (e.g., iodoacetamide) for downstream proteomic analysis.

Procedure:

  • Cell Harvesting: Harvest cells by centrifugation and wash the pellet with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in Lysis Buffer (e.g., 1 mL per 10^7 cells).

  • Homogenization: Vortex vigorously for 1-2 minutes or sonicate on ice to ensure complete cell disruption.

  • Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Collection: Carefully transfer the supernatant containing the soluble proteins to a new tube.

  • Downstream Processing: The protein extract can be further processed by dialysis, precipitation, or buffer exchange to remove the guanidine salt before downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. For example, proteins can be precipitated by adding 4 volumes of cold acetone, incubating at -20°C, and then pelleting by centrifugation.

Visualizing the Workflow

The following diagrams illustrate the general workflows for nucleic acid and protein extraction using guanidinium-based lysis reagents.

Cell_Lysis_Workflow cluster_start Sample Preparation cluster_lysis Lysis cluster_separation Separation cluster_purification Purification cluster_end Final Product start_node Cell/Tissue Sample lysis_reagent Guanidinium-based Lysis Buffer start_node->lysis_reagent Add homogenization Homogenization lysis_reagent->homogenization centrifugation Centrifugation homogenization->centrifugation debris_pellet Cell Debris (Pellet) centrifugation->debris_pellet supernatant Supernatant (Lysate) centrifugation->supernatant phase_separation Phase Separation (for RNA extraction) phase_separation->supernatant supernatant->phase_separation (Optional for RNA) precipitation Precipitation (Isopropanol/Ethanol) supernatant->precipitation washing Washing precipitation->washing end_product Purified Nucleic Acid or Protein washing->end_product

Caption: Generalized workflow for cell lysis and macromolecule purification using a guanidinium-based reagent.

Signaling Pathways and Logical Relationships

The primary mechanism of guanidinium salts in cell lysis is the disruption of molecular interactions that maintain cellular structure and protein function. This is a direct chemical process rather than an interaction with specific signaling pathways. The logical relationship is a cascade of denaturation events.

Denaturation_Cascade cluster_reagent Chaotropic Agent cluster_effects Molecular Effects cluster_consequences Cellular Consequences cluster_outcome Final Outcome guanidinium Guanidinium Salt (this compound or Guanidinium Thiocyanate) h_bond Disruption of Hydrogen Bonds guanidinium->h_bond hydrophobic Weakening of Hydrophobic Interactions guanidinium->hydrophobic protein_denaturation Protein Denaturation (including RNases) h_bond->protein_denaturation hydrophobic->protein_denaturation membrane_dissolution Membrane Dissolution hydrophobic->membrane_dissolution cell_lysis Cell Lysis protein_denaturation->cell_lysis membrane_dissolution->cell_lysis macromolecule_release Release of Intracellular Macromolecules cell_lysis->macromolecule_release

Caption: The cascade of molecular events initiated by guanidinium salts leading to cell lysis.

Conclusion

Guanidinium thiocyanate remains the reagent of choice for applications requiring robust cell lysis and stringent inactivation of RNases, making it ideal for high-quality RNA extraction. Its powerful denaturing properties ensure the integrity of the isolated RNA for sensitive downstream analyses.

While direct evidence for the use of this compound as a primary lysis agent is scarce, its properties as a guanidinium salt suggest it would also function as a chaotropic agent capable of cell lysis and protein denaturation. Based on the behavior of the similar guanidine hydrochloride, it is likely a potent denaturant, though perhaps less aggressive than guanidinium thiocyanate. For protein extraction where strong denaturation is required, this compound could be a viable option, and its use in washing protein pellets suggests compatibility with protein purification workflows.

Researchers should consider the specific requirements of their downstream applications when selecting a lysis reagent. For RNA work, the proven efficacy of guanidinium thiocyanate is unparalleled. For protein studies, where the goal is often denaturation and solubilization, either guanidinium salt could be effective, but further optimization would be necessary for protocols specifically employing this compound for primary cell lysis.

References

Comparative analysis of different guanidinium salts in protein folding studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidinium salts are potent chaotropic agents widely employed in protein folding and unfolding studies. Their ability to disrupt non-covalent interactions provides a powerful tool to investigate protein stability, folding pathways, and the thermodynamics of these processes. This guide offers a comparative analysis of different guanidinium salts, primarily focusing on Guanidinium Chloride (GdmCl) and Guanidinium Thiocyanate (GdmSCN), to aid researchers in selecting the appropriate denaturant for their specific experimental needs.

Mechanism of Action: A Two-Stage Process

Guanidinium salts primarily induce protein denaturation through direct interactions.[1] The denaturation process is generally understood to occur in a two-stage mechanism.[1] Initially, the guanidinium cations (Gdm⁺) interact with the protein surface, leading to the formation of a "dry molten globule" state. In this intermediate state, the protein structure is expanded, but the hydrophobic core remains largely shielded from the solvent.[1] The second stage involves the penetration of guanidinium ions and water molecules into the hydrophobic core, resulting in the complete disruption of the protein's tertiary and secondary structures.[1]

The effectiveness of different guanidinium salts is significantly influenced by the associated anion.[2] Anions can either enhance or counteract the denaturing effect of the guanidinium cation.[2] For instance, the thiocyanate anion (SCN⁻) is itself a potent chaotropic agent, making GdmSCN a more powerful denaturant than GdmCl.[2][3] Conversely, anions like sulfate can have a stabilizing "salting-out" effect, counteracting the denaturing ability of the guanidinium cation.

Mechanism of Protein Denaturation by Guanidinium Salts Native_Protein Native Protein (Folded State) Dry_Molten_Globule Dry Molten Globule (Intermediate State) Native_Protein->Dry_Molten_Globule Formation of intermediate Unfolded_Protein Unfolded Protein (Denatured State) Dry_Molten_Globule->Unfolded_Protein Core solvation and global unfolding Guanidinium Guanidinium Cation (Gdm⁺) + Anion (Cl⁻, SCN⁻) Guanidinium->Native_Protein Interaction with protein surface

Mechanism of Guanidinium Salt-Induced Protein Denaturation.

Quantitative Comparison of Denaturing Potency

The denaturing strength of guanidinium salts can be quantified by determining the midpoint of the denaturation transition (Cm) and the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H₂O). A lower Cm value indicates a more potent denaturant.

Guanidinium SaltProteinCm (M)ΔG°H₂O (kcal/mol)Experimental Conditions
Guanidinium Chloride (GdmCl)Ribonuclease A~3.09.7 ± 1.7pH 6.6
Guanidinium Thiocyanate (GdmSCN)Ribonuclease A--Denaturation at 0.5 M GdmSCN is comparable to 1 M GdmCl, indicating higher potency.[2]
Guanidinium Chloride (GdmCl)Lysozyme2.8--
Guanidinium Thiocyanate (GdmSCN)Lysozyme1.1--
Guanidinium Chloride (GdmCl)α-Chymotrypsin~1.8-2.68.3 ± 0.4pH 4.3

Data compiled from multiple sources.[2][3][4][5] Cm and ΔG°H₂O values can vary depending on experimental conditions such as pH, temperature, and the specific protein being studied.

Experimental Protocols

Monitoring Protein Denaturation using Intrinsic Fluorescence Spectroscopy

This method relies on the change in the fluorescence of intrinsic fluorophores, typically tryptophan residues, as the protein unfolds and these residues become more exposed to the solvent.

Workflow for Fluorescence Spectroscopy Denaturation Assay cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prep_Protein Prepare protein stock solution in buffer Mix Mix protein with each denaturant concentration Prep_Protein->Mix Prep_Denaturant Prepare concentrated guanidinium salt stock solution Serial_Dilutions Create serial dilutions of guanidinium salt in buffer Prep_Denaturant->Serial_Dilutions Serial_Dilutions->Mix Incubate Incubate samples to reach equilibrium Mix->Incubate Set_Parameters Set excitation (e.g., 295 nm) and emission (e.g., 320-400 nm) wavelengths Incubate->Set_Parameters Measure_Fluorescence Record fluorescence spectra for each sample Set_Parameters->Measure_Fluorescence Plot_Data Plot fluorescence intensity vs. denaturant concentration Measure_Fluorescence->Plot_Data Fit_Curve Fit data to a sigmoidal denaturation curve Plot_Data->Fit_Curve Calculate_Parameters Determine Cm and ΔG°H₂O Fit_Curve->Calculate_Parameters

Fluorescence Spectroscopy Denaturation Workflow.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate or Tris buffer) at a known concentration.

    • Prepare a concentrated stock solution of the desired guanidinium salt (e.g., 8 M GdmCl or 6 M GdmSCN) in the same buffer.

    • Create a series of dilutions of the guanidinium salt stock solution to cover a range of concentrations that will induce protein unfolding (e.g., 0 to 6 M GdmCl).

    • Mix a constant volume of the protein stock solution with each of the denaturant solutions to achieve the final desired protein and denaturant concentrations. Ensure the final protein concentration is low enough to avoid inner filter effects.

    • Incubate the samples for a sufficient time to allow the unfolding reaction to reach equilibrium (this can range from minutes to hours depending on the protein).

  • Fluorescence Measurement:

    • Set the excitation wavelength, typically 295 nm to selectively excite tryptophan residues.

    • Record the fluorescence emission spectra for each sample over a suitable wavelength range (e.g., 320 to 400 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (or the wavelength of maximum emission) as a function of the guanidinium salt concentration.

    • Fit the resulting sigmoidal curve to a two-state or multi-state unfolding model to determine the Cm value and the Gibbs free energy of unfolding (ΔG°H₂O).

Monitoring Protein Denaturation using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein during denaturation.

Workflow for Circular Dichroism Denaturation Assay cluster_prep_cd Sample Preparation cluster_measurement_cd CD Measurement cluster_analysis_cd Data Analysis Prep_Protein_CD Prepare protein stock solution in CD-compatible buffer Mix_CD Mix protein with each denaturant concentration Prep_Protein_CD->Mix_CD Prep_Denaturant_CD Prepare concentrated guanidinium salt stock solution Serial_Dilutions_CD Create serial dilutions of guanidinium salt Prep_Denaturant_CD->Serial_Dilutions_CD Serial_Dilutions_CD->Mix_CD Incubate_CD Incubate samples to reach equilibrium Mix_CD->Incubate_CD Set_Parameters_CD Set wavelength for monitoring (e.g., 222 nm for α-helix) Incubate_CD->Set_Parameters_CD Measure_CD Record CD signal (ellipticity) for each sample Set_Parameters_CD->Measure_CD Plot_Data_CD Plot ellipticity vs. denaturant concentration Measure_CD->Plot_Data_CD Fit_Curve_CD Fit data to a sigmoidal denaturation curve Plot_Data_CD->Fit_Curve_CD Calculate_Parameters_CD Determine Cm and ΔG°H₂O Fit_Curve_CD->Calculate_Parameters_CD

Circular Dichroism Spectroscopy Denaturation Workflow.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the protein in a buffer that is transparent in the far-UV region (e.g., phosphate buffer). Avoid buffers with high chloride concentrations if not using GdmCl.

    • Prepare a concentrated stock solution of the guanidinium salt in the same buffer.

    • Create a series of denaturant dilutions and mix with the protein stock solution as described for fluorescence spectroscopy.

  • CD Measurement:

    • Set the CD spectrophotometer to monitor the ellipticity at a wavelength sensitive to secondary structure changes, typically 222 nm for α-helical proteins.

    • Record the CD signal for each sample after temperature equilibration in the cuvette.

  • Data Analysis:

    • Plot the mean residue ellipticity at the chosen wavelength as a function of the guanidinium salt concentration.

    • Fit the data to an appropriate unfolding model to extract the Cm and ΔG°H₂O values.

Conclusion

The choice of guanidinium salt for protein folding studies depends on the specific research question and the properties of the protein under investigation. Guanidinium chloride is a widely used and well-characterized denaturant suitable for many applications. Guanidinium thiocyanate is a more potent denaturant and can be advantageous when studying highly stable proteins or when complete denaturation is required at lower concentrations.[3] However, its stronger chaotropic nature may also lead to more complex unfolding behaviors. Researchers should carefully consider the influence of the anion and validate their choice of denaturant for each specific protein and experimental setup. The detailed protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting protein folding and stability experiments.

References

Cross-Validation of Experimental Results Using Guanidine Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is critical for the reproducibility and validity of experimental results. Guanidine acetate, a salt of the strong base guanidine and the weak acid acetic acid, is utilized in various biochemical applications, primarily due to the chaotropic properties of the guanidinium ion. This guide provides an objective comparison of this compound's performance with common alternatives, supported by available experimental data and detailed protocols.

Data Presentation: Comparative Effects of Guanidinium Salts and Urea on Protein Stability

The selection of a denaturing or stabilizing agent is crucial in protein folding and stability studies. The following tables summarize the comparative effects of this compound and other commonly used reagents.

Table 1: Qualitative Comparison of Guanidinium Salts on Protein Stability

CompoundEffect on Bovine Serum Albumin StabilityMechanism of Interaction
Guanidine SulfateStabilizingIncreasing preferential hydration with increasing salt concentration.
This compound Intermediate Intermediate between preferential hydration and salt binding.
Guanidine HydrochlorideDenaturingPositive preferential salt binding.[1]

Source: Based on preferential interaction studies.[1]

Table 2: Quantitative Comparison of Denaturing Agents

DenaturantTypical Concentration for Complete DenaturationMidpoint of Denaturation (Cm) for Human Placental CystatinKey Characteristics
This compound Data not readily availableData not readily availableMilder chaotropic agent compared to Guanidine Hydrochloride.
Guanidine Hydrochloride~6 M[2]~1.5 - 2.0 MStrong denaturant; can cause the formation of intermediate states during unfolding.[3]
Urea~8 M[2]~3.0 MWeaker denaturant than Guanidine Hydrochloride; denaturation often follows a two-state model.[3]
Guanidine ThiocyanateLower than Guanidine HydrochlorideNot applicableA more potent denaturant than Guanidine Hydrochloride.

Experimental Protocols

Detailed methodologies for key experiments involving guanidinium salts are provided below. While specific quantitative data for this compound is limited in publicly available literature, the following protocols for related guanidinium compounds serve as a reference for experimental design.

Protocol 1: Protein Denaturation and Refolding Using Guanidine Hydrochloride

This protocol is a standard procedure for denaturing and subsequently refolding proteins, often used for proteins expressed in inclusion bodies.

Materials:

  • Protein sample (e.g., in inclusion bodies)

  • Denaturation Buffer: 6 M Guanidine Hydrochloride, 50 mM Tris-HCl pH 8.0, 10 mM DTT

  • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 500 mM L-Arginine, 1 mM GSH, 0.1 mM GSSG

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Spectrophotometer or Fluorometer for analysis

Procedure:

  • Solubilization and Denaturation:

    • Resuspend the protein pellet (inclusion bodies) in Denaturation Buffer.

    • Incubate at room temperature with gentle agitation for 1-2 hours to ensure complete solubilization and denaturation.

    • Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes to remove any insoluble material.

  • Refolding by Dialysis:

    • Transfer the supernatant containing the denatured protein into dialysis tubing.

    • Perform a stepwise dialysis against the Refolding Buffer with decreasing concentrations of Guanidine Hydrochloride (e.g., 4 M, 2 M, 1 M, 0.5 M, and finally no Guanidine Hydrochloride). Each dialysis step should be carried out for at least 4 hours at 4°C.

    • The final dialysis step in the Refolding Buffer without denaturant should be performed overnight at 4°C with at least two buffer changes.

  • Analysis of Refolded Protein:

    • After dialysis, recover the refolded protein from the tubing.

    • Centrifuge to remove any aggregated protein.

    • Assess the concentration of the soluble, refolded protein using a spectrophotometer (e.g., measuring absorbance at 280 nm).

    • Evaluate the secondary and tertiary structure of the refolded protein using techniques like Circular Dichroism (CD) spectroscopy and fluorescence spectroscopy.

    • If the protein is an enzyme, measure its specific activity to determine the extent of functional recovery.

Protocol 2: RNA Isolation Using Guanidinium Thiocyanate-Phenol-Chloroform Extraction

This is a widely used method for isolating high-quality total RNA from cells and tissues.

Materials:

  • Denaturing Solution (e.g., TRIzol™): 4 M Guanidinium thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol.

  • 2 M Sodium Acetate, pH 4.0

  • Phenol (water-saturated)

  • Chloroform:Isoamyl alcohol (49:1)

  • Isopropanol

  • 75% Ethanol (in DEPC-treated water)

  • DEPC-treated water or formamide

Procedure:

  • Homogenization:

    • Homogenize the tissue or cell sample in the Denaturing Solution (1 ml per 50-100 mg of tissue or 5-10 x 10^6 cells).

  • Phase Separation:

    • Add 0.1 ml of 2 M sodium acetate (pH 4.0), 1 ml of phenol, and 0.2 ml of chloroform:isoamyl alcohol per 1 ml of homogenate.

    • Vortex vigorously for 10-15 seconds after each addition.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add an equal volume of isopropanol and mix.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • RNA Wash and Solubilization:

    • Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet briefly and dissolve it in an appropriate volume of DEPC-treated water or formamide.

Mandatory Visualizations

Creatine Biosynthesis Pathway

The synthesis of creatine from the amino acids arginine and glycine involves guanidinoacetate as a key intermediate. This pathway is catalyzed by two primary enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[4][5] A deficiency in these enzymes can lead to creatine deficiency syndromes.[6][7]

Creatine_Biosynthesis Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Guanidinoacetate Guanidinoacetate (GAA) AGAT->Guanidinoacetate Ornithine L-Ornithine AGAT->Ornithine   GAMT GAMT Guanidinoacetate->GAMT SAM S-Adenosyl- methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosyl- homocysteine (SAH) GAMT->SAH   GAA_Akt_mTOR_Pathway cluster_cell Muscle Cell GAA Guanidinoacetic Acid (GAA) Receptor Cell Surface Receptor GAA->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates (inhibits inhibition) Protein_Synthesis Protein Synthesis & Muscle Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis inhibits Denaturation_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Analysis Protein_Prep Prepare Protein Stock Solution Mixing Mix Protein with Denaturant Solutions Protein_Prep->Mixing Denaturant_Prep Prepare Serial Dilutions of Denaturant (e.g., this compound) Denaturant_Prep->Mixing Incubation Incubate to Reach Equilibrium Mixing->Incubation CD Circular Dichroism (Secondary Structure) Incubation->CD Fluorescence Intrinsic Tryptophan Fluorescence (Tertiary Structure) Incubation->Fluorescence Activity_Assay Enzyme Activity Assay (Function) Incubation->Activity_Assay Denaturation_Curve Plot Signal vs. Denaturant Concentration CD->Denaturation_Curve Fluorescence->Denaturation_Curve Activity_Assay->Denaturation_Curve Cm_Calculation Calculate Cm (Midpoint of Denaturation) Denaturation_Curve->Cm_Calculation Free_Energy Determine ΔG of Unfolding Cm_Calculation->Free_Energy

References

Efficacy of guanidine acetate in creatine synthesis compared to other precursors.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Guanidinoacetate's performance against other creatine precursors, supported by experimental data.

This guide provides a detailed comparison of the efficacy of guanidinoacetate (GAA) as a precursor for creatine synthesis in comparison to other alternatives. The information is intended for researchers, scientists, and professionals in drug development, offering a thorough analysis of metabolic pathways, quantitative performance data, and experimental methodologies.

Introduction to Creatine and its Precursors

Creatine is a vital molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. It is endogenously synthesized in a two-step process involving the amino acids arginine and glycine. The first step, catalyzed by L-arginine:glycine amidinotransferase (AGAT), forms GAA. Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates GAA to produce creatine.[1][2][3] While arginine and glycine are the foundational precursors, GAA is the direct intermediate. This guide will focus on the comparative efficacy of supplementing with GAA versus other precursors, primarily creatine itself, which can be considered a precursor for tissue creatine stores.

Creatine Synthesis Signaling Pathway

The endogenous synthesis of creatine is a well-established biochemical pathway involving enzymes primarily located in the kidneys, pancreas, and liver.

Creatine_Synthesis cluster_kidney_pancreas Kidney / Pancreas cluster_liver Liver Arginine L-Arginine GAA Guanidinoacetate (GAA) Arginine->GAA AGAT Glycine Glycine GAA_liver Guanidinoacetate (GAA) GAA->GAA_liver Transport SAM S-Adenosyl Methionine (SAM) Creatine Creatine SAM->Creatine GAMT

Figure 1: Creatine Biosynthesis Pathway

Comparative Efficacy of Guanidinoacetate

Recent scientific evidence suggests that GAA may be a more effective agent for increasing creatine stores in certain tissues compared to direct creatine supplementation. This is attributed to differences in transport and metabolism.

Quantitative Data Summary

The following table summarizes findings from various studies comparing the effects of GAA and creatine supplementation on tissue creatine concentrations.

Study Subject Supplementation Group Dosage Duration Tissue Change in Creatine Concentration Reference
Yucatan Miniature PigsControl-18-19 daysMuscleBaseline[4]
CreatineEquimolar to GAA18-19 daysMuscleIntermediate (not significantly different from control)[4]
Guanidinoacetate (GAA)Equimolar to Creatine18-19 daysMuscle~20% increase vs. Control (P < 0.05)[4]
Control-18-19 daysLiverBaseline[4]
CreatineEquimolar to GAA18-19 daysLiver~4-fold increase vs. Control[4]
Guanidinoacetate (GAA)Equimolar to Creatine18-19 daysLiver~7.5-fold increase vs. Control[4]
Healthy MenCreatine4 g/day 4 weeksSkeletal Muscle2.0 ± 6.0% increase[5]
GAA + Creatine1g GAA + 3g Creatine/day4 weeksSkeletal Muscle16.9 ± 20.2% increase (P = 0.02 vs. Creatine alone)[5]
Creatine4 g/day 4 weeksGrey Matter1.5 ± 3.2% increase[5]
GAA + Creatine1g GAA + 3g Creatine/day4 weeksGrey Matter5.8 ± 5.3% increase (P = 0.02 vs. Creatine alone)[5]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.

Study 1: McBreairty et al. (2015) - Yucatan Miniature Pigs

  • Objective: To determine the effectiveness of GAA at increasing tissue creatine stores compared to creatine supplementation.

  • Subjects: Three-month-old Yucatan miniature pigs (n=18).

  • Experimental Groups:

    • Control diet.

    • GAA-supplemented diet.

    • Creatine-supplemented diet (equimolar to GAA).

  • Duration: 18-19 days.

  • Sample Collection: Liver and muscle tissues were collected post-euthanasia.

  • Analytical Method: Tissue creatine concentrations were determined by high-performance liquid chromatography (HPLC) following derivatization with ninhydrin.

Study 2: Semeredi et al. (2019) - Healthy Men

  • Objective: To compare the effects of a GAA-creatine mixture versus creatine alone on tissue creatine content and exercise performance.

  • Subjects: 14 healthy young men.

  • Study Design: Randomized, double-blind, crossover superiority trial.

  • Interventions:

    • GAA-creatine mixture (1 g GAA + 3 g creatine per day).

    • Equimolar creatine (4 g per day).

  • Duration: 4 weeks for each intervention period.

  • Measurement of Tissue Creatine: Magnetic Resonance Spectroscopy (MRS) was used to measure creatine levels in skeletal muscle and brain grey matter.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for studies comparing the efficacy of creatine precursors.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_analysis Analysis Subject_Selection Subject Selection (e.g., Healthy Volunteers, Animal Models) Randomization Randomization Subject_Selection->Randomization Baseline_Measurement Baseline Measurements (e.g., Plasma/Tissue Creatine) Randomization->Baseline_Measurement Group_A Group A (e.g., Placebo/Control) Group_B Group B (e.g., GAA Supplementation) Group_C Group C (e.g., Creatine Supplementation) Sample_Collection Post-Intervention Sample Collection (Blood, Tissue) Group_A->Sample_Collection Group_B->Sample_Collection Group_C->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., HPLC, MRS) Sample_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Figure 2: Generalized Experimental Workflow

Discussion and Conclusion

The available data from both animal and human studies indicate that guanidinoacetate is a highly effective precursor for creatine synthesis. Notably, several studies suggest that GAA supplementation may be superior to creatine monohydrate in elevating creatine concentrations in muscle and brain tissue.[4][5] This enhanced efficacy is likely due to different transport mechanisms and the circumvention of potential feedback inhibition on creatine uptake.

While GAA is synthesized from arginine and glycine, there is a notable lack of research directly comparing the efficacy of combined arginine and glycine supplementation with that of GAA supplementation for increasing creatine stores. Future research should aim to address this gap to provide a more complete picture of the relative efficacies of all creatine precursors.

References

A Researcher's Guide to Assessing the Purity of Synthesized Guanidine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to the reliability and reproducibility of experimental outcomes. Guanidine acetate, a widely used reagent in biochemistry and molecular biology for denaturation of proteins and solubilization of biomolecules, is no exception. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, offers insights into alternative guanidinating reagents, and presents supporting experimental data and protocols.

Assessing the Purity of this compound: A Multi-faceted Approach

The synthesis of this compound, typically through the reaction of guanidine with acetic acid, can result in various impurities, including unreacted starting materials, byproducts, and residual solvents. A thorough purity assessment, therefore, necessitates a combination of analytical techniques to identify and quantify these potential contaminants.

Key Analytical Techniques for Purity Determination

A suite of analytical methods should be employed to gain a comprehensive understanding of the purity of synthesized this compound. Each technique provides unique insights into different aspects of the compound's quality.

Analytical TechniquePrincipleInformation ProvidedTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Separation based on polarityQuantifies the main component and detects non-volatile organic impurities.>99%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysisIdentifies and quantifies residual solvents and volatile organic impurities.Varies based on solvent toxicity class (ICH guidelines)
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nucleiProvides an absolute purity value without the need for a specific reference standard of the analyte.>99%
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by chemical bondsConfirms the identity of the compound by identifying its functional groups.Conforms to reference spectrum
Karl Fischer Titration Titration based on the reaction of water with iodineDetermines the water content of the sample.<0.5%
Residue on Ignition/Sulfated Ash Measures the amount of residual inorganic impuritiesQuantifies non-volatile inorganic impurities.<0.1%
Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for this compound Assay

A simple and sensitive HPLC method can be used for the quantitative determination of guanidine. Due to its high polarity and lack of a strong chromophore, direct UV detection can be challenging. An effective approach involves cation-exchange chromatography with UV detection at a low wavelength (e.g., 195 nm) or the use of an Evaporative Light Scattering Detector (ELSD).

  • Column: A cation-exchange column, such as a Dionex IonPac CS14 or a mixed-mode column like Cogent Diamond Hydride™, is suitable.[1][2]

  • Mobile Phase: An acidic mobile phase, for instance, 3.75 mM methanesulfonic acid or a mixture of acetonitrile and water with 0.1% formic acid, can be used.[1][2]

  • Detection: UV detection at 195 nm or ELSD.[1][2]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared from a reference standard of known purity. The limit of quantitation (LOQ) for guanidine hydrochloride has been reported to be as low as 0.25 mg/L using this type of method.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Headspace GC-MS is the preferred method for identifying and quantifying residual solvents from the synthesis and purification process.

  • Sample Preparation: A known amount of the this compound sample is dissolved in a suitable solvent (e.g., DMSO) in a headspace vial.

  • GC Conditions: A column suitable for volatile organic compounds, such as a DB-624, is used. The temperature program is optimized to separate common solvents like ethanol, isopropanol, and acetone.

  • MS Detection: Mass spectrometry is used for the identification and quantification of the separated solvents by comparing their mass spectra and retention times to known standards.

3. Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR offers a primary ratio method of measurement and can determine the purity of a substance without a reference standard of the same substance.

  • Sample Preparation: A precisely weighed amount of the this compound sample and an internal standard of known purity (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., D₂O).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using parameters that ensure accurate integration, such as a long relaxation delay (D1).

  • Data Analysis: The purity of the this compound is calculated by comparing the integral of a characteristic proton signal of this compound to the integral of a known signal from the internal standard.

4. FT-IR Spectroscopy for Identity Confirmation

FT-IR is a rapid and straightforward technique to confirm the identity of the synthesized this compound. The obtained spectrum should be compared to a reference spectrum of pure this compound. Key characteristic peaks include N-H stretching, C=N stretching, and acetate C=O stretching vibrations.

5. Karl Fischer Titration for Water Content

This method is specific for the determination of water content and is crucial for obtaining an accurate purity assessment. Both volumetric and coulometric Karl Fischer titration can be used, depending on the expected water content.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_result Final Assessment Synthesis Guanidine + Acetic Acid -> this compound Purification Crystallization Synthesis->Purification HPLC HPLC (Assay/Impurities) Purification->HPLC GCMS GC-MS (Residual Solvents) Purification->GCMS qNMR qNMR (Absolute Purity) Purification->qNMR FTIR FT-IR (Identity) Purification->FTIR KF Karl Fischer (Water Content) Purification->KF ROI Residue on Ignition (Inorganics) Purification->ROI Purity_Report Certificate of Analysis HPLC->Purity_Report GCMS->Purity_Report qNMR->Purity_Report FTIR->Purity_Report KF->Purity_Report ROI->Purity_Report

A typical workflow for the purity assessment of synthesized this compound.

Comparison with Alternative Guanidinating Reagents

While this compound is a common and effective reagent, several alternatives are available for the guanidinylation of amines. The choice of reagent can impact reaction efficiency, substrate scope, and the purity profile of the final product.

Guanidinating ReagentKey FeaturesTypical PurityPurity Assessment Methods
This compound Readily available, cost-effective, suitable for many applications.>99%HPLC, GC-MS, qNMR, FT-IR, Karl Fischer, Residue on Ignition
1H-Pyrazole-1-carboxamidine Hydrochloride Highly reactive, often used in peptide synthesis for specific guanylation of amines.[3]>99%[3]HPLC, NMR, FT-IR
N,N'-Di-Boc-N''-triflylguanidine Highly efficient for guanidinylating even sterically hindered and less reactive amines.[4]>95% (by ¹H NMR)[5]NMR, HPLC, Elemental Analysis
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea A versatile reagent for the synthesis of protected guanidines.>98%TLC, HPLC, NMR
Performance Considerations
  • Reactivity and Scope: Reagents like N,N'-Di-Boc-N''-triflylguanidine offer higher reactivity and a broader substrate scope compared to this compound, especially for challenging substrates.[4]

  • Reaction Conditions: The choice of reagent can influence the required reaction conditions (e.g., temperature, solvent, base), which in turn can affect the formation of byproducts.

  • Protecting Groups: Reagents such as N,N'-Di-Boc-N''-triflylguanidine and N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea introduce protecting groups (Boc) onto the guanidine moiety. This can be advantageous for multi-step syntheses as it allows for selective deprotection later on. However, the introduction and subsequent removal of these protecting groups add extra steps to the synthesis, which can impact overall yield and introduce new potential impurities.

  • Purity of the Reagent: The purity of the guanidinating reagent itself is critical. For instance, commercial 1H-Pyrazole-1-carboxamidine Hydrochloride is available with purities exceeding 99%.[3] Using a high-purity starting material is the first step in obtaining a high-purity final product.

Signaling Pathway and Logical Relationships

The decision-making process for selecting a guanidinating reagent and the subsequent purity analysis workflow can be visualized as follows:

Guanidinylation_Logic cluster_reagent_selection Reagent Selection cluster_synthesis_purification Synthesis & Purification cluster_purity_assessment Purity Assessment Substrate Substrate Reactivity & Sterics Reagent_Choice Select Guanidinating Reagent Substrate->Reagent_Choice Conditions Reaction Condition Constraints Conditions->Reagent_Choice Protection Need for Protecting Groups? Protection->Reagent_Choice Synthesis Guanidinylation Reaction Reagent_Choice->Synthesis Purification Purification of Guanidinylated Product Synthesis->Purification Analytical_Methods Comprehensive Purity Analysis (HPLC, GC-MS, qNMR, etc.) Purification->Analytical_Methods Specification Does it meet purity specifications? Analytical_Methods->Specification Pass Product is of sufficient purity Specification->Pass Yes Fail Further Purification or Re-synthesis Specification->Fail No Fail->Purification

References

Guanidine Acetate: A Comparative Analysis of its Performance as a Chaotropic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chaotropic agent is a critical step in a multitude of biochemical applications. This guide provides an objective comparison of guanidine acetate's performance against other commonly used chaotropic agents, including guanidinium chloride, guanidinium thiocyanate, and urea. The information presented is supported by experimental data to facilitate an informed choice for your specific research needs.

The efficacy of a chaotropic agent is primarily determined by its ability to disrupt the hydrogen-bonding network of water, which in turn destabilizes the native structure of macromolecules like proteins and nucleic acids. This property is harnessed in various applications, from protein denaturation and solubilization to nucleic acid extraction and enzyme inactivation. While guanidinium chloride and urea have historically been the most widely used chaotropes, this compound presents a viable alternative with distinct properties.

Protein Denaturation

The denaturation of proteins is a fundamental process in structural biology, protein refolding studies, and in the solubilization of inclusion bodies. The effectiveness of a chaotropic agent in this context is often quantified by the concentration required to induce the midpoint of the unfolding transition (Cm).

A key study on bovine serum albumin (BSA) provides insight into the relative denaturing capabilities of different guanidinium salts. The study measured the preferential interaction of BSA with guanidine sulfate, this compound, and guanidine hydrochloride. The results indicated that guanidine hydrochloride exhibits positive preferential salt binding, leading to its well-known denaturing effect. Guanidine sulfate, on the other hand, showed increasing preferential hydration with increasing salt concentration, consistent with its protein-stabilizing effect. This compound demonstrated an intermediate behavior between these two extremes.

While direct Cm values for this compound in comparison to a wide range of chaotropes are not extensively documented in publicly available literature, the aforementioned study suggests its denaturing capacity is likely less potent than guanidinium chloride. Guanidinium thiocyanate is generally considered an even stronger denaturant than guanidinium chloride.[1][2] Urea is also a widely used denaturant, though often required at higher concentrations than guanidinium salts to achieve the same level of unfolding.[3]

Table 1: Comparative Performance of Chaotropic Agents in Protein Denaturation

Chaotropic AgentTypical Concentration for DenaturationRelative Denaturing StrengthKey Characteristics
This compound Data not widely availableModerate (Inferred)Intermediate behavior between stabilizing and denaturing guanidinium salts.
Guanidinium Chloride 4-6 MHighStrong denaturant, widely used in protein folding studies.[3]
Guanidinium Thiocyanate 2-4 MVery HighMore potent denaturant than guanidinium chloride; effective at lower concentrations.[1][2][4]
Urea 6-8 MModerate to HighLess potent than guanidinium salts on a molar basis; can cause carbamylation of proteins at elevated temperatures.
Thiourea Often used in conjunction with ureaEnhances solubilizationImproves solubilization of some proteins, particularly in 2D-electrophoresis.

Nucleic Acid Extraction

Chaotropic agents are essential components of lysis buffers used in nucleic acid extraction. They facilitate the disruption of cellular membranes and inactivate nucleases, thereby protecting the integrity of the released DNA and RNA. Guanidinium thiocyanate is a cornerstone of many commercial and laboratory-developed lysis buffers due to its potent protein denaturation and RNase inhibition properties.[1][2][5] Guanidinium chloride is also commonly used for this purpose.[5]

The performance of this compound in nucleic acid extraction is less documented in comparative studies. However, given its chaotropic nature, it is expected to contribute to cell lysis and protein denaturation. The efficiency of a particular lysis buffer depends on the combination of the chaotropic agent with other components like detergents and reducing agents. The optimal formulation often needs to be determined empirically for a specific sample type.

Table 2: Role of Chaotropic Agents in Nucleic Acid Extraction

Chaotropic AgentTypical Concentration in Lysis BufferKey Functions
This compound Data not widely availableExpected to contribute to cell lysis and protein denaturation.
Guanidinium Chloride 4-6 MCell lysis, protein denaturation, nuclease inactivation.[5]
Guanidinium Thiocyanate 4-6 MPotent cell lysis, strong protein denaturation, and effective RNase inactivation.[1][2][5]
Urea 4-8 MContributes to cell lysis and protein denaturation.

Enzyme Inactivation

The controlled inactivation of enzymes is crucial in many biochemical and pharmaceutical processes. Chaotropic agents can inactivate enzymes by disrupting their three-dimensional structure, particularly the active site. The kinetics of enzyme inactivation can provide insights into the mechanism of action of the chaotrope and the stability of the enzyme.

Table 3: Comparative Aspects of Enzyme Inactivation by Chaotropic Agents

Chaotropic AgentGeneral Effect on Enzyme Activity
This compound Expected to cause enzyme inactivation.
Guanidinium Chloride Effective enzyme inactivator; kinetics have been studied for various enzymes.[6][7][8][9][10][11]
Guanidinium Thiocyanate Potent enzyme inactivator due to its strong denaturing properties.[1][2]
Urea Causes enzyme inactivation, typically at higher concentrations than guanidinium salts.

Experimental Protocols

To facilitate the direct comparison of this compound with other chaotropic agents in your own laboratory setting, we provide the following detailed experimental methodologies.

Protocol 1: Comparative Analysis of Protein Denaturation using Circular Dichroism (CD) Spectroscopy

This protocol allows for the determination of the Cm value for protein denaturation induced by different chaotropic agents.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, Lysozyme) at a stock concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Stock solutions of chaotropic agents: 8 M this compound, 8 M Guanidinium Chloride, 6 M Guanidinium Thiocyanate, 10 M Urea.

  • CD Spectropolarimeter.

  • Quartz cuvette with a 1 mm path length.

Procedure:

  • Prepare a series of dilutions of each chaotropic agent in the protein buffer.

  • For each chaotropic agent, prepare a set of protein samples with varying final concentrations of the agent. Ensure the final protein concentration remains constant across all samples (e.g., 0.1 mg/mL).

  • Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Record the far-UV CD spectrum (e.g., from 200 to 250 nm) for each sample.

  • Monitor the change in the CD signal at a specific wavelength corresponding to a secondary structure element (e.g., 222 nm for α-helix).

  • Plot the change in the CD signal as a function of the chaotropic agent concentration.

  • Fit the data to a sigmoidal curve to determine the Cm value, which is the concentration of the chaotropic agent at which 50% of the protein is unfolded.

Protocol 2: Evaluation of Nucleic Acid Extraction Efficiency

This protocol provides a framework for comparing the yield and purity of DNA or RNA extracted using lysis buffers containing different chaotropic agents.

Materials:

  • Cell culture, tissue sample, or bacterial culture.

  • Lysis buffers containing different chaotropic agents (e.g., 4 M this compound, 4 M Guanidinium Chloride, 4 M Guanidinium Thiocyanate, 6 M Urea) supplemented with a standard detergent (e.g., 1% Triton X-100) and reducing agent (e.g., 1% β-mercaptoethanol).

  • Ethanol (70% and 100%).

  • Nuclease-free water.

  • Silica-based spin columns.

  • Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit).

Procedure:

  • Prepare lysis buffers with each of the chaotropic agents to be tested, keeping all other components constant.

  • Aliquot equal amounts of the starting biological material into separate tubes.

  • Add the respective lysis buffer to each sample and homogenize thoroughly.

  • Follow a standard silica-based spin column protocol for nucleic acid binding, washing, and elution.

    • Add ethanol to the lysate to facilitate nucleic acid binding to the silica membrane.

    • Wash the column with wash buffers (typically containing ethanol) to remove contaminants.

    • Elute the purified nucleic acid with nuclease-free water or a low-salt buffer.

  • Quantify the yield of the extracted nucleic acid using a spectrophotometer (A260) or a fluorometer.

  • Assess the purity of the nucleic acid by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer. An A260/A280 ratio of ~1.8 for DNA and ~2.0 for RNA is indicative of high purity. The A260/A230 ratio should ideally be between 2.0 and 2.2.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Denaturation_Pathway Native Native Protein (Folded, Active) Intermediate Partially Unfolded Intermediate Native->Intermediate Addition of Chaotropic Agent Unfolded Unfolded Protein (Inactive) Intermediate->Unfolded Increasing Concentration

Caption: General pathway of protein denaturation induced by a chaotropic agent.

Lysis_Workflow Start Sample (Cells/Tissue) Lysis Lysis (Chaotropic Agent + Detergent) Start->Lysis Binding Nucleic Acid Binding (Silica Column) Lysis->Binding Washing Washing (Removal of Contaminants) Binding->Washing Elution Elution (Purified Nucleic Acid) Washing->Elution

Caption: A simplified workflow for nucleic acid extraction using a chaotropic agent-based lysis buffer.

Conclusion

This compound serves as a chaotropic agent with a likely moderate denaturing capacity, positioning it as a potential alternative to the more commonly used guanidinium salts and urea in specific applications. While comprehensive, direct comparative data remains somewhat limited in the scientific literature, the available information suggests its performance characteristics may be advantageous in scenarios where a milder chaotrope is desired. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative analyses, enabling an evidence-based selection of the most suitable chaotropic agent for their experimental needs. As with any reagent, empirical testing and optimization are key to achieving the best possible results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Guanidine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of guanidine acetate, a common reagent in many experimental workflows. Adherence to these guidelines will help mitigate risks and ensure the safety of laboratory personnel and the environment.

Key Safety and Disposal Information

The following table summarizes critical safety information and disposal parameters for this compound. This data is essential for a quick risk assessment and for ensuring proper handling and disposal.

ParameterInformationSource
Primary Hazards May cause skin, eye, and respiratory tract irritation.[1][2] The toxicological properties have not been fully investigated.[1][2][1][2]
Personal Protective Equipment (PPE) Safety goggles, lab coat, and chemical-resistant gloves.[3]
Incompatible Materials Strong oxidizing agents.[1][2][1][2]
Spill Cleanup Sweep up or absorb material, then place into a suitable clean, dry, closed container for disposal. Avoid generating dusty conditions.[1][2]
Regulatory Compliance Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][4][2][4]

Experimental Protocol: Disposal of this compound

This section details the methodologies for the safe disposal of this compound in both solid and aqueous forms. These protocols are based on established guidelines for guanidine-based reagents.

Disposal of Solid this compound Waste

  • Collection: Carefully transfer solid this compound waste into a designated and clearly labeled hazardous waste container.[3]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.[3]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department.[3]

Disposal of Contaminated Materials

Materials such as gloves, weigh boats, and paper towels that are contaminated with this compound should be disposed of as hazardous waste.

  • Collection: Place all contaminated materials into a sealed, leak-proof bag or a designated hazardous waste container.[3]

  • Disposal: The sealed container should be disposed of through your institution's EHS department.

Disposal of this compound Solutions

The following is a general procedure for the neutralization of guanidine-based waste solutions and should be performed in a certified chemical fume hood while wearing appropriate PPE.

  • Dilution: In a large glass beaker, add a volume of cold deionized water equal to the volume of the this compound waste solution.[3]

  • Neutralization: With constant stirring, slowly add a suitable neutralizing agent. For the acetate salt, a dilute solution of a strong base like 5 M Sodium Hydroxide (NaOH) can be used dropwise.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.[3]

  • pH Adjustment: Continue to add the neutralizing agent until the pH of the solution is between 6.0 and 8.0. Be aware that neutralization reactions can be exothermic.[3]

  • Disposal: Once neutralized, the solution should be transferred to an appropriate waste container and disposed of in accordance with local, state, and federal regulations.[4] Consult your institution's EHS for specific guidance on the disposal of neutralized solutions.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the logical steps for handling solid waste and liquid waste containing this compound.

cluster_solid Solid this compound Disposal solid_start Solid this compound Waste collect_solid Collect in Labeled Hazardous Waste Container solid_start->collect_solid store_solid Store in Designated Satellite Accumulation Area collect_solid->store_solid ehs_pickup_solid Arrange for EHS Pickup store_solid->ehs_pickup_solid disposal_solid Proper Disposal ehs_pickup_solid->disposal_solid

Caption: Workflow for the disposal of solid this compound.

cluster_liquid This compound Solution Disposal liquid_start This compound Solution Waste dilute Dilute with Equal Volume of Cold Water liquid_start->dilute neutralize Neutralize with Base to pH 6.0-8.0 dilute->neutralize monitor_ph Monitor pH Continuously neutralize->monitor_ph dispose_liquid Dispose According to Institutional Guidelines neutralize->dispose_liquid monitor_ph->neutralize

Caption: Workflow for the disposal of this compound solutions.

References

Personal protective equipment for handling Guanidine acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Guanidine Acetate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.

Health Hazard Information

This compound may cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion can lead to irritation of the digestive tract.[1] The toxicological properties of this substance have not been fully investigated.[1] It is stable under normal temperatures and pressures, but is incompatible with strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

Consistent and proper use of personal protective equipment is the most critical line of defense against exposure. Engineering controls, such as adequate ventilation, should also be in place to keep airborne concentrations low.[1]

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesChemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against dust particles and potential splashes.
Skin Protection GlovesAppropriate protective gloves (e.g., Nitrile rubber).[1][2]Prevents direct skin contact and irritation.[1]
Lab Coat/ClothingAppropriate protective clothing to prevent skin exposure.[1]Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator.Required when ventilation is inadequate or if exposure limits are exceeded.[1]

Operational Plan: Safe Handling Protocol

Adherence to a standardized operational protocol is crucial for minimizing risks associated with this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[1]

  • Safety Stations: Ensure that an eye wash station and safety shower are in close proximity to the workstation.[3]

  • Gather Materials: Before starting, ensure all necessary PPE is available and in good condition. Prepare all equipment and reagents needed for the procedure.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: If weighing the solid, perform this task in a ventilated enclosure or fume hood to control dust. Avoid generating dusty conditions.[1]

  • Transfer: Use appropriate tools (e.g., spatula, scoop) to transfer the chemical. Keep the container tightly closed when not in use.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Remove contaminated clothing and wash it before reuse.[1]

Storage
  • Store this compound in a tightly closed container.[1]

  • Keep the container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible substances, such as strong oxidants.[1]

Emergency and Disposal Plans

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate personal protective equipment, including respiratory protection, before entering the spill area.[1]

  • Contain & Clean:

    • For solid spills, carefully sweep up or absorb the material.[1]

    • Avoid generating dust during cleanup.[1]

  • Collect Waste: Place the swept-up material into a suitable, clean, dry, and closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

G cluster_spill_response This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain & Clean Up Spill (Sweep carefully, avoid dust) ppe->contain collect Collect Waste in Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate done Response Complete decontaminate->done

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collection: Carefully transfer unused solid this compound into a designated and clearly labeled hazardous waste container.[4]

    • Storage: Store the waste container in a designated accumulation area, away from incompatible materials.[4]

  • Contaminated Materials (e.g., gloves, wipes, weigh boats):

    • Collection: Place all contaminated disposable materials into a sealed bag or a designated hazardous waste container.[4]

  • Final Disposal:

    • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

    • Professional Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed waste disposal company.[4] Do not empty into drains.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanidine acetate
Reactant of Route 2
Guanidine acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。